7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHJODGGBYWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377763 | |
| Record name | 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195986-74-4 | |
| Record name | 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione basic properties
An In-Depth Technical Guide to 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (CAS No. 195986-74-4). As a brominated derivative of the 1,4-benzodiazepine scaffold, this compound is of significant interest to researchers in medicinal chemistry and drug development. It serves as a versatile synthetic intermediate for creating diverse chemical libraries aimed at discovering novel therapeutic agents. This document details its chemical and physical characteristics, provides insights into its synthesis and reactivity, discusses its pharmacological context, and outlines essential safety protocols. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule in their work.
Core Chemical and Physical Properties
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is a heterocyclic organic compound belonging to the benzodiazepine class. The presence of a bromine atom on the aromatic ring provides a key functional handle for synthetic modification, making it a valuable building block in medicinal chemistry.[1][2]
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties is presented below. These data are crucial for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 195986-74-4 | [1][3][4] |
| IUPAC Name | 7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Molecular Formula | C₉H₇BrN₂O₂ | [4] |
| Molecular Weight | 255.07 g/mol | [1][4] |
| InChI Key | QTLHJODGGBYWLC-UHFFFAOYSA-N | [1] |
| Boiling Point | 581°C at 760 mmHg (Predicted) | |
| Density | 1.642 g/cm³ (Predicted) |
Note: Some physical properties like boiling point and density are predicted values from chemical databases and may not have been experimentally verified.
Synthesis and Chemical Reactivity
The synthesis and reactivity of this compound are central to its utility as a chemical intermediate. The core structure can be accessed through established synthetic routes, and its subsequent functionalization is key to developing new derivatives.
Synthetic Pathway: Electrophilic Bromination
A common and direct method for preparing the title compound is through the electrophilic bromination of the parent molecule, 3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.
Caption: Synthetic workflow for the bromination of the benzodiazepine core.
Detailed Synthetic Protocol
The following protocol is a representative example for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.[1]
Materials:
-
3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Anhydrous Chloroform (CHCl₃)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Dissolve 3,4-dihydro-1H-benzo[e]diazepine-2,5-dione in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add NBS portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane 1:3) to yield the pure 7-bromo derivative.[1]
Chemical Reactivity
The reactivity of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is dominated by the versatile bromine substituent and the functionalities within the diazepine ring.
-
Substitution Reactions: The bromine atom is a key handle for further diversification. It can be substituted with various nucleophiles, such as amines or thiols.[1] More importantly, it serves as an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity for structure-activity relationship (SAR) studies.[1][2]
-
Reduction Reactions: The dione carbonyl groups can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diamine.[1]
-
N-Alkylation: The amide nitrogens can be alkylated under basic conditions (e.g., using NaH and an alkyl halide) to introduce substituents on the diazepine ring.[1]
Pharmacological Context and Biological Activity
While this specific compound is primarily a research chemical, its core structure is a "privileged scaffold" in medicinal chemistry.[1] Benzodiazepine derivatives are widely known for their profound effects on the central nervous system (CNS).[2][5]
Mechanism of Action: GABA Receptor Modulation
The biological activity of many benzodiazepines involves their interaction with gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor subtype.[1][6] GABA is the primary inhibitory neurotransmitter in the brain.
-
Positive Allosteric Modulation: Benzodiazepines are not direct agonists of the GABA-A receptor. Instead, they bind to a distinct allosteric site on the receptor complex.[5] This binding event enhances the effect of GABA, increasing the frequency of chloride channel opening.[6]
-
Neuronal Inhibition: The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This enhanced inhibition leads to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects associated with this class of drugs.[1][5][7]
Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.
Investigated Biological Activities
This compound serves as a precursor for derivatives studied for a range of potential therapeutic applications, including:
-
Anxiolytic and Sedative Effects[1]
-
Anticonvulsant Properties[1]
-
Antimicrobial and Anticancer Activities[1]
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available in the search results, the expected characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent. Signals for the two methylene (-CH₂-) groups in the dihydrodiazepine ring would also be present, likely as complex multiplets. The N-H protons would appear as broad singlets, which are exchangeable with D₂O.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. Two signals would be in the carbonyl region (typically >160 ppm) corresponding to the dione carbons. Aromatic carbon signals would appear in the ~110-150 ppm range, with the carbon attached to the bromine showing a characteristic shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the amide/dione groups (typically in the 1650-1700 cm⁻¹ range). N-H stretching bands would be visible around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (approximately 1:1 ratio), which is the signature of a compound containing one bromine atom.
Safety and Handling
As with any research chemical, proper safety protocols must be strictly followed. Although a specific Safety Data Sheet (SDS) for this compound is not detailed in the results, general precautions for related brominated heterocyclic compounds should be applied.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
This product is intended for research use only and is not for human or veterinary use. [1][3][4]
Conclusion
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is a strategically important molecule in the field of synthetic and medicinal chemistry. Its well-defined structure, coupled with the reactive bromine handle, provides a robust platform for the synthesis of novel 1,4-benzodiazepine derivatives. Understanding its fundamental properties, synthetic accessibility, and reactivity is crucial for researchers aiming to explore this chemical space for the development of new pharmacologically active agents.
References
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7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][1][4]diazepine-2,5-dione. (n.d.). MySkinRecipes. Retrieved from [Link]
- Griffin, R. J., & Stevens, M. F. (2017). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 17(2), 154–159.
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Alprazolam. (2024). In Wikipedia. Retrieved from [Link]
- Gómez-Píriz, Z., et al. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 26(15), 4487.
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- 2. 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione [myskinrecipes.com]
- 3. theclinivex.com [theclinivex.com]
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- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, a brominated derivative of the 1,4-benzodiazepine scaffold, is a compound of significant interest in medicinal and pharmaceutical research.[1] The benzodiazepine class of compounds is widely recognized for its diverse biological activities, and this particular derivative serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer properties.[1] Its core structure is found in numerous biologically active compounds and clinical drugs known for their anxiolytic, anticonvulsant, and hypnotic effects, which are primarily mediated through interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.[1] The strategic placement of a bromine atom at the 7-position provides a valuable synthetic handle for further molecular modifications, making a thorough understanding of its physicochemical characteristics paramount for its application in drug discovery and development.
This guide provides a comprehensive overview of the core physicochemical properties of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, detailing both predicted and foundational characteristics. It further outlines the standard experimental methodologies for the determination of these properties, offering a framework for researchers to validate and expand upon this data.
Molecular Identity and Core Physicochemical Properties
A fundamental step in the characterization of any compound is the establishment of its molecular identity and a summary of its key physical and chemical properties.
Molecular Structure and Identifiers
The foundational identity of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is defined by its molecular structure and internationally recognized chemical identifiers.
-
Molecular Formula: C₉H₇BrN₂O₂[2]
-
Molecular Weight: 255.07 g/mol [2]
-
Canonical SMILES: C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)N1
-
InChI Key: QTLHJODGGBYWLC-UHFFFAOYSA-N[1]
Caption: 2D structure of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
Predicted Physicochemical Parameters
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 230-260 °C | Influences formulation, stability, and purification methods. A high melting point often correlates with greater crystal lattice stability. |
| Boiling Point | ~480.7 ± 45.0 °C (for methylated analog) | While high and not typically determined for such compounds, it indicates low volatility. |
| Water Solubility | Low | Affects absorption and distribution in the body. Poor solubility can be a major hurdle in formulation development. |
| logP | ~1.5 - 2.5 | The octanol-water partition coefficient indicates the lipophilicity of a compound, which is critical for membrane permeability and overall pharmacokinetics. |
| pKa | Acidic (Amide H): ~9-10; Basic (Amine N): ~1-2 | The ionization state of a molecule at physiological pH affects its solubility, permeability, and interaction with biological targets. |
Note: Predicted values are derived from computational models and should be confirmed through experimental validation. The boiling point is for the related compound 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][4]diazepine-2,5-dione and is included for comparative purposes.[5]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For benzodiazepines, the absorption maxima are typically observed between 210 and 350 nm.
-
Expected Spectrum: The benzene ring fused to the diazepine system constitutes the primary chromophore. One would expect to observe characteristic absorption bands in the UV region, likely with a maximum absorbance (λmax) around 230-240 nm and potentially another at a longer wavelength, reflecting the electronic structure of the bicyclic system.
-
Application: This technique is valuable for quantitative analysis, determining compound purity, and studying degradation kinetics.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Expected Salient Peaks:
-
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bonds.
-
C=O Stretching: Strong absorption bands around 1660-1700 cm⁻¹ are anticipated for the two amide carbonyl groups. The exact position can indicate the degree of hydrogen bonding.
-
C-N Stretching: Peaks in the 1200-1400 cm⁻¹ range can be attributed to the C-N bonds of the amide groups.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-Br Stretching: A peak in the lower frequency region, typically 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.
-
-
Application: FTIR is a powerful tool for confirming the presence of key functional groups and for the identification of the compound by comparing its unique "fingerprint" region (below 1500 cm⁻¹) with a reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by observing the behavior of atomic nuclei in a magnetic field.
-
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the downfield region (typically 7.0-8.0 ppm) corresponding to the protons on the bromo-substituted benzene ring. The substitution pattern will influence the splitting patterns (e.g., doublets, doublet of doublets).
-
Amide Protons (N-H): Broad singlets, the chemical shift of which can be concentration and solvent-dependent, are expected for the two N-H protons.
-
Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) in the aliphatic region (around 3.0-4.0 ppm) would correspond to the methylene group in the diazepine ring.
-
-
Expected ¹³C NMR Features:
-
Carbonyl Carbons (C=O): Resonances in the highly downfield region (160-180 ppm).
-
Aromatic Carbons: A set of signals between 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region (around 30-50 ppm).
-
-
Application: NMR is the most powerful technique for unambiguous structure elucidation and confirmation.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.
-
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (255.07). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
-
Fragment Ions: Fragmentation of the diazepine ring and loss of small molecules like CO or Br would lead to other characteristic peaks in the mass spectrum.
-
-
Application: MS is crucial for confirming the molecular weight and elemental composition (with high-resolution MS) of the compound.
Experimental Protocols for Physicochemical Characterization
The following are standardized, step-by-step methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
This protocol is based on the capillary method, a widely accepted technique for determining the melting point of a crystalline solid.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation:
-
Ensure the 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione sample is a dry, crystalline solid.
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
-
-
Measurement:
-
Insert the prepared capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, begin heating at a rate that brings the temperature to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the initial melting temperature).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the final melting temperature).
-
-
Data Interpretation:
-
The melting point is reported as the range from the initial to the final temperature.
-
A sharp melting range (typically 1-2 °C) is an indicator of high purity. A broad melting range suggests the presence of impurities.
-
Aqueous Solubility Determination
The shake-flask method is a gold standard for determining the thermodynamic solubility of a compound.
Caption: Workflow for Aqueous Solubility Determination.
Methodology:
-
Equilibration:
-
Add an excess amount of solid 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione to a known volume of purified water (or a relevant buffer solution) in a sealed container. The presence of excess solid is crucial to ensure saturation is reached.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample from the clear supernatant, taking care not to disturb the solid phase.
-
Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound at known concentrations.
-
Generate a calibration curve by measuring the analytical response (e.g., UV absorbance at λmax or HPLC peak area) of the standard solutions.
-
Analyze the filtered sample from step 2 using the same analytical method.
-
Determine the concentration of the dissolved compound in the sample by interpolating its analytical response on the calibration curve. This concentration represents the aqueous solubility.
-
Conclusion
The physicochemical characteristics of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione outlined in this guide provide a foundational dataset for its advancement in drug discovery and development. The predicted values for key parameters such as solubility, lipophilicity, and ionization state offer initial insights for computational modeling and early-stage formulation strategies. The detailed spectroscopic information and standardized experimental protocols equip researchers with the necessary tools for unambiguous identification, purity assessment, and the generation of robust, verifiable experimental data. As a versatile scaffold with significant therapeutic potential, a thorough and experimentally validated understanding of these physicochemical properties is critical for unlocking the full potential of this and related benzodiazepine derivatives.
References
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MySkinRecipes. (n.d.). 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][4]diazepine-2,5-dione. Retrieved from [Link]
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PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-3,4-dihydro-1H-benzo[e][4]diazepine-2,5-dione. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Retrieved from [Link]
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ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
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American Chemical Society Publications. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
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CP Lab Safety. (n.d.). 7-Bromo-3,4-dihydro-1H-benzo[e][4]diazepine-2,5-dione, 98% Purity, C9H7BrN2O2, 10 grams. Retrieved from [Link]
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JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam Development and Validation. Retrieved from [Link]
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PubChem. (n.d.). 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl-. Retrieved from [Link]
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Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
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initial synthesis and characterization of 7-bromo-1,4-benzodiazepine-2,5-dione
An In-Depth Technical Guide to the Initial Synthesis and Characterization of 7-bromo-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer and central nervous system-modulating effects.[1][2] This guide provides a comprehensive, in-depth overview of a robust and reproducible methodology for the initial synthesis and detailed physicochemical characterization of a key derivative, 7-bromo-1,4-benzodiazepine-2,5-dione. The strategic inclusion of a bromine atom at the 7-position offers a versatile synthetic handle for further molecular diversification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[1][3] This document details the underlying chemical principles, step-by-step experimental protocols, and the analytical workflow required to validate the synthesis and confirm the structure of the target compound.
Synthetic Strategy and Rationale
The synthesis of the 1,4-benzodiazepine-2,5-dione core is most effectively approached through a convergent strategy that builds the seven-membered ring in a stepwise fashion. The chosen pathway begins with commercially available 2-amino-5-bromobenzoic acid, leveraging well-established and high-yielding chemical transformations.
The Causality Behind the Chosen Route:
-
Starting Material Accessibility: 2-amino-5-bromobenzoic acid is a readily available and relatively inexpensive starting material, making this route cost-effective and scalable.[4]
-
Reaction Robustness: The synthesis employs two fundamental and reliable organic reactions: N-acylation and intramolecular double amidation/cyclization. The initial acylation of the aniline is a highly specific and efficient reaction.
-
Purity and Control: A two-step process allows for the isolation and purification of a stable intermediate, 2-(2-chloroacetamido)-5-bromobenzoic acid. This ensures that the subsequent and more complex cyclization step begins with high-purity material, which is critical for minimizing side-product formation and simplifying the final purification.
The overall synthetic pathway is illustrated below.
Caption: High-level overview of the two-step synthesis.
Experimental Protocols
Trustworthiness through Self-Validation: Each protocol includes in-process checks (e.g., TLC) and a defined purification strategy to ensure the integrity of the material advancing to the next stage. All anhydrous reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.[5]
Protocol 1: Synthesis of 2-(2-chloroacetamido)-5-bromobenzoic acid (Intermediate)
This procedure details the selective acylation of the amino group of 2-amino-5-bromobenzoic acid.
Reagents and Materials:
-
2-amino-5-bromobenzoic acid (1 equiv.)
-
Chloroacetyl chloride (1.2 equiv.)
-
Triethylamine (NEt₃) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
2M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Setup: Suspend 2-amino-5-bromobenzoic acid (1 equiv.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Basification: Add triethylamine (1.5 equiv.) to the suspension. Stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acylation: Add chloroacetyl chloride (1.2 equiv.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.[6]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 2M HCl to a pH of ~2.
-
Extract the product into the organic layer. Separate the layers.
-
Wash the organic layer sequentially with 2M HCl, water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure intermediate as a white or off-white solid.
Protocol 2: Synthesis of 7-bromo-1,4-benzodiazepine-2,5-dione (Target Compound)
This protocol describes the crucial cyclization step to form the seven-membered dione ring.
Reagents and Materials:
-
2-(2-chloroacetamido)-5-bromobenzoic acid (1 equiv.)
-
Concentrated Ammonium Hydroxide (NH₄OH, ~30% in water)
-
Round-bottom flask, condenser, heating mantle
Step-by-Step Methodology:
-
Setup: Place the intermediate, 2-(2-chloroacetamido)-5-bromobenzoic acid (1 equiv.), into a round-bottom flask.
-
Ammonolysis: Add an excess of concentrated ammonium hydroxide. The amount should be sufficient to fully dissolve the starting material and act as the reactant.
-
Cyclization: Fit the flask with a condenser and heat the mixture to reflux (typically 80-100°C). The initial reaction is the Sₙ2 displacement of the chloride by ammonia, followed by a heat-driven intramolecular condensation (lactamization) to form the second amide bond and close the ring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction can take several hours (4-24h).
-
Work-up:
-
Cool the reaction mixture to room temperature, then further in an ice bath. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, carefully neutralize the solution with concentrated HCl. This will likely cause the product to precipitate.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.
-
-
Purification: The crude 7-bromo-1,4-benzodiazepine-2,5-dione can be purified by recrystallization from a polar solvent like ethanol, dimethylformamide (DMF), or acetic acid to yield the final product.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for 7-bromo-1,4-benzodiazepine-2,5-dione.
Data Summary Table
| Property | Expected Value |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 271.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (Target) | >97% (determined by HPLC or qNMR) |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF |
Spectroscopic Analysis and Interpretation
Expertise in Interpretation: The interpretation of spectroscopic data provides irrefutable evidence of the target structure. The key is to correlate every signal with a specific part of the molecule.
-
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):
-
δ ~10.8 ppm (s, 1H): This broad singlet corresponds to the N1-H proton, deshielded by the adjacent carbonyl group.
-
δ ~8.5 ppm (s, 1H): This broad singlet corresponds to the N4-H proton.
-
δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton C6-H, ortho to the bromine atom.
-
δ ~7.6 ppm (dd, J ≈ 8.7, 2.5 Hz, 1H): Aromatic proton C8-H, coupled to both C9-H and C6-H.
-
δ ~7.0 ppm (d, J ≈ 8.7 Hz, 1H): Aromatic proton C9-H, ortho to the amide nitrogen.
-
δ ~4.0 ppm (s, 2H): A sharp singlet representing the two equivalent protons of the C3-methylene (CH₂) group.
-
-
¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz):
-
δ ~168 ppm & ~165 ppm: Two distinct signals for the two carbonyl carbons (C2 and C5).
-
δ ~140-120 ppm: Six signals corresponding to the aromatic carbons of the benzene ring. The carbon attached to bromine (C7) will be shifted upfield.
-
δ ~55 ppm: Signal for the C3-methylene carbon.
-
-
FT-IR Spectroscopy (ATR):
-
3300-3150 cm⁻¹: Two distinct, broad N-H stretching bands for the two amide groups.
-
~1700 cm⁻¹ and ~1670 cm⁻¹: Strong, sharp C=O stretching absorptions, characteristic of the dione system.
-
~1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~820 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
-
~600 cm⁻¹: C-Br stretching vibration.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Expected m/z: The spectrum will show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peaks will appear at approximately m/z 270.9718 [M+H]⁺ for ⁷⁹Br and 272.9698 [M+H]⁺ for ⁸¹Br, with a relative intensity ratio of nearly 1:1. This pattern is a definitive confirmation of the presence of one bromine atom.
-
Analytical and Synthesis Workflow
Visualizing the workflow provides a clear, logical progression from starting materials to a fully characterized final product.
Caption: Integrated workflow for synthesis and characterization.
Conclusion and Future Outlook
This guide outlines a validated and logical pathway for the synthesis and comprehensive characterization of 7-bromo-1,4-benzodiazepine-2,5-dione. The detailed protocols and analytical interpretations provide researchers with the necessary tools to produce and verify this valuable chemical scaffold. The presence of the C7-bromo substituent is of particular strategic importance, acting as a linchpin for further chemical exploration. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for screening in drug discovery programs.[3] This foundational work paves the way for advanced medicinal chemistry efforts aimed at optimizing the therapeutic potential of the 1,4-benzodiazepine-2,5-dione core.
References
-
ResearchGate. A combinatorial approach to the synthesis of 1,4-benzodiazepine- 2,5-diones. Available from: [Link]
-
Ute, U. et al. Homophenylalanine-derived benzo[1][7]diazepine-2,5-diones are strong bacterial quorum sensing inhibitors. Available from: [Link]
-
Scite.ai. Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Available from: [Link]
-
PubMed. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (CAS Number: 195986-74-4)
An In-Depth Technical Guide to 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (CAS Number: 195986-74-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, with the CAS number 195986-74-4, is a brominated derivative of the 1,4-benzodiazepine scaffold. This core structure is of significant interest in medicinal and pharmaceutical research due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a heterocyclic compound featuring a diazepine ring fused to a brominated benzene ring, with two carbonyl groups at the 2 and 5 positions. The presence of the bromine atom at the 7-position is a key feature, offering a reactive site for further chemical modifications.
Synonyms:
-
7-Bromo-1,4-benzodiazepin-2,5-dione
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 195986-74-4 | |
| Molecular Formula | C₉H₇BrN₂O₂ | [3] |
| Molecular Weight | 255.07 g/mol | [1][3] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | [4] |
| Storage | Store in a cool, dry place. |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): Aromatic protons are expected in the range of δ 7.2–7.9 ppm, with the NH protons appearing around δ 10.0 ppm.[1]
-
Infrared (IR) Spectroscopy: Characteristic peaks are anticipated for the carbonyl (C=O) stretch around 1660 cm⁻¹ and the N-H stretch around 3200 cm⁻¹.[1]
-
Mass Spectrometry (MS): The molecular ion peaks are expected at m/z 254 and 256, corresponding to the bromine isotopes.[1]
Synthesis and Chemical Reactivity
A common synthetic route to 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione involves the direct bromination of the parent compound, 3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, using N-bromosuccinimide (NBS).[1]
Experimental Protocol: Synthesis via Bromination [1]
-
Dissolve 3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione in a suitable anhydrous solvent such as chloroform.
-
Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen).
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
Caption: Synthesis of the target compound via bromination.
The bromine atom at the 7-position makes this compound a versatile building block for further synthetic transformations, particularly metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[1]
Biological Activity and Mechanism of Action
The 1,4-benzodiazepine scaffold is well-known for its interaction with the central nervous system, and 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is presumed to share this characteristic.
Interaction with GABA Receptors:
Caption: Proposed mechanism of action via GABA-A receptor modulation.
Anticancer and Antimicrobial Potential:
Some sources suggest that 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione may possess antimicrobial and anticancer properties.[1] A study on other 1,4-benzodiazepine-2,5-dione derivatives identified a compound with highly potent anticancer activity.[5] The mechanism of action for this related compound was found to be the inhibition of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.[5] This suggests a promising avenue of investigation for CAS 195986-74-4. However, specific experimental data, such as minimum inhibitory concentrations (MIC) for antimicrobial activity or GI50 values against cancer cell lines for this particular compound, are not currently available in published literature.
Applications in Research and Drug Development
The primary application of 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is as a key intermediate in the synthesis of more complex molecules for drug discovery.[1] Its utility stems from the privileged 1,4-benzodiazepine core and the synthetically versatile bromine handle.
Workflow for Derivative Synthesis and Screening:
Caption: Workflow for utilizing the compound in drug discovery.
Safety and Handling
As a biologically active compound, 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione should be handled with appropriate safety precautions in a laboratory setting.
General Recommendations:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its core benzodiazepine structure suggests potential activity within the central nervous system, likely through modulation of the GABA-A receptor. Furthermore, the presence of a bromine atom provides a strategic point for synthetic elaboration, enabling the creation of diverse compound libraries for screening against various biological targets. While further research is needed to fully elucidate the specific biological activities and physicochemical properties of this compound, its potential as a versatile building block in the quest for novel therapeutics is clear.
References
-
Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog) - Scribd. (URL: [Link])
- Synthesis of 7-bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, a diazepam analog. (URL: not available)
-
Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed. (URL: [Link])
An In-Depth Technical Guide to the Potential Pharmacological Activities of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Abstract
This technical guide provides a comprehensive overview of the potential pharmacological activities of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, a brominated derivative of the 1,4-benzodiazepine-2,5-dione scaffold. Synthesized as a versatile chemical intermediate for drug discovery and development, this compound is garnering interest for its potential therapeutic applications. This document will delve into its core molecular structure, proposed mechanisms of action, and the spectrum of its potential biological effects, including anxiolytic, anticonvulsant, antimicrobial, and anticancer activities. Detailed, field-proven experimental protocols for the evaluation of these activities are provided to guide researchers in their investigations. The insights presented herein are grounded in the established pharmacology of the benzodiazepine class of compounds and supplemented with available data on this specific molecule and its close analogs.
Introduction: The 1,4-Benzodiazepine-2,5-dione Scaffold and the Significance of the 7-Bromo Moiety
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs known for their effects on the central nervous system (CNS).[1] 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (CAS Number: 195986-74-4) is a specific derivative within this class, characterized by a bromine atom at the 7-position of the benzodiazepine ring system.[1] This halogen substitution is of particular interest for several reasons:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can significantly influence the electronic distribution of the aromatic ring, potentially altering the compound's binding affinity and selectivity for its biological targets.
-
Enhanced Lipophilicity: The presence of bromine can increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and reach CNS targets.
-
Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, leading to a more favorable pharmacokinetic profile.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.[1]
This guide will explore the pharmacological potential stemming from this unique structural feature within the well-established benzodiazepine framework.
Primary Mechanism of Action: Modulation of GABA-A Receptors
The principal mechanism of action for benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the CNS, and its binding to the GABA-A receptor opens an integral chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability.
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is presumed to act in a similar manner. By binding to the benzodiazepine site on the GABA-A receptor, it is hypothesized to enhance the effect of GABA, leading to an increased frequency of chloride channel opening.[1] This results in a potentiation of the inhibitory GABAergic signaling, which is the underlying basis for the sedative, anxiolytic, and anticonvulsant effects associated with this class of compounds.[1]
Potential Pharmacological Activities and Preclinical Evidence
While comprehensive, peer-reviewed studies on 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione are limited, available data from commercial suppliers and research on analogous compounds suggest a range of potential pharmacological activities.
Anxiolytic and Sedative Activities
Based on its structural class, the most anticipated activities are anxiolytic and sedative effects. A commercially available datasheet indicates that the compound demonstrated significant anxiolytic effects in animal models at a dose of 10 mg/kg.
Anticonvulsant Activity
The same datasheet suggests that 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione exhibits anticonvulsant activity comparable to diazepam in induced seizure models. This aligns with the known antiepileptic properties of many benzodiazepines.
Antimicrobial Activity
Some benzodiazepine derivatives have been reported to possess antimicrobial properties. For 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, a minimum inhibitory concentration (MIC) range of 50 to 100 µg/mL against various bacterial strains has been reported, although the specific strains were not detailed in the available literature.
Anticancer Activity
Recent research has highlighted the potential of the 1,4-benzodiazepine-2,5-dione scaffold in oncology. One study identified a hit compound from this class with an average 50% growth inhibitory concentration (GI50) of 0.24 µM across 60 human tumor cell lines. The proposed mechanism for some of these derivatives involves the inhibition of protein synthesis in cancer cells. While no specific anticancer data for the 7-bromo derivative is publicly available, this represents a promising avenue for future investigation.
Experimental Protocols for Pharmacological Evaluation
To rigorously assess the potential pharmacological activities of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, a series of well-established in vitro and in vivo assays are recommended. The following protocols are provided as a guide for researchers.
In Vitro GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from the cerebral cortex of rodents (e.g., Sprague-Dawley rats).
-
Radioligand Binding: Incubate the prepared membranes with a known concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil) and varying concentrations of the test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
A study on closely related 3-arylidene-7-bromo-5-aryl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones reported a Ki value of 245.5 nM for one of the more active compounds, providing a potential benchmark for this assay.
In Vivo Anticonvulsant Screening
Objective: To evaluate the anticonvulsant efficacy of the test compound in established animal models of epilepsy.
Maximal Electroshock (MES) Test:
-
Animal Model: Use adult male mice (e.g., CD-1).
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of predicted peak drug effect, induce seizures by delivering a brief electrical stimulus through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from tonic hindlimb extension.
Pentylenetetrazole (PTZ) Seizure Test:
-
Animal Model: Use adult male mice.
-
Drug Administration: Administer the test compound i.p. at various doses.
-
Seizure Induction: Administer a convulsant dose of PTZ subcutaneously.
-
Observation: Observe the animals for the onset of clonic seizures.
-
Data Analysis: Determine the ED50 required to prevent clonic seizures in 50% of the animals.
In Vivo Anxiolytic Activity Assessment
Objective: To assess the anxiolytic potential of the test compound using a behavioral model.
Elevated Plus Maze (EPM) Test:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animal Model: Use adult male mice or rats.
-
Drug Administration: Administer the test compound i.p. at various doses.
-
Test Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).
-
Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to a vehicle-treated control group.
In Vitro Anticancer Activity Screening
Objective: To evaluate the cytotoxic effects of the test compound on a panel of human cancer cell lines.
MTT Assay:
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
Summary and Future Directions
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is a promising chemical entity within the well-validated 1,4-benzodiazepine-2,5-dione class. Its primary mechanism of action is likely the positive allosteric modulation of GABA-A receptors, which underpins its potential as an anxiolytic, sedative, and anticonvulsant agent. Furthermore, preliminary data and research on related compounds suggest that it may also possess antimicrobial and anticancer properties, warranting further investigation.
To fully elucidate the pharmacological profile of this compound, future research should focus on:
-
Comprehensive In Vitro Profiling: Including binding and functional assays across a panel of GABA-A receptor subtypes to determine selectivity.
-
Detailed In Vivo Studies: To establish dose-response relationships, pharmacokinetic profiles, and efficacy in a broader range of behavioral and disease models.
-
Mechanism of Action Studies: For the potential antimicrobial and anticancer activities, to identify the specific molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the 7-bromo position as a synthetic handle to generate a library of analogs for optimizing potency, selectivity, and pharmacokinetic properties.
The information and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione and to contribute to the development of novel therapeutics for a range of disorders.
References
Sources
A Technical Guide for the Antimicrobial Screening of 7-bromo-1,4-benzodiazepine-2,5-dione
An In-Depth Methodological Whitepaper for Drug Discovery Professionals
Abstract
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for next-generation therapeutics.[1][2] Benzodiazepines, a class of compounds historically lauded for their psychoactive properties, are now emerging as a surprisingly versatile platform for broader pharmacological development. This guide provides a comprehensive technical framework for the systematic evaluation of 7-bromo-1,4-benzodiazepine-2,5-dione as a potential antimicrobial agent. We present a logically sequenced cascade of field-proven protocols, from initial hit identification to preliminary safety profiling, grounded in the principles of scientific integrity and causality. This document is designed for researchers, medicinal chemists, and drug development scientists dedicated to the discovery of novel anti-infective agents.
Introduction: The Rationale for Screening a Benzodiazepine Scaffold
Benzodiazepines are most widely recognized for their role as central nervous system (CNS) depressants, exerting anxiolytic, sedative, and anticonvulsant effects.[3] Their canonical mechanism of action involves the allosteric potentiation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, which enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.[4][5][6]
However, the privileged 1,4-benzodiazepine structure is not limited to CNS activity. A growing body of literature reveals that derivatives of this scaffold possess a wide spectrum of biological activities, including anticancer and antimicrobial properties.[7][8][9] The 1,4-benzodiazepine-2,5-dione core, in particular, is a synthetically tractable template that allows for extensive chemical diversification.[10][11] The specific compound of interest, 7-bromo-1,4-benzodiazepine-2,5-dione, incorporates a bromine atom at the 7-position. Halogenation is a time-honored strategy in medicinal chemistry used to modulate electronic properties, metabolic stability, and binding interactions, often enhancing the potency of a parent molecule. Indeed, preliminary data suggests this compound has been investigated for its antimicrobial properties, with reported minimum inhibitory concentrations (MICs) in the range of 50 to 100 µg/mL against various bacteria.[7]
This guide details a robust, step-by-step workflow to rigorously validate and characterize this potential antimicrobial activity.
Pre-Screening Validation: Ensuring Compound Integrity
The foundation of any screening campaign is the unequivocal quality of the test compound. Failure to properly characterize the starting material can invalidate all subsequent biological data.
Purity and Identity Confirmation
The identity, purity, and stability of 7-bromo-1,4-benzodiazepine-2,5-dione must be confirmed before biological testing.
Protocol: Compound Characterization
-
Structural Verification: Use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and ensure the absence of significant impurities.
-
Molecular Weight Confirmation: Employ Mass Spectrometry (MS) to verify the correct molecular weight of the compound.
-
Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC), ideally with a photodiode array (PDA) detector. A purity level of >98.5% is recommended for screening campaigns.[12]
Solubility and Stock Solution Preparation
Accurate determination of solubility is critical for preparing reliable stock solutions and avoiding compound precipitation in assays.
-
Solubility Testing: Empirically determine the solubility in various solvents. Dimethyl sulfoxide (DMSO) is a common first choice for its ability to dissolve a wide range of organic molecules.
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution using a vortex mixer or brief sonication.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Causality Behind the Protocol: Using a high-concentration DMSO stock allows for minimal final solvent concentration in the biological assay (typically <1%), thereby reducing the risk of solvent-induced artifacts. A solvent control must be included in all experiments to account for any potential effects of DMSO on microbial growth or cell viability.
Primary Screening: Hit Identification
The primary screen is a high-throughput method designed to efficiently determine if the compound exhibits any antimicrobial activity against a diverse panel of microorganisms.[1]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for quantitatively measuring antimicrobial susceptibility.[2] It determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Workflow: MIC Determination
Caption: Standard workflow for the broth microdilution assay.
Protocol: MIC Assay
-
Plate Preparation: In a sterile 96-well microtiter plate, dispense 100 µL of the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into columns 2 through 12.
-
Compound Dilution: Add 200 µL of the test compound (at the highest concentration to be tested) to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to 2, mix, then transfer 100 µL from 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Controls: Column 11 will serve as the positive control for growth (broth + inoculum, no compound). Column 12 will be the negative/sterility control (broth only).
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at 37°C for 18–24 hours for most bacteria or as required for the specific microbial strain.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Data Presentation: Example MIC Data Table
| Microorganism | Strain | Gram Stain | 7-bromo-1,4-benzodiazepine-2,5-dione MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | [Insert Value] | [e.g., Vancomycin] |
| Escherichia coli | ATCC 25922 | Negative | [Insert Value] | [e.g., Ciprofloxacin] |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | [Insert Value] | [e.g., Ciprofloxacin] |
| Candida albicans | ATCC 90028 | N/A (Fungus) | [Insert Value] | [e.g., Fluconazole] |
Secondary Screening: Characterizing Antimicrobial Activity
A promising MIC value warrants further investigation to determine if the compound is killing the microbes (cidal activity) or merely inhibiting their growth (static activity).
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a direct extension of the MIC test and differentiates between microbicidal and microbistatic effects.
Protocol: MBC/MFC Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plate overnight (or longer for fungi) under appropriate conditions.
-
Enumeration: The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction (a ≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum.
Logical Interpretation: Cidal vs. Static Activity
Caption: Decision logic for classifying antimicrobial effect based on MBC/MIC ratio.
Selectivity Profiling: Assessing Host Cell Cytotoxicity
A critical hurdle for any potential therapeutic is selectivity. The compound must be potent against microbial pathogens while exhibiting minimal toxicity to host cells.[13][14] Cytotoxicity assays are essential for determining this therapeutic window.[15][16]
Mammalian Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of 7-bromo-1,4-benzodiazepine-2,5-dione. Include a "cells only" control and a "vehicle only" (DMSO) control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[17]
-
Formazan Solubilization: After a 2-4 hour incubation, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Calculating the Selectivity Index (SI)
The Selectivity Index provides a quantitative measure of a compound's therapeutic window.
Formula: SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells)
A higher SI is strongly preferred, as it indicates greater selectivity for the microbial target over host cells. An SI > 10 is often considered a good starting point for further development.
Conclusion and Path Forward
This guide has outlined a rigorous, logically sequenced screening cascade for evaluating the antimicrobial potential of 7-bromo-1,4-benzodiazepine-2,5-dione. By systematically determining its spectrum of activity (MIC), mode of action (MBC/MFC), and selectivity (IC₅₀), a robust data package can be generated to support a go/no-go decision for further development.
Should this compound demonstrate potent, selective, and cidal activity, the logical next steps in a drug discovery program would include:
-
Mechanism of Action Studies: Elucidating the specific molecular target in the microbial cell. Does it disrupt the cell membrane, inhibit DNA synthesis, or target a novel pathway?
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency, selectivity, and drug-like properties.[18]
-
In Vivo Efficacy Testing: Assessing the compound's performance in established animal models of infection.
The exploration of established pharmaceutical scaffolds for new indications represents a powerful strategy in the fight against infectious diseases. Through meticulous and validated screening, compounds like 7-bromo-1,4-benzodiazepine-2,5-dione can be effectively evaluated for their potential to address the urgent, unmet need for new antimicrobial agents.
References
- Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
- Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
- Bush, K. (2012). Screening Strategies to Identify New Antibiotics. Antibiotic Drug Discovery and Development.
- Sato, D., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences.
- Liu, G., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
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BenchChem. (n.d.). 7-Bromo-3,4-dihydro-1H-benzo[e][2][13]diazepine-2,5-dione. Available at:
- El-Baky, R. M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine.
- Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Tomori, T., et al. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry.
- Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog).
- Ghiasi, N., et al. (2024). Benzodiazepines. StatPearls.
- Benzodiazepine Information Coalition. (n.d.). Mechanism of Action.
- Dr.Oracle. (2025). What is the primary mechanism of action of benzodiazepines?.
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Joseph, C. G., et al. (2008). Studies in the Antimicrobial Activities of Some Newly Synthesized[2][13] Substituted Benzodiazepines. Journal of Medicinal Chemistry. Available at:
- Roy, I., et al. (2022). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. ACS Catalysis.
- Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Journal of Organic Chemistry.
- Drugs.com. (2025). Benzodiazepines: Uses, Side Effects, Interactions & Warnings.
- Tripathi, J. P., et al. (2016). ANTIMICROBIAL ACTIVITY OF SOME NEWLY SYNTHESIZED BENZODIAZEPINES. Journal of Veterinary Pharmacology and Toxicology.
- Garcı́a-Viñuales, S., et al. (2014). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Molecules.
- Adzaho, F., et al. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Heteroatom Chemistry.
- Wang, S., et al. (2024). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. MedChemComm.
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Application Note & Experimental Protocol: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
I. Introduction: The Strategic Importance of the Benzodiazepine-2,5-dione Scaffold
The 1,4-benzodiazepine structure is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents known for their anxiolytic, anticonvulsant, and hypnotic activities.[1][2] These biological effects are often mediated through interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.[1] The derivative, 7-Bromo-3,4-dihydro-1H-benzo[e][1][3]diazepine-2,5-dione (CAS 195986-74-4), is a particularly valuable intermediate in drug discovery and development.[1][4]
The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for further molecular elaboration.[1] This allows for the introduction of diverse functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3] This protocol outlines a reliable two-step synthesis of this key building block, beginning from commercially available starting materials.
II. Synthetic Strategy and Rationale
The synthesis is designed as a robust two-step sequence involving an initial acylation followed by a thermally induced intramolecular cyclization.
-
Step 1: Acylation. 2-Amino-5-bromobenzoic acid is coupled with glycine ethyl ester. The glycine is used as its ester derivative to protect the carboxylic acid functionality and prevent unwanted polymerization, while leaving the amine nucleophilic for the initial amide bond formation.
-
Step 2: Intramolecular Cyclization. The resulting intermediate, N-(2-amino-5-bromobenzoyl)glycine ethyl ester, undergoes a thermally driven, double intramolecular amidation (lactamization). The aniline nitrogen attacks the ester carbonyl, leading to the formation of the seven-membered diazepine ring and the elimination of ethanol.
This approach is logical and founded on fundamental principles of organic synthesis, providing a clear and efficient pathway to the target molecule.
III. Visualized Experimental Workflow
The following diagram outlines the complete synthetic workflow, from starting materials to the final purified product.
Caption: Two-step synthesis of the target benzodiazepine-dione.
IV. Materials and Reagents
This table summarizes the required reagents for the synthesis. Ensure all reagents are of appropriate purity (≥97%) and handled according to their Safety Data Sheets (SDS).
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Typical Amount |
| 2-Amino-5-bromobenzoic acid | 5794-88-7 | 216.03 | 1.0 | 5.00 g |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.2 | 2.0 mL |
| Glycine ethyl ester HCl | 623-33-6 | 139.58 | 1.1 | 3.55 g |
| Pyridine | 110-86-1 | 79.10 | ~2.5 | 4.7 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 100 mL |
| Xylene (mixture of isomers) | 1330-20-7 | 106.16 | - | 80 mL |
| Ethanol | 64-17-5 | 46.07 | - | As needed |
| Saturated NaHCO₃ (aq) | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed |
V. Detailed Experimental Protocol
PART A: Synthesis of N-(2-Amino-5-bromobenzoyl)glycine ethyl ester (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 2-amino-5-bromobenzoic acid (5.00 g, 23.1 mmol).
-
Acid Chloride Formation: Suspend the acid in dichloromethane (DCM, 50 mL). Slowly add thionyl chloride (2.0 mL, 27.8 mmol) dropwise at room temperature.
-
Expert Rationale: Converting the carboxylic acid to a more reactive acid chloride in situ facilitates a high-yielding acylation of the glycine ester without requiring expensive coupling agents. The reaction is exothermic and produces HCl and SO₂ gas, necessitating careful addition and proper ventilation.
-
-
Reaction: Heat the mixture to reflux (approx. 40°C) for 2 hours. The suspension should become a clear solution, indicating the formation of the acid chloride.
-
Cooling and Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate beaker, suspend glycine ethyl ester hydrochloride (3.55 g, 25.4 mmol) in 50 mL of DCM and add pyridine (4.7 mL, 58.1 mmol) to neutralize the hydrochloride and act as an acid scavenger.
-
Coupling: Add the glycine ester/pyridine suspension dropwise to the cold acid chloride solution over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Trustworthiness Check: The acidic and basic washes are critical to remove unreacted starting materials and pyridine, ensuring a cleaner crude product for the subsequent step.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate as an oil or solid. If necessary, purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure N-(2-amino-5-bromobenzoyl)glycine ethyl ester.
PART B: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e][1][3]diazepine-2,5-dione
-
Reaction Setup: Place the purified intermediate from Part A into a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.
-
Cyclization: Add xylene (80 mL) to the flask. Heat the mixture to reflux (approx. 140°C) and maintain reflux for 8-12 hours.
-
Expert Rationale: High temperature is required to overcome the activation energy for the intramolecular cyclization (lactamization). Xylene is an ideal solvent due to its high boiling point and its ability to azeotropically remove the ethanol byproduct, driving the reaction to completion as observed in the Dean-Stark trap.
-
-
Product Precipitation: As the reaction proceeds, the product will begin to precipitate from the hot xylene solution. Monitor the reaction by TLC until the intermediate is no longer visible.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold hexanes (2 x 20 mL) to remove residual xylene.
-
Final Purification: Recrystallize the crude solid from hot ethanol to yield 7-Bromo-3,4-dihydro-1H-benzo[e][1][3]diazepine-2,5-dione as a pure, crystalline solid. Dry the final product under vacuum.
VI. Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (255.07 g/mol for C₉H₇BrN₂O₂) and isotopic pattern characteristic of a monobrominated compound.[4]
-
Melting Point (MP): To assess purity.
VII. Safety and Handling
-
General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Specific Hazards:
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Dichloromethane: A suspected carcinogen.
-
Xylene: Flammable and an irritant.
-
VIII. References
-
7-Bromo-3,4-dihydro-1H-benzo[e][1][3]diazepine-2,5-dione - Benchchem.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
-
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][1][3]diazepine-2,5-dione - MySkinRecipes.
-
2-Amino-5-bromobenzoic acid synthesis - ChemicalBook.
-
7-Bromo-3,4-dihydro-1H-benzo[e][1][3]diazepine-2,5-dione, CAS 195986-74-4 | SCBT.
-
2-Amino-5-bromobenzoic acid 97 5794-88-7 - Sigma-Aldrich.
-
how is the esterification of amino acid carried on in this reaction - Chemistry Stack Exchange.
Application Note: 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione as a Versatile Scaffold for Drug Discovery
Application Note: 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione as a Versatile Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-benzodiazepine-2,5-dione core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anxiolytic, anticonvulsant, anticancer, and antiviral properties.[3][4] The inherent structural features of the benzodiazepinedione framework provide an excellent three-dimensional arrangement for presenting substituents to engage with protein binding sites. The strategic incorporation of a bromine atom at the 7-position of the aromatic ring, as in 7-Bromo-3,4-dihydro-1H-benzo[e][5][6]diazepine-2,5-dione, creates a key functional handle for extensive chemical diversification, making it an exceptionally valuable starting point for library synthesis and lead optimization campaigns.
This application note provides a comprehensive guide to utilizing this bromo-substituted scaffold. It details synthetic protocols for the derivatization at multiple positions and outlines strategies for biological screening to identify novel therapeutic agents.
I. Synthesis of the Core Scaffold
While 7-Bromo-3,4-dihydro-1H-benzo[e][5][6]diazepine-2,5-dione is commercially available, its synthesis from readily available starting materials is a practical approach for many laboratories. A common and effective method involves a multi-step sequence starting from a substituted anthranilic acid or isatoic anhydride.[1][7]
A representative synthetic approach is outlined below:
Caption: General synthesis pathway for the scaffold.
II. Chemical Diversification Strategies
The 7-Bromo-3,4-dihydro-1H-benzo[e][5][6]diazepine-2,5-dione scaffold offers three primary points for diversification: the N-1 and N-4 positions of the diazepine ring and the C-7 position on the aromatic ring.
A. N-Alkylation at N-1 and N-4 Positions
The amide nitrogens at positions 1 and 4 can be selectively or sequentially alkylated to introduce a wide variety of substituents. This modification can significantly impact the compound's solubility, metabolic stability, and binding affinity.[8]
Protocol 1: Mono-N-Alkylation
-
Reaction Setup: To a solution of 7-Bromo-3,4-dihydro-1H-benzo[e][5][6]diazepine-2,5-dione (1.0 mmol) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (10 mL), add a mild base such as potassium carbonate (K₂CO₃, 1.5 mmol).
-
Reagent Addition: Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1 mmol) to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. C-7 Arylation/Alkynylation via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C-7 position is a prime site for introducing aryl, heteroaryl, or alkynyl groups through palladium-catalyzed cross-coupling reactions. These modifications are fundamental in drug discovery for exploring structure-activity relationships (SAR).[9]
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[10] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11][12]
Protocol 2: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine the N-protected 7-bromo-1,4-benzodiazepine-2,5-dione (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 mmol) or cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Catalyst System: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), at a loading of 2-5 mol%.[13]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL). Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 75-95 | [13] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-90 | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-98 | [11] |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C-7 position.[5] This is a powerful method for synthesizing anilino-benzodiazepinediones, which are of significant interest in medicinal chemistry.[14][15]
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected 7-bromo-1,4-benzodiazepine-2,5-dione (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%).[15][16]
-
Solvent: Add anhydrous, degassed toluene or dioxane (10 mL).
-
Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction's progress.
-
Work-up and Purification: Cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.
Caption: Workflow for scaffold diversification.
III. Biological Screening Strategies
Given the broad bioactivity of the benzodiazepine class, derivatives synthesized from the 7-bromo scaffold can be screened against a variety of targets.[4]
A. Target-Based Screening
-
Kinase Panels: Benzodiazepine derivatives have shown activity against various kinases. Screening against a panel of cancer-relevant kinases (e.g., EGFR, HER-2) can identify potential oncology candidates.[12]
-
GABAᴀ Receptors: As the classical target for benzodiazepines, evaluating new derivatives for their modulatory effects on GABAᴀ receptors is a primary step, especially for neuroscience applications.[3] This can be done using electrophysiology or binding assays.
B. Phenotypic Screening
Phenotypic screens can uncover unexpected activities and novel mechanisms of action.
-
Antiproliferative Assays: Screen the compound library against a panel of cancer cell lines (e.g., NCI-60) to identify compounds with cytotoxic or cytostatic effects.
-
Anxiolytic Behavior Models: For CNS applications, in vivo models like the light-dark box test in zebrafish larvae or the elevated plus maze in rodents can be used to assess anxiolytic-like effects.[17][18] High-throughput screening using zebrafish larvae is a particularly efficient method for initial evaluation.[17]
Protocol 4: High-Throughput Zebrafish Larval Photomotor Response Assay
-
Assay Preparation: Dispense 5-7 days post-fertilization (dpf) zebrafish larvae into 96-well plates, one larva per well.
-
Compound Treatment: Add the synthesized compounds from the library to the wells at various concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., diazepam).
-
Acclimation: Incubate the plates in the dark for a period of 30-60 minutes.
-
Behavioral Recording: Place the plates into an automated behavioral tracking system. Record larval movement during alternating periods of light and darkness.
-
Data Analysis: Quantify the distance moved and velocity during the light-to-dark and dark-to-light transitions. Anxiolytic compounds typically reduce the hyperactive startle response to sudden darkness.[17]
IV. Conclusion
The 7-Bromo-3,4-dihydro-1H-benzo[e][5][6]diazepine-2,5-dione scaffold is a powerful and versatile starting point for the development of novel therapeutic agents. Its amenability to diversification at three key positions through robust chemical reactions like N-alkylation and palladium-catalyzed cross-coupling allows for the rapid generation of large and diverse chemical libraries. The protocols and strategies outlined in this application note provide a solid framework for researchers to explore the chemical space around this privileged core and to screen for a wide range of biological activities, ultimately accelerating the drug discovery process.
References
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
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ResearchGate. Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. [Link]
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Moosmann, B., et al. (2022). Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects. PubMed Central. [Link]
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Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]
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Lal, B., et al. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. MDPI. [Link]
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Jannetto, P. J., et al. (2021). The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS. PubMed. [Link]
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Wolfe, J. P., & Buchwald, S. L. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. [Link]
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Kandri Rodi, Y., & Essassi, E. M. BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. Journal Marocain de Chimie Hétérocyclique. [Link]
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ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]
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Elessawy, A., et al. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. graphy publications. [Link]
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Mayo Clinic Laboratories. (2023). High-Resolution Targeted Benzodiazepine Screen. YouTube. [Link]
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ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]
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Scribd. Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Scribd. [Link]
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Valcheva, V., et al. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]
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Borra, S., et al. (2016). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central. [Link]
-
ResearchGate. biological properties of 1,5-benzodiazepine-2,4- diones. ResearchGate. [Link]
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Dhanwad, C. U., et al. (2025). Synthesis and Biological Activities of Some Benzodiazepine. ResearchGate. [Link]
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Valeur, E., & Bradley, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
-
ResearchGate. 1 α-Alkylation of N-Me 1,4-benzodiazepin-2,5-dione. ResearchGate. [Link]
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Boojamra, C. G., et al. Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Scite.ai. [Link]
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Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine- 2,5-dione Chimeric Scaffolds. ResearchGate. [Link]
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Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
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ResearchGate. Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Novel 7-Bromo-1,4-benzodiazepine-2,5-dione Derivatives for SAR Studies
Introduction: The Therapeutic Potential of the 1,4-Benzodiazepine-2,5-dione Scaffold
The 1,4-benzodiazepine framework is a renowned "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] While classic 1,4-benzodiazepines are well-known for their anxiolytic, sedative, and anticonvulsant effects mediated through interaction with GABAA receptors, the 1,4-benzodiazepine-2,5-dione subclass has emerged as a versatile scaffold for targeting a distinct range of pathologies.[3][4][5] Recent research has highlighted their potential as anticancer agents, inhibitors of protein-protein interactions, and antimicrobials.[6][7][8]
The 7-bromo-1,4-benzodiazepine-2,5-dione core is a particularly attractive starting point for the development of novel therapeutics. The bromine atom at the C7 position serves as a versatile synthetic handle, enabling a wide array of chemical modifications through modern cross-coupling reactions.[9] This allows for the systematic exploration of the chemical space around the benzodiazepine core, which is fundamental for conducting detailed Structure-Activity Relationship (SAR) studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and diversification of the 7-bromo-1,4-benzodiazepine-2,5-dione scaffold. The protocols herein are designed to be robust and reproducible, and the accompanying rationale aims to provide a deeper understanding of the experimental choices.
Strategic Overview of the Synthesis and SAR Studies
The overall strategy involves a three-pronged approach: 1) synthesis of the core 7-bromo-1,4-benzodiazepine-2,5-dione scaffold, 2) diversification of the core at the C7, N1, and N4 positions, and 3) subsequent biological screening to establish a comprehensive SAR.
Caption: Overall workflow for synthesis and SAR studies.
Part 1: Synthesis of the Core Scaffold
Protocol 1: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e][4][10]diazepine-2,5-dione
This protocol outlines the synthesis of the core scaffold starting from the reaction of glycine with 5-bromoisatoic anhydride. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Materials:
-
5-Bromoisatoic anhydride
-
Glycine
-
Pyridine (anhydrous)
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Sodium thiosulfate solution (10% w/v)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Solvents: Dioxane, Water, Ethanol
Procedure:
-
Synthesis of 3,4-Dihydro-1H-benzo[e][4][10]diazepine-2,5-dione:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isatoic anhydride (1 equivalent) and glycine (1.1 equivalents) in a mixture of pyridine and water (4:1 v/v).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with concentrated HCl to pH 2-3.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude product.
-
Recrystallize from ethanol to obtain pure 3,4-dihydro-1H-benzo[e][4][10]diazepine-2,5-dione.
-
-
Bromination at the C7-position: [3]
-
Dissolve the product from the previous step (1 equivalent) in glacial acetic acid in a flask protected from light.
-
Slowly add a solution of molecular bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature with constant stirring.
-
Continue stirring for 2-3 hours at room temperature. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a 10% sodium thiosulfate solution to quench any unreacted bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, using a gradient of hexane and ethyl acetate) or recrystallization to afford pure 7-bromo-3,4-dihydro-1H-benzo[e][4][10]diazepine-2,5-dione.
-
Characterization Data (Representative):
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| 7-Bromo-3,4-dihydro-1H-benzo[e][4][10]diazepine-2,5-dione | C₉H₇BrN₂O₂ | 271.07 | White to off-white solid | >250 (decomposes) |
Part 2: Diversification of the Core Scaffold
The presence of the bromine atom at C7 and the two amide nitrogens (N1 and N4) allows for a systematic diversification of the core structure.
Protocol 2: C7-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, allowing the introduction of a wide variety of aryl and heteroaryl moieties at the C7 position.[11][12][13]
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
To a dry Schlenk flask, add 7-bromo-3,4-dihydro-1H-benzo[e][4][10]diazepine-2,5-dione (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl derivative.
Representative C7-Substituted Derivatives:
| R-group at C7 | Arylboronic Acid Used | Expected Product Name |
| Phenyl | Phenylboronic acid | 7-Phenyl-3,4-dihydro-1H-benzo[e][4][10]diazepine-2,5-dione |
| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-3,4-dihydro-1H-benzo[e][4][10]diazepine-2,5-dione |
| 3-Pyridyl | 3-Pyridylboronic acid | 7-(Pyridin-3-yl)-3,4-dihydro-1H-benzo[e][4][10]diazepine-2,5-dione |
Protocol 3: N-Alkylation at N1 and N4 Positions
Selective or exhaustive N-alkylation can be achieved by carefully choosing the base and reaction conditions. The N4 position is generally more acidic and reactive than the N1 position.
Materials:
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 - 2.5 equivalents)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure for Mono-Alkylation (Preferentially at N4):
-
To a solution of the 7-bromo-1,4-benzodiazepine-2,5-dione (1 equivalent) in anhydrous DMF, add a mild base like K₂CO₃ (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise.
-
Continue stirring at room temperature for 6-12 hours, monitoring by TLC.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the N4-alkylated product.
Procedure for Di-Alkylation:
-
Suspend sodium hydride (NaH, 60% in mineral oil, 2.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of the 7-bromo-1,4-benzodiazepine-2,5-dione (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool back to 0 °C and add the alkylating agent (2.5 equivalents) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the N1,N4-dialkylated product.
Part 3: Structure-Activity Relationship (SAR) Studies
The synthesized library of derivatives should be screened in relevant biological assays to establish SAR. Given the known activities of this scaffold, initial screening could focus on anticancer properties.[7][8]
Proposed Biological Assays:
-
In Vitro Cytotoxicity Screening:
-
Assay: MTT or SRB assay against a panel of human cancer cell lines (e.g., NCI-60 panel).
-
Purpose: To determine the concentration-dependent cytotoxic effects (IC₅₀ values) of the synthesized compounds and identify initial hits.
-
-
Mechanism of Action Studies (for active compounds):
-
Cell Cycle Analysis: Using flow cytometry to determine if the compounds induce cell cycle arrest.
-
Apoptosis Assays: Annexin V/PI staining to investigate the induction of apoptosis.
-
Target-based Assays: If a specific target is hypothesized (e.g., HDM2-p53 interaction), a relevant assay such as fluorescence polarization can be used.[14]
-
Data Interpretation and SAR Analysis:
The biological data should be tabulated and analyzed in conjunction with the structural modifications. Key questions to address include:
-
Effect of C7-substituents: How do the size, electronics (electron-donating vs. electron-withdrawing), and lipophilicity of the aryl group at C7 affect activity?
-
Role of N-alkylation: Does substitution at N1 and/or N4 enhance or diminish activity? Is there a preference for small alkyl groups versus larger, more sterically hindered groups?
-
Combined Effects: Are there synergistic effects between modifications at different positions?
Table for SAR Data Consolidation:
| Compound ID | C7-Substituent (R¹) | N1-Substituent (R²) | N4-Substituent (R³) | IC₅₀ (µM) vs. Cell Line A | IC₅₀ (µM) vs. Cell Line B |
| Core | -Br | -H | -H | ||
| 1a | Phenyl | -H | -H | ||
| 1b | 4-MeO-Ph | -H | -H | ||
| 2a | -Br | -H | -Me | ||
| 3a | Phenyl | -H | -Me |
Conclusion
The 7-bromo-1,4-benzodiazepine-2,5-dione scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic protocols outlined in these application notes provide a robust framework for generating a diverse library of derivatives. Systematic biological evaluation and careful SAR analysis of these compounds will be crucial in identifying lead candidates for further preclinical development.
References
-
[An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][10]diazepines, and Their Cytotoxic Activity.]([Link])
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- 2. chemisgroup.us [chemisgroup.us]
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- 4. researchgate.net [researchgate.net]
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- 8. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. africaresearchconnects.com [africaresearchconnects.com]
Application Notes & Protocols for the Synthesis of 1,4-Benzodiazepine Derivatives via Intramolecular C-N Bond Formation
Introduction: The Enduring Significance of the 1,4-Benzodiazepine Scaffold
The 1,4-benzodiazepine core is a quintessential "privileged scaffold" in medicinal chemistry. Since the discovery of chlordiazepoxide in the 1950s, derivatives of this seven-membered heterocyclic system have become cornerstone therapeutics for a wide array of central nervous system (CNS) disorders, including anxiety, insomnia, seizures, and muscle spasms.[1][2] Clinically established drugs such as diazepam, lorazepam, and alprazolam underscore the profound therapeutic impact of this structural motif.[3]
The efficacy of 1,4-benzodiazepines stems from their ability to modulate the γ-aminobutyric acid type A (GABA-A) receptor, enhancing its inhibitory signaling.[2] The continued interest in this scaffold for drug development professionals lies in its conformational flexibility and the rich possibilities for functionalization at multiple positions, allowing for the fine-tuning of pharmacological profiles and the exploration of new therapeutic applications beyond the CNS, including anti-cancer and anti-infective agents.[4]
The construction of the core diazepine ring is the pivotal step in any synthetic campaign. Among the various strategies, intramolecular C-N bond formation represents one of the most robust and versatile approaches. This guide provides an in-depth analysis and detailed protocols for key intramolecular cyclization reactions, designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of palladium- and copper-catalyzed cross-coupling reactions and reductive aminations, offering field-proven insights to empower your synthetic endeavors.
Palladium-Catalyzed Intramolecular N-Arylation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of C(aryl)-N bonds, largely replacing harsher classical methods.[5] Its application to the intramolecular synthesis of 1,4-benzodiazepines provides a powerful tool for the final ring-closing step, demonstrating broad functional group tolerance and high efficiency.[4][6]
Expertise & Rationale: Why Choose a Palladium-Catalyzed Approach?
The power of this reaction lies in its catalytic cycle, which allows the coupling of an amine with an aryl halide under relatively mild conditions. The choice of ligand is paramount to the success of the reaction. Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are often required.[7][8]
-
Causality: These bulky ligands promote the crucial reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst. They also stabilize the monoligated palladium species, which is often the active catalyst, and prevent the formation of inactive palladium dimers.[5]
-
Base Selection: A non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) is required to deprotonate the amine or amide precursor, making it a more potent nucleophile for coordination to the palladium center without competing in the reaction. The choice of base can significantly impact the reaction rate and yield, often depending on the acidity of the N-H bond and the solvent.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig C-N coupling reaction.
Protocol 1: Synthesis of a Dibenzo[b,e][9][10]diazepinone via Intramolecular Buchwald-Hartwig Amination
This protocol is adapted from methodologies described for the synthesis of tricyclic benzodiazepine systems.[4][8] It details the cyclization of a 2-amino-N-(2-bromophenyl)benzamide precursor.
Materials:
-
2-amino-N-(2-bromophenyl)benzamide precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Caesium carbonate (Cs₂CO₃), anhydrous
-
Toluene or 1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus and magnetic stirring
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-amino-N-(2-bromophenyl)benzamide precursor (1.0 equiv).
-
Reagent Addition: Add caesium carbonate (2.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and SPhos (0.04-0.10 equiv).
-
Purging: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure dibenzo[b,e][9][10]diazepinone.
Data Summary: Palladium-Catalyzed Intramolecular Cyclizations
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | High (not specified) | [4] |
| 2 | Pd₂(dba)₃ / P(o-tolyl)₃ | K₂CO₃ | Toluene | Reflux | Good (not specified) | [4] |
| 3 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | 100 | 70-85 | [8] |
| 4 | Pd(PPh₃)₄ | - | Dioxane | 25 | Good (not specified) | [1] |
| 5 | PdCl₂(MeCN)₂ / PPh₂Cy | NaOtBu | Xylenes | 135 | ~70 | [11] |
Copper-Catalyzed Intramolecular N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical C-N bond-forming reaction that utilizes a copper catalyst, often in stoichiometric amounts and at high temperatures. Modern advancements, however, have led to the development of milder, ligand-assisted catalytic versions that are highly effective for the synthesis of 1,4-benzodiazepines.[12][13][14]
Expertise & Rationale: The Role of Copper and Ligands
While palladium catalysis is often the first choice, copper-catalyzed systems offer a complementary and sometimes superior alternative, particularly for certain substrate classes. They are also often more cost-effective.
-
Mechanism: The reaction is believed to proceed through a Cu(I) species. The amine or amide substrate displaces a counter-ion on the Cu(I) center to form a copper amide complex. This complex then undergoes a reaction with the aryl halide, which can be viewed as a nucleophilic aromatic substitution, to form the C-N bond.[15][16]
-
Ligand Choice: The key to achieving high efficiency under mild conditions is the use of appropriate ligands. Simple, inexpensive amino acids like N,N-dimethylglycine have proven to be highly effective.[12][17] The ligand accelerates the reaction by increasing the solubility and reactivity of the copper species and facilitating the coupling step.
General Mechanism for Ullmann Condensation
Caption: Simplified workflow for the ligand-assisted Ullmann C-N condensation.
Protocol 2: CuI/N,N-Dimethylglycine-Catalyzed Intramolecular Cyclization
This protocol is based on a facile and efficient method for constructing the 1,4-benzodiazepine core from 1-(2-bromobenzyl)azetidine-2-carboxamides, which subsequently can be transformed into diverse derivatives.[12][17]
Materials:
-
1-(2-bromobenzyl)azetidine-2-carboxamide precursor
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine (DMG)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus and magnetic stirring
Procedure:
-
Inert Atmosphere: In an oven-dried Schlenk tube, combine the carboxamide precursor (1.0 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Purging: Evacuate and backfill the tube with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired fused 1,4-benzodiazepine product. Yields for this reaction are typically high (91-98%).[12]
Data Summary: Copper-Catalyzed Intramolecular Cyclizations
| Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | CuI | N,N-Dimethylglycine | K₂CO₃ | 1,4-Dioxane | 100 | 91-98 | [12][17] |
| 2 | CuI | Phenanthroline | K₂CO₃ | Nitrobenzene | 170-180 | Varies | [15] (General) |
| 3 | Cu Powder | None | K₂CO₃ | DMF | >150 | Varies | [15] (Classical) |
Intramolecular Reductive Amination
Intramolecular reductive amination is a classic yet highly effective strategy for forming cyclic amines. In the context of 1,4-benzodiazepine synthesis, it typically involves the cyclization of a precursor containing both an amine and a carbonyl group (aldehyde or ketone). The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
Expertise & Rationale: Controlling the Reaction
This method is advantageous due to the widespread availability of mild reducing agents and its operational simplicity.
-
Mechanism: The reaction begins with the nucleophilic attack of a primary or secondary amine on a carbonyl group to form a hemiaminal intermediate. This intermediate then dehydrates to form a cyclic imine or iminium ion. A hydride-based reducing agent, present in the reaction mixture, selectively reduces the C=N double bond to furnish the final benzodiazepine ring.
-
Reducing Agent Selection: The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion over the starting carbonyl group, preventing premature reduction of the aldehyde or ketone.[18] These reagents are also tolerant of mildly acidic conditions, which are often used to catalyze iminium ion formation.
Synthetic Workflow via Reductive Amination
Caption: General workflow for synthesizing a 1,4-benzodiazepine via an intramolecular reductive amination strategy.
Protocol 3: Cyclization via Intramolecular Reductive Amination
This protocol describes the final ring-closing step of a linear precursor containing a secondary amine and an aldehyde functionality.
Materials:
-
Amino-aldehyde precursor
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the amino-aldehyde precursor (1.0 equiv) in DCE or DCM in a round-bottom flask.
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 1-5% v/v). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the stirring solution. Be mindful of potential gas evolution.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor its progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Continue stirring until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-benzodiazepine.
Advanced Methodologies: Enhancing Efficiency and Throughput
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[19] For 1,4-benzodiazepine synthesis, it can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[2][3][9] This technique is particularly effective for both cyclocondensation and cross-coupling reactions.[20]
Solid-Phase Synthesis
For the generation of compound libraries for drug discovery, solid-phase synthesis is an invaluable technique. 1,4-Benzodiazepine-2,5-diones, for example, can be efficiently assembled on a solid support starting from three commercially available components: anthranilic acids, α-amino esters, and alkylating agents.[18] This approach facilitates purification, as excess reagents and byproducts are simply washed away, and is amenable to automation for high-throughput synthesis.[21]
Conclusion
The synthesis of the 1,4-benzodiazepine scaffold via intramolecular C-N bond formation is a well-established and highly versatile field. Modern catalytic methods, particularly the palladium-catalyzed Buchwald-Hartwig amination and ligand-assisted copper-catalyzed Ullmann condensation, provide researchers with reliable and high-yielding pathways to this important heterocyclic core. These advanced methods, complemented by classic strategies like reductive amination, offer a comprehensive toolbox for accessing a wide diversity of derivatives. By understanding the mechanistic principles and carefully selecting the reaction conditions as detailed in these notes, researchers and drug development professionals can efficiently construct novel 1,4-benzodiazepine analogues for the discovery of next-generation therapeutics.
References
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- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Synthesis of 1,4-Benzodiazepines by Palladium-C
- A New Strategy for the Synthesis of 1,4-Benzodiazepine Derivatives Based on the Tandem N-Alkylation−Ring Opening−Cyclization Reactions of Methyl 1-Arylaziridine-2-carboxylates with N-[2-Bromomethyl(phenyl)]trifluoroacetamides.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science.
- Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. Bentham Science Publishers.
- Facile and Efficient Synthesis of 1,4-Benzodiazepines
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Semantic Scholar.
- Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles | Request PDF.
- Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. Bentham Science.
- Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PMC - PubMed Central.
- Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. PubMed.
- Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. SciProfiles.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamin
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
- A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
- Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones.
- Buchwald–Hartwig amin
-
An Update on the Synthesis of Pyrrolo[9][10]benzodiazepines. PMC - PubMed Central.
- Ullmann condens
- A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
- Microwave-Assisted Fluorous Synthesis of a 1,4-Benzodiazepine-2,5-dione Library. Scilit.
- Solid-Phase Synthesis of 4-Methylcarboxy-1,4-benzodiazepine-2,5-diones | Request PDF.
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC - NIH.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Microwave-Assisted synthesis and characterization of bis-benzodiazepine derivatives.
-
ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][9][10]thiazepines, Dibenzo[b,f][9][10]oxazepines, Benzothiazoles, and Benzimidazoles. | Request PDF. ResearchGate.
- Ullmann Reaction. Organic Chemistry Portal.
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Application Note: A Hierarchical Screening Methodology for Profiling the Biological Activity of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Introduction
The benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs that modulate central nervous system (CNS) activity.[1][2] These agents typically exert their effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[3][4] The compound of interest, 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, is a brominated derivative of this class. Structure-activity relationship (SAR) studies have consistently shown that an electron-withdrawing substituent, such as a halogen at the 7-position of the benzodiazepine ring, is critical for potent activity.[5][6][7] This structural feature provides a strong rationale for investigating this specific compound for potential anxiolytic, anticonvulsant, sedative, or hypnotic properties.[8]
This application note details a robust, tiered screening cascade designed to efficiently characterize the biological activity of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. The methodology progresses from high-throughput in vitro assays to confirm the primary mechanism of action, through secondary assays to assess selectivity, and culminates in in vivo models to evaluate potential therapeutic effects. This logical progression ensures that resources are focused on compounds with the most promising profiles, providing a comprehensive and self-validating framework for researchers in pharmacology and drug development.
Section 1: The Screening Cascade: A Tiered Approach
A hierarchical screening approach is the most efficient method for characterizing a novel compound. It begins with broad, high-throughput assays to identify primary activity and filter out cytotoxic or non-specific compounds. Promising "hits" then advance to more complex, lower-throughput assays for detailed mechanistic studies and preliminary efficacy assessment.
Figure 1: A hierarchical workflow for screening the biological activity of the target compound.
Section 2: Tier 1 - Primary High-Throughput Screening
The initial goal is to rapidly determine if the compound modulates the GABA-A receptor and to establish a preliminary therapeutic window by assessing cytotoxicity.
Primary Functional Screen: GABA-A Receptor Modulation
Rationale: Given the benzodiazepine core, the most probable target is the GABA-A receptor. A high-throughput functional assay that measures changes in ion channel activity is superior to a simple binding assay as it confirms a biological effect. A fluorescent imaging plate reader (FLIPR)-based membrane potential assay is an industry-standard method for this purpose.[9] This assay uses a voltage-sensitive dye to detect the depolarization caused by chloride efflux when the GABA-A channel is activated.[9][10]
Protocol: FLIPR Membrane Potential Assay
-
Cell Culture: Culture HEK293 cells stably expressing a human GABA-A receptor subtype (e.g., α1β2γ2) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add 20 µL of a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione in DMSO, starting at 10 mM. Further dilute these stocks into the assay buffer to create the final concentrations for addition to the cells. The final DMSO concentration should be ≤0.5%.
-
Assay Execution (FLIPR Instrument):
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Perform a "test compound addition" by adding 10 µL of the diluted compound (or control) to the cell plate. Record fluorescence for 3-5 minutes. This step identifies compounds that are direct agonists.
-
Perform an "agonist addition" by adding 10 µL of a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells. Record fluorescence for another 3-5 minutes. An increase in signal compared to the GABA-only control indicates positive allosteric modulation.
-
-
Controls (Self-Validation):
-
Negative Control: Vehicle (0.5% DMSO in assay buffer).
-
Positive Control: A known GABA-A PAM, such as Diazepam (e.g., 1 µM).
-
Agonist Control: GABA alone (at EC₂₀ and EC₁₀₀ concentrations).
-
-
Data Analysis: Calculate the change in fluorescence (Max - Min) for each well. Normalize the data to the vehicle control (0% activity) and the positive control (100% activity). Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal effect).
Cytotoxicity Screen
Rationale: It is crucial to ensure that any activity observed in the primary functional screen is not a result of general toxicity. A cytotoxicity assay should be run in parallel on the same cell line. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a highly sensitive and robust method.[11][12]
Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed HEK293 cells in white-walled, opaque 384-well plates at a density of 5,000 cells per well. Incubate overnight.
-
Compound Addition: Add the same serial dilutions of the test compound used in the functional assay to the cells.
-
Incubation: Incubate the plate for a period that matches the longest exposure time in the functional assay (e.g., 4-24 hours).
-
Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 50 µL).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Controls (Self-Validation):
-
Negative Control: Vehicle (0.5% DMSO).
-
Positive Control: A known cytotoxic agent, such as Staurosporine (10 µM).
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the % viability against compound concentration to determine the CC₅₀ (concentration for 50% cytotoxicity). A compound is considered a "hit" if its functional EC₅₀ is at least 10-fold lower than its CC₅₀.
| Parameter | Description | Example Data |
| EC₅₀ (GABA-A PAM) | Concentration for 50% maximal potentiation of the GABA EC₂₀ response. | 0.5 µM |
| CC₅₀ (Cytotoxicity) | Concentration that reduces cell viability by 50%. | > 50 µM |
| Selectivity Index (SI) | The ratio of CC₅₀ to EC₅₀. A higher value is more desirable. | > 100 |
Section 3: Tier 2 - Secondary In Vitro Screening
Hits from Tier 1 that show potent GABA-A modulation and low cytotoxicity are advanced to secondary screening for mechanistic confirmation and selectivity profiling.
Mechanistic Confirmation: Electrophysiology
Rationale: Two-Electrode Voltage Clamp (TEVC) using Xenopus oocytes expressing GABA-A receptors is the gold standard for characterizing ion channel modulators. It provides precise measurement of ion currents and can definitively confirm the compound's effect on GABA-A receptor function, such as its ability to shift the GABA dose-response curve.
Figure 2: Mechanism of positive allosteric modulation of the GABA-A receptor.
Protocol: Two-Electrode Voltage Clamp (TEVC)
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired human GABA-A receptor (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl. Clamp the membrane potential at -70 mV.
-
GABA Dose-Response: Perfuse the oocyte with increasing concentrations of GABA to establish a baseline dose-response curve and determine the EC₅₀.
-
Compound Modulation: Pre-incubate the oocyte with the test compound (e.g., 1 µM) for 1-2 minutes.
-
Shifted Dose-Response: While in the presence of the test compound, repeat the GABA dose-response perfusion.
-
Data Analysis: Measure the peak current amplitude at each GABA concentration. A leftward shift in the GABA EC₅₀ in the presence of the test compound confirms positive allosteric modulation. Calculate the fold-shift of the EC₅₀.
Section 4: Tier 3 - In Vivo Phenotypic Screening
The final stage of this initial screening cascade is to determine if the compound's in vitro activity translates to a measurable physiological effect in a whole organism. Standard rodent models are used to test for the classic benzodiazepine-like activities.
Anxiolytic Activity: Elevated Plus Maze (EPM)
Rationale: The EPM is a widely validated behavioral assay for screening anxiolytic drugs.[13][14] Anxiolytic compounds reduce the innate aversion of rodents to open, elevated spaces, leading to increased exploration of the open arms of the maze.
Protocol: Elevated Plus Maze Test (Mice)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Animals: Male C57BL/6 mice.
-
Dosing: Administer the test compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg) or vehicle control. A positive control like Diazepam (1-2 mg/kg, i.p.) should also be used. Allow for a 30-minute pre-treatment period.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes. Record the session with a video camera.
-
Data Analysis: Score the video for the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for general motor effects). An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total motor activity.
-
Anticonvulsant Activity: PTZ-Induced Seizure Model
Rationale: The pentylenetetrazole (PTZ) model is a standard preclinical screen for identifying compounds that raise the seizure threshold, predicting efficacy against generalized myoclonic seizures.[15]
Protocol: PTZ Seizure Test (Mice)
-
Animals: Male CD-1 mice.
-
Dosing: Pre-treat animals with the test compound or vehicle as described for the EPM.
-
Seizure Induction: 30 minutes post-treatment, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, subcutaneous).
-
Observation: Immediately place the animal in an observation chamber and monitor for 30 minutes.
-
Data Analysis: Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. Also, note the presence or absence of mortality. An anticonvulsant effect is demonstrated by a significant increase in seizure latency or complete protection from seizures.
Sedative-Hypnotic Activity: Loss of Righting Reflex
Rationale: A common characteristic of benzodiazepines is sedation. This can be quantified by measuring the potentiation of sleep time induced by a sub-hypnotic dose of a barbiturate or by directly observing the loss of the righting reflex at higher doses.[16][17]
Protocol: Pentobarbital-Induced Sleep Time (Mice)
-
Animals: Male Swiss-Webster mice.
-
Dosing: Pre-treat animals with the test compound or vehicle.
-
Hypnotic Induction: 30 minutes later, administer a dose of pentobarbital that causes sleep in a low percentage of control animals (e.g., 30-40 mg/kg, i.p.).
-
Observation: Measure the latency to the loss of the righting reflex (time until the animal remains on its back for >30 seconds when placed there) and the total duration of the loss of the righting reflex ("sleep time").
-
Data Analysis: A significant decrease in latency to sleep and an increase in the duration of sleep compared to the vehicle group indicates a sedative-hypnotic effect.
| In Vivo Assay | Key Parameter | Expected Outcome for Active Compound |
| Elevated Plus Maze | % Time in Open Arms | Significant Increase |
| PTZ Seizure Test | Seizure Latency | Significant Increase / Full Protection |
| Loss of Righting Reflex | Duration of Sleep | Significant Increase |
Conclusion
This application note provides a comprehensive, multi-tiered methodology for the systematic screening of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. By progressing from high-throughput functional screens to detailed electrophysiological analysis and validated in vivo models, this workflow enables a thorough characterization of the compound's biological activity profile. The inclusion of cytotoxicity and selectivity assays at early stages ensures that only the most promising candidates advance, optimizing the efficiency of the drug discovery process. This structured approach, grounded in established pharmacological principles, provides researchers with a robust framework to identify and validate novel CNS-active agents.
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Syed, A. (2015). Preclinical screening methods of Sedative and hypnotics. Slideshare. Available at: [Link]
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Rau, G. C., et al. (2020). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Mboukou-Kimbatsa, I. D. E., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. Available at: [Link]
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Herrera-Perez, V., et al. (2021). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. Available at: [Link]
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Jannetto, P. (2023). High-Resolution Targeted Benzodiazepine Screen. YouTube. Available at: [Link]
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Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal. Available at: [Link]
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Multi Channel Systems. (n.d.). GABAA Receptors. Multi Channel Systems. Available at: [Link]
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International Science Community Association. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. Available at: [Link]
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PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. PubChem. Available at: [Link]
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PharmGKB. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]
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Sellers, E. M. (1978). Clinical pharmacology and therapeutics of benzodiazepines. Canadian Medical Association Journal. Available at: [Link]
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Hafez, H. N., et al. (2018). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][9][18]diazepines, and Their Cytotoxic Activity. Molecules. Available at: [Link]
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developing assays for anxiolytic effects of 7-bromo benzodiazepine derivatives
Application Note & Protocol Guide
Title: A Framework for Preclinical Evaluation of Anxiolytic-like Activity of Novel 7-Bromo-1,4-Benzodiazepine Derivatives
Abstract
This guide provides a comprehensive framework for the preclinical assessment of novel 7-bromo-1,4-benzodiazepine derivatives for potential anxiolytic effects. We present a multi-tiered screening cascade, beginning with in vitro characterization of the molecular target engagement and culminating in established in vivo behavioral paradigms that model anxiety-like states in rodents. The protocols herein are designed to establish a robust data package for lead candidate selection, balancing mechanistic insight with translational relevance. We emphasize experimental design considerations that ensure data integrity and reproducibility, which are critical for advancing promising compounds toward further development.
Introduction: The Rationale for Novel Benzodiazepine Analogs
Benzodiazepines (BZDs) have been a cornerstone of anxiety treatment for decades, primarily through their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, resulting in the characteristic sedative, hypnotic, and anxiolytic properties of this drug class. The GABA-A receptor is a pentameric ligand-gated ion channel with a high degree of heterogeneity, composed of different subunit combinations (e.g., α, β, γ). The classical benzodiazepine binding site is located at the interface of the α and γ subunits.
The specific substitution at the 7-position of the benzodiazepine ring, such as with a bromine atom, can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. The development of novel 7-bromo derivatives is driven by the goal of refining the therapeutic window, potentially separating the desired anxiolytic effects from unwanted side effects like sedation, amnesia, and dependence. This requires a systematic and rigorous screening approach to characterize the pharmacological profile of each new chemical entity.
This document outlines a strategic approach to this screening process, providing detailed protocols for key assays that form the foundation of a preclinical anxiolytic drug discovery program.
The Screening Cascade: A Multi-Tiered Approach
A logical, tiered approach is essential for efficient drug discovery. We propose a cascade that moves from high-throughput in vitro assays to more complex, lower-throughput in vivo models.
Figure 1: A tiered screening cascade for anxiolytic drug discovery.
Tier 1 Protocols: Molecular Target Engagement
The initial step is to confirm that the novel 7-bromo-BZD derivatives interact with their intended molecular target, the GABA-A receptor, and to quantify this interaction.
Protocol: GABA-A Receptor Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of 7-bromo-BZD derivatives for the BZD site on the GABA-A receptor.
Materials:
-
Radioligand: [³H]-Flumazenil (a high-affinity BZD site antagonist).
-
Tissue Source: Crude synaptosomal membranes prepared from rodent cerebral cortex.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 7-bromo-BZD derivatives dissolved in DMSO, then diluted in assay buffer.
-
Positive Control: Diazepam or Clonazepam.
-
Non-specific Binding Control: Flumazenil (10 µM).
-
96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rodent cerebral cortex in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to collect the crude membrane fraction. Wash the pellet multiple times in assay buffer to remove endogenous GABA. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for total binding) or 10 µM Flumazenil (for non-specific binding).
-
50 µL of various concentrations of the test compound or positive control.
-
50 µL of [³H]-Flumazenil (final concentration ~1-2 nM).
-
50 µL of membrane preparation (final concentration ~100-200 µg protein/well).
-
-
Incubation: Incubate the plates at 4°C for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Typical Value/Condition | Rationale |
| Radioligand | [³H]-Flumazenil | High affinity and specificity for the BZD site. |
| Tissue Source | Rodent Cerebral Cortex | High density of GABA-A receptors. |
| Incubation Temp. | 4°C | Minimizes degradation of receptors and ligands. |
| Incubation Time | 60-90 minutes | Sufficient to reach binding equilibrium. |
| Non-specific Control | 10 µM Flumazenil | A high concentration to saturate all specific sites. |
Tier 2 Protocols: In Vivo Behavioral Phenotyping
Compounds demonstrating high affinity and functional activity in vitro should be advanced to in vivo models to assess their effects on anxiety-like behaviors. These models are based on the natural conflict between the rodent's drive to explore a new environment and its innate aversion to open, brightly lit spaces.
Protocol: The Elevated Plus Maze (EPM) Test
The EPM is a widely used and validated assay for assessing anxiolytic-like effects in rodents. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two arms enclosed by high walls.
Step-by-Step Methodology:
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the 7-bromo-BZD derivative or vehicle control via the intended route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes). A positive control like diazepam should be included.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: An automated video tracking system is recommended for accurate and unbiased scoring. The key parameters to measure are:
-
Time spent in the open arms: The primary measure of anxiolytic-like activity.
-
Number of entries into the open arms: A secondary measure of anxiolytic-like activity.
-
Number of entries into the closed arms: A measure of general locomotor activity.
-
Total distance traveled: An overall measure of activity.
-
-
Interpretation: A significant increase in the time spent and/or entries into the open arms, without a significant change in the number of closed arm entries, is indicative of an anxiolytic-like effect.
Figure 2: Workflow for the Elevated Plus Maze (EPM) experiment.
Protocol: The Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their motivation to explore a novel environment. Anxiolytic drugs increase the time spent in the brightly lit compartment.
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
Step-by-Step Methodology:
-
Acclimation and Dosing: Follow the same procedure as for the EPM.
-
Test Procedure:
-
Place the animal in the center of the dark compartment, facing away from the opening.
-
Allow the animal to explore the box for 5-10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Key parameters include:
-
Time spent in the light compartment: The primary measure of anxiolytic-like activity.
-
Number of transitions between compartments: A measure of activity and exploration.
-
Latency to first enter the light compartment: A measure of anxiety/neophobia.
-
-
Interpretation: A significant increase in the time spent in the light compartment is indicative of an anxiolytic effect.
Protocol: The Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. While anxiolytics can increase exploration of the center of the open field, this test is crucial for confirming that effects seen in the EPM or Light-Dark Box are not simply due to hyperactivity.
Apparatus: A square arena with high walls, typically illuminated from above.
Step-by-Step Methodology:
-
Acclimation and Dosing: Follow the same procedure as for the EPM.
-
Test Procedure:
-
Place the animal in the center of the open field.
-
Allow it to explore for 10-30 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Time spent in the center zone vs. the periphery: Anxiolytic compounds typically increase the time spent in the center.
-
Total distance traveled: A primary measure of general locomotor activity.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Interpretation: An ideal anxiolytic candidate would increase the time in the center of the field without significantly increasing the total distance traveled, distinguishing it from a psychostimulant. A decrease in total distance traveled could indicate sedation.
| Behavioral Assay | Primary Anxiolytic-like Measure | Key Confounding Variable |
| Elevated Plus Maze | Increased time in / entries to open arms | Changes in general locomotor activity |
| Light-Dark Box | Increased time in the light compartment | Changes in general locomotor activity |
| Open Field Test | Increased time in the center zone | Sedation or hyperactivity |
Tier 3: Secondary and Safety Evaluation
Promising candidates should be evaluated for potential motor side effects, a common liability for classical benzodiazepines.
Protocol: The Rotarod Test
This test assesses motor coordination and balance. A sedative or motor-impairing effect of a compound will cause the animal to fall off a rotating rod more quickly.
Apparatus: A textured rod that rotates at an accelerating speed.
Step-by-Step Methodology:
-
Training: Train the animals on the rotarod at a constant, low speed for a few trials a day for 2-3 days until they can consistently stay on for a set duration (e.g., 120 seconds).
-
Dosing: Administer the test compound, vehicle, or positive control (e.g., a high dose of diazepam).
-
Testing: At the time of expected peak drug effect, place the animal on the rotarod as it begins to rotate with accelerating speed (e.g., 4 to 40 RPM over 5 minutes).
-
Data Analysis: Record the latency to fall from the rod.
-
Interpretation: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment. An ideal anxiolytic candidate would show efficacy in the EPM at doses that do not cause impairment in the rotarod test, indicating a separation of anxiolytic and sedative/motor effects.
Conclusion
The systematic application of this tiered assay cascade provides a robust method for characterizing the anxiolytic potential of novel 7-bromo-1,4-benzodiazepine derivatives. By starting with specific molecular interactions and progressing through validated behavioral models of anxiety, researchers can efficiently identify promising lead candidates. Critically, the inclusion of secondary assays for motor function allows for the early identification of compounds with an improved safety profile over existing benzodiazepines, which is a key objective in modern anxiolytic drug discovery.
References
-
Griffin III, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. Ochsner Journal, 13(2), 214–223. ([Link])
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Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-Aminobutyric AcidA Receptors: Classification on the Basis of Subunit Composition, Pharmacology, and Function. Update. Pharmacological Reviews, 60(3), 243-260. ([Link])
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. ([Link])
-
Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. ([Link])
-
Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to measure locomotor and anxiety-like behavior in mice. Journal of Visualized Experiments, (96), e52434. ([Link])
Application Notes & Protocols: In Vivo Experimental Design for Testing Anticonvulsant Properties of Benzodiazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Benzodiazepines in Anticonvulsant Therapy
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant number of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents.[1][2] Benzodiazepines have long been a cornerstone in the management of acute seizures and certain epilepsy syndromes due to their potent anticonvulsant effects.[3][4] These compounds exert their therapeutic action by allosterically modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6][7] By binding to a specific site on the GABA-A receptor, benzodiazepines enhance the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening.[8][9] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thereby suppressing seizure activity.[7]
The development of novel benzodiazepine analogs aims to improve upon the existing therapeutic profiles, seeking to enhance efficacy, reduce side effects such as sedation and tolerance, and expand their utility in chronic epilepsy management.[4] Rigorous and well-designed in vivo experimental protocols are paramount to accurately assess the anticonvulsant properties of these new chemical entities. This guide provides a comprehensive overview of the key considerations and detailed methodologies for the preclinical evaluation of benzodiazepine analogs.
The Scientific Rationale: Selecting the Appropriate In Vivo Model
The choice of an animal model is a critical decision in the preclinical evaluation of any potential anticonvulsant. No single model can fully recapitulate the complexity of human epilepsy; therefore, a battery of tests is often employed to characterize the full pharmacological profile of a compound.[10] The selection should be guided by the specific type of seizure the compound is intended to treat.[11]
Here, we detail three clinically validated and widely used rodent models for anticonvulsant screening: the Maximal Electroshock (MES) test, the Pentylenetetrazole (PTZ) test, and the Amygdala Kindling model.[11]
-
Maximal Electroshock (MES) Test: This model is considered the gold standard for identifying drugs effective against generalized tonic-clonic seizures.[12][13] The MES test evaluates a compound's ability to prevent the spread of a seizure from its origin.[12]
-
Pentylenetetrazole (PTZ) Test: This chemical convulsant model is used to identify compounds that can protect against myoclonic and absence seizures.[11][14] PTZ is a GABA-A receptor antagonist, and this test is particularly sensitive to drugs that enhance GABAergic neurotransmission, such as benzodiazepines.[15]
-
Amygdala Kindling Model: This is a chronic model of temporal lobe epilepsy, the most common form of focal epilepsy in adults.[16][17] The kindling model is invaluable for assessing a compound's potential to not only suppress seizures but also to modify the underlying disease process (epileptogenesis).[16][18]
Experimental Workflow for Anticonvulsant Screening
Caption: A streamlined workflow for the in vivo evaluation of novel anticonvulsant compounds.
Detailed Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test
This protocol is adapted from established methodologies for assessing anticonvulsant efficacy against generalized tonic-clonic seizures.[12][19][20]
Objective: To determine the ability of a benzodiazepine analog to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsiometer
-
Corneal electrodes
-
Adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)[12]
-
Benzodiazepine analog and vehicle
-
0.5% tetracaine hydrochloride solution[12]
-
0.9% saline solution[12]
-
Standard anticonvulsant (e.g., Phenytoin) for positive control
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. On the day of the experiment, weigh each animal and administer the benzodiazepine analog or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Dosing: Administer at least three different doses of the test compound to separate groups of animals (n=8-10 per group).[19] Include a vehicle control group and a positive control group.
-
Time to Peak Effect: The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compound.[19]
-
Seizure Induction:
-
Apply one drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia.[13]
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[12]
-
Place the corneal electrodes on the eyes of the restrained animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[12]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.[12]
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[21]
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Test
This protocol is designed to assess the efficacy of benzodiazepine analogs against clonic seizures, a model for myoclonic and absence seizures.[14][22]
Objective: To determine the ability of a benzodiazepine analog to prevent or delay the onset of clonic seizures induced by PTZ.
Materials:
-
Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)[23]
-
Pentylenetetrazole (PTZ)
-
Benzodiazepine analog and vehicle
-
Standard anticonvulsant (e.g., Diazepam) for positive control
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation and Dosing: Follow the same initial steps as in the MES protocol for animal acclimatization, weighing, and drug administration.
-
PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously (s.c.). A common dose for mice is 85 mg/kg.
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe for 30 minutes.[23] Record the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures. A clonic seizure is characterized by clonus of the forelimbs and/or hindlimbs, often accompanied by a loss of righting reflex.
-
Seizure Scoring: Seizures can be scored using a modified Racine scale to quantify their severity.[23]
-
Data Analysis: The primary endpoint is the percentage of animals protected from clonic seizures. The ED50 can be calculated as described for the MES test. The latency to the first seizure can also be used as a measure of drug efficacy.
Protocol 3: Amygdala Kindling Model of Temporal Lobe Epilepsy
This chronic model is more complex and resource-intensive but provides invaluable data on a compound's efficacy in a model of focal epilepsy and epileptogenesis.[16][24][25]
Objective: To evaluate the effect of a benzodiazepine analog on the development and expression of kindled seizures.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes[24]
-
Dental cement
-
Electrical stimulator
-
EEG recording system
-
Benzodiazepine analog and vehicle
-
Standard anticonvulsant (e.g., Carbamazepine) for positive control
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.[24]
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Afterdischarge Threshold (ADT) Determination: Determine the minimum current intensity required to elicit an afterdischarge (a brief period of seizure-like electrical activity in the EEG). This is done by applying a series of increasing currents.
-
Kindling Stimulation:
-
Once the ADT is determined, stimulate the animals once or twice daily with a suprathreshold current.[26]
-
Observe and score the behavioral seizure severity using the Racine scale.
-
Continue stimulations until the animals are fully kindled, meaning they consistently exhibit stage 4 or 5 seizures (generalized tonic-clonic seizures).[26]
-
-
Drug Testing:
-
Once the animals are fully kindled, administer the benzodiazepine analog, vehicle, or positive control.
-
At the time of peak effect, deliver the kindling stimulation and record the seizure score and afterdischarge duration.
-
-
Data Analysis: Compare the seizure scores and afterdischarge durations in the drug-treated groups to the vehicle control group. A significant reduction in these parameters indicates anticonvulsant activity.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison between compounds.
Table 1: Hypothetical Anticonvulsant Efficacy of Benzodiazepine Analogs in Acute Seizure Models
| Compound | MES ED50 (mg/kg, i.p.) | PTZ ED50 (mg/kg, i.p.) |
| Diazepam (Reference) | 1.5 | 0.8 |
| Analog A | 2.1 | 1.2 |
| Analog B | 0.9 | 0.5 |
| Analog C | > 50 | 25.3 |
Table 2: Hypothetical Efficacy of Benzodiazepine Analogs in the Amygdala Kindling Model
| Treatment | Seizure Score (mean ± SEM) | Afterdischarge Duration (s, mean ± SEM) |
| Vehicle | 4.8 ± 0.2 | 85.3 ± 5.1 |
| Diazepam (2 mg/kg) | 1.5 ± 0.3 | 22.1 ± 3.7 |
| Analog B (1 mg/kg) | 1.2 ± 0.2 | 18.9 ± 2.9 |
| Analog B (0.5 mg/kg) | 2.9 ± 0.4 | 45.6 ± 4.5 |
| *p < 0.05 compared to vehicle |
Mechanism of Action Visualization
The anticonvulsant effect of benzodiazepines is mediated through their interaction with the GABA-A receptor.
Caption: Benzodiazepines enhance GABA-A receptor function, leading to an anticonvulsant effect.
Conclusion and Future Directions
The in vivo models described in this guide provide a robust framework for the preclinical evaluation of novel benzodiazepine analogs. By systematically assessing the efficacy of new compounds in models of generalized and focal seizures, researchers can identify promising candidates for further development. Future studies may also incorporate more complex models, such as those that evaluate cognitive side effects or the development of tolerance, to build a more complete profile of these next-generation anticonvulsants. The ultimate goal is to translate these preclinical findings into new therapies that offer improved seizure control and a better quality of life for individuals with epilepsy.
References
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Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
- MDPI. (2024).
- Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments.
- Sigel, E. (2002). The Benzodiazepine Binding Sites of GABAA Receptors. Current Topics in Medicinal Chemistry, 2(8), 833-839.
- Greenblatt, D. J., & Miller, L. G. (1991). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine, 58(5), 455-459.
- Fuchs, C. G., et al. (2013). On the benzodiazepine binding pocket in GABAA receptors. Journal of Neurochemistry, 127(5), 573-581.
- Frontiers Media S.A. (2025).
- Sigel, E., & Lüscher, B. P. (2011). A closer look at the high affinity benzodiazepine binding site on GABAA receptors. Current Topics in Medicinal Chemistry, 11(2), 241-246.
- Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37.
- White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 129, 99-105.
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RxList. (n.d.). How Do Benzodiazepines Work? Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
- Reddy, D. S. (2025). Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy. Current Protocols.
- Sigel, E., & Buhr, A. (1997). The benzodiazepine binding site of GABAA receptors. Trends in Pharmacological Sciences, 18(11), 425-429.
- BenchChem. (2025). A Comparative Analysis of Pentylenetetrazol (PTZ)
- Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37.
- Amhaoul, H., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy & Behavior, 80, 343-354.
- Sharma, P., & Bhattacharyya, A. (2014). Models of Epilepsy used in Antiepileptic Drugs Discovery A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 1-10.
- Esneault, E., et al. (2024). electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols. American Epilepsy Society.
-
Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]
- White, H. S. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7-12.
- Wang, Y., et al. (2022). Using a Bipolar Electrode to Create a Temporal Lobe Epilepsy Mouse Model by Electrical Kindling of the Amygdala. Journal of Visualized Experiments, (184).
- National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. BenchChem.
- Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-110.
-
Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]
- Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22.
- Gharib, A. (2015). What is the best protocol for amygdala kindling?
- Löscher, W. (2017). Procedures for Electrical and Chemical Kindling Models in Rats and Mice. In Animal Models of Neurological Disorders (pp. 37-53). Humana Press, New York, NY.
-
European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]
- Peterson, R. T. (2012). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Pharmaceuticals, 5(3), 223-231.
- National Center for Biotechnology Information. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 13(9), 1360.
- Urich, E., et al. (2017). New experimental models of the blood-brain barrier for CNS drug discovery. Expert Opinion on Drug Discovery, 12(1), 89-103.
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Pharmacology Discovery Services. (n.d.). CNS/Pain. Retrieved from [Link]
- Leander, J. D. (1983). An analysis of the in vivo interactions between chemical convulsants and anticonvulsants. Epilepsia, 24(1), 77-85.
- Löscher, W., & Schmidt, D. (1988). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy Research, 2(3), 159-167.
- International Journal of Basic & Clinical Pharmacology. (2018). Study of anticonvulsant activity of acetazolamide on albino rats and its influence on anticonvulsant activity of sodium valproate. International Journal of Basic & Clinical Pharmacology, 7(5), 895.
- MDPI. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
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- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
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- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
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- 26. researchgate.net [researchgate.net]
The Versatile Scaffold: 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione in the Synthesis of Complex Heterocycles
The Versatile Scaffold: 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione in the Synthesis of Complex Heterocycles
Introduction
The 1,4-benzodiazepine core is a renowned privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative effects.[1][2] The strategic functionalization of this core structure is paramount in the development of novel drug candidates with enhanced potency and selectivity. 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione has emerged as a particularly valuable and versatile starting material for the synthesis of complex heterocyclic systems. The presence of the bromine atom at the 7-position provides a key synthetic handle for a variety of cross-coupling reactions, while the two amide nitrogen atoms offer sites for further derivatization. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the use of this key intermediate in several powerful synthetic transformations.
The Strategic Advantage of the 7-Bromo Substituent
The bromine atom on the aromatic ring of the benzodiazepine scaffold is not merely a placeholder. Its true value lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This capability enables the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Application Protocols
This section details robust and reproducible protocols for key synthetic transformations utilizing 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. This protocol describes the coupling of 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione with various arylboronic acids to introduce diverse aryl substituents at the 7-position.
General Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Experimental Protocol:
Materials:
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, including a Schlenk flask
Procedure:
-
To a Schlenk flask, add 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask to achieve a final concentration of approximately 0.1 M with respect to the starting benzodiazepine.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione.
Quantitative Data:
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 82 |
| 3 | 3-Thienylboronic acid | 78 |
Protocol 2: Selective N-Alkylation
Alkylation of the amide nitrogens of the benzodiazepinedione core allows for the introduction of various side chains, which can significantly impact the pharmacological properties of the resulting compounds. This protocol outlines a method for the selective N-alkylation of 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione.
General Reaction Scheme:
Caption: N-Alkylation of the benzodiazepinedione core.
Experimental Protocol:
Materials:
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This protocol details the amination of 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione with a primary amine.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination for C-N bond formation.
Experimental Protocol:
Materials:
-
Primary amine (e.g., aniline) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.025 eq) and XPhos (0.05 eq) to a Schlenk tube.
-
Add toluene and stir for 10 minutes.
-
Add 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione (1.0 eq), the primary amine (1.2 eq), and NaOtBu (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 4: Synthesis of Triazolo[4,3-a][1][2]benzodiazepines
The fusion of a triazole ring to the benzodiazepine core can lead to compounds with unique pharmacological profiles. This protocol outlines a one-pot synthesis of a triazolobenzodiazepine derivative starting from the corresponding 2-thiono-1,4-benzodiazepine, which can be prepared from 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione.
Synthetic Workflow:
Caption: Synthetic route to triazolobenzodiazepines.
Experimental Protocol:
Part A: Synthesis of 7-Bromo-1,3-dihydro-2H-benzo[e][3][1]diazepine-2-thione
-
Treat 7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione with Lawesson's reagent in refluxing toluene.
-
Purify the resulting thione by column chromatography.
Part B: One-Pot Synthesis of 7-Bromo-4H-[3][1][5]triazolo[4,3-a][3][1]benzodiazepine
Materials:
-
Hydrazine hydrate
-
Triethyl orthoformate
-
Ethanol
Procedure:
-
To a solution of 7-Bromo-1,3-dihydro-2H-benzo[e][3][1]diazepine-2-thione (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and add triethyl orthoformate (10.0 eq).
-
Reflux the mixture for an additional 8 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired triazolobenzodiazepine.[3]
Conclusion
7-Bromo-3,4-dihydro-1H-benzo[e][3][1]diazepine-2,5-dione is a highly valuable and versatile building block for the synthesis of a wide array of complex heterocyclic compounds. The protocols outlined in this application note provide a practical guide for researchers to effectively utilize this scaffold in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, N-alkylation, and the construction of fused heterocyclic systems. The ability to readily introduce molecular diversity at multiple positions of the benzodiazepine core makes this starting material an indispensable tool in the quest for novel therapeutic agents.
References
-
Jadhav, R. P., et al. (2010). Efficient one pot synthesis of[3][1][5]triazolo[4,3-α][3][1] benzodiazepines derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 52-59.
-
Synthesis of[3][1][5]oxadiazolo[4,3-a][3][4]benzodiazepine derivatives. ResearchGate.
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
- Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
- Buchwald–Hartwig amin
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Welcome to the dedicated technical support center for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthetic process, ensuring high yield and purity. As a key intermediate in the development of pharmacologically active compounds, mastering the synthesis of this benzodiazepine-dione is crucial for advancing research in central nervous system disorders and beyond.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. My approach is grounded in mechanistic understanding and practical, field-tested experience to empower you to overcome common synthetic challenges.
I. Synthetic Workflow Overview
The synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is typically a two-stage process. First, the core benzodiazepine-dione scaffold is constructed, followed by a selective bromination of the aromatic ring. Understanding this workflow is key to effective troubleshooting.
Figure 1: A high-level overview of the two-stage synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, including key transformations and quality control steps.
II. Frequently Asked Questions (FAQs)
Here, we address common initial questions regarding the synthesis.
Q1: What are the most common starting materials for the synthesis of the 3,4-dihydro-1H-benzo[e]diazepine-2,5-dione precursor?
A1: The most prevalent and versatile methods involve the condensation of either an anthranilic acid derivative or isatoic anhydride with an α-amino acid ester (e.g., glycine methyl ester).[3] This approach allows for diversity in the final product by varying the substituents on both starting materials.
Q2: Why is N-bromosuccinimide (NBS) the preferred brominating agent for the final step?
A2: N-bromosuccinimide is a mild and selective electrophilic brominating agent. It is generally easier to handle and provides better control over the reaction compared to harsher reagents like liquid bromine, minimizing the formation of poly-brominated byproducts.[4]
Q3: What is the significance of the bromine atom at the 7-position?
A3: The bromine atom serves as a crucial synthetic handle for further molecular elaboration.[1] It is well-positioned for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).[1]
Q4: Can other brominating agents be used?
A4: While NBS is common, other reagents can be employed. Elemental bromine in a suitable solvent can be effective, though it may be less selective. For radio-labeling studies, methods involving the triazene precursor have been used to introduce bromine isotopes like 75Br.[5]
III. Detailed Experimental Protocols
These protocols are provided as a baseline and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (Precursor)
This method is adapted from established procedures for benzodiazepine-dione synthesis.[3][6]
Materials:
-
Isatoic anhydride
-
Glycine
-
Pyridine
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend isatoic anhydride (1 equivalent) and glycine (1.1 equivalents) in pyridine.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold water and acidify with concentrated HCl to a pH of approximately 2-3.
-
The precipitate formed is collected by vacuum filtration, washed thoroughly with water, and dried to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Materials:
-
3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
-
N-bromosuccinimide (NBS)
-
Anhydrous chloroform
-
Aqueous sodium thiosulfate
-
Dichloromethane
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for elution)
Procedure:
-
Dissolve 3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (1 equivalent) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the organic layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.
IV. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of precursor (Stage 1) | - Incomplete reaction. - Hydrolysis of isatoic anhydride. - Suboptimal reaction temperature. | - Increase reflux time and monitor by TLC. - Ensure anhydrous conditions. - Optimize the reaction temperature; too high can cause degradation. |
| Formation of 2-aminobenzamide byproduct (Stage 1) | - Incomplete cyclization. | - Ensure sufficient reaction time at reflux. - Consider a stronger dehydrating agent if necessary. |
| Low yield of brominated product (Stage 2) | - Incomplete reaction. - Degradation of the product. - Inactive NBS. | - Increase reaction time or slightly increase the equivalents of NBS (e.g., 1.1 eq). - Maintain the reaction at room temperature and avoid excessive heat. - Use freshly opened or properly stored NBS. |
| Formation of poly-brominated byproducts | - Excess brominating agent. - Reaction temperature is too high. | - Use stoichiometric amounts of NBS. - Add NBS portion-wise at 0°C to control the reaction rate. |
| Product is difficult to purify | - Presence of closely related impurities. - Oiling out during recrystallization. | - Optimize the solvent system for column chromatography for better separation. - For recrystallization, try a different solvent or a solvent mixture. Seeding with a pure crystal can also help. |
| Ring contraction to a quinazoline derivative | - Can occur under certain basic or acidic conditions, especially with specific substitution patterns.[6] | - Maintain neutral or mildly acidic/basic conditions as specified in the protocol. - Avoid prolonged exposure to strong acids or bases during work-up. |
V. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Figure 2: A simplified representation of the electrophilic aromatic substitution mechanism for the bromination of the benzodiazepine-dione ring using NBS.
The bromination proceeds via a classic electrophilic aromatic substitution. The electron-donating nature of the fused benzene ring directs the incoming electrophile (Br+) to the positions ortho and para to the activating groups. The 7-position is electronically favored for substitution.
VI. References
-
Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. (2018). ResearchGate. [Link]
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. (2022). National Center for Biotechnology Information. [Link]
-
Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. (n.d.). Scite.ai. [Link]
-
Bromine-75-labeled 1,4-benzodiazepines: Potential Agents for the Mapping of Benzodiazepine Receptors in Vivo: Concise Communication. (1983). PubMed. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
-
Synthesis of 1,4-benzodiazepine-3,5-diones. (2004). PubMed. [Link]
-
The Role of 3,4-Dihydro-1H-Benzo[e][3][7]diazepine-2,5-dione in Custom Synthesis and Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. (2025). ChemSynthesis. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]
-
ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. (2025). ResearchGate. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
-
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][3][7]diazepine-2,5-dione. (n.d.). MySkinRecipes. [Link]
-
One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. (n.d.). National Center for Biotechnology Information. [Link]
-
One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). National Center for Biotechnology Information. [Link]
-
Alprazolam. (n.d.). Wikipedia. [Link]
Sources
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- 2. 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione [myskinrecipes.com]
- 3. scite.ai [scite.ai]
- 4. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromine-75-labeled 1,4-benzodiazepines: potential agents for the mapping of benzodiazepine receptors in vivo: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,4-benzodiazepine-3,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
common side reactions and byproducts in 7-bromo benzodiazepine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-bromo benzodiazepines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The following content is structured as a series of frequently asked questions and troubleshooting guides, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of 7-bromo-1,4-benzodiazepines, which typically involves the cyclization of a 2-amino-5-bromobenzophenone derivative with an amino acid derivative or equivalent.
Question 1: My final product yield is very low, and TLC analysis shows multiple unidentified spots. What are the likely side products?
Answer: Low yields in 7-bromo benzodiazepine synthesis are often attributable to competing side reactions that consume the starting materials or intermediates. The primary starting material, 2-amino-5-bromobenzophenone, possesses multiple reactive sites that can lead to undesired pathways under cyclization conditions.[1][2]
The most common byproducts include:
-
Dimer Formation: This is a frequent issue where two molecules of the benzophenone precursor react intermolecularly instead of the desired intramolecular cyclization. This is especially prevalent if the reaction is run at high concentrations.[3]
-
Unreacted Starting Material: Incomplete conversion is a common problem stemming from insufficient activation, poor quality reagents, or catalyst deactivation.[4]
-
Hydrolysis Products: If the cyclizing agent is an ester (e.g., glycine ethyl ester), premature hydrolysis of the ester or the intermediate imine can halt the reaction.
-
Rearrangement Products: Under certain conditions, particularly with heat, the seven-membered benzodiazepine ring can undergo rearrangement to form more stable quinazoline derivatives.[5]
Troubleshooting Steps:
-
Confirm Starting Material Purity: Use freshly purified 2-amino-5-bromobenzophenone. Impurities can interfere with the reaction.
-
Employ High-Dilution Conditions: To favor the intramolecular cyclization and minimize dimerization, slowly add the cyclizing agent to a dilute solution of the benzophenone precursor.
-
Optimize Reaction Conditions: Carefully control temperature. While heating can drive the reaction to completion, excessive heat may promote rearrangement.[5] Monitor progress by TLC or LC-MS to find the optimal balance of time and temperature.
-
Ensure Anhydrous Conditions: Water can hydrolyze key intermediates and reagents. Use dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
Question 2: I am observing a significant byproduct with a mass corresponding to the loss of bromine. What is causing this dehalogenation and how can I prevent it?
Answer: The loss of the C-7 bromine atom is a known side reaction, particularly when using catalytic hydrogenation for any reduction steps in the synthetic route (e.g., reducing a nitro group if the synthesis started from a nitro-benzophenone precursor).[4] Palladium on carbon (Pd/C) is highly effective at catalyzing hydrodehalogenation.
Causality: The palladium catalyst can oxidatively insert into the carbon-bromine bond. The resulting organopalladium intermediate then undergoes reductive elimination in the presence of a hydrogen source (like H₂ gas or transfer hydrogenation reagents) to replace the bromine with a hydrogen atom.
Prevention & Mitigation Strategies:
| Strategy | Rationale | Key Considerations |
| Catalyst Selection | Use catalysts less prone to promoting dehalogenation. | Raney Nickel is often a suitable alternative to Palladium catalysts for reductions where dehalogenation is a concern.[4] |
| Alternative Reducing Agents | Avoid catalytic hydrogenation altogether. | Chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite are effective for nitro group reductions and do not cause dehalogenation.[4] |
| Milder Conditions | Reduce catalyst loading, temperature, and hydrogen pressure. | Milder conditions can sometimes favor the desired reduction over the competing dehalogenation pathway.[4] This requires careful optimization. |
Question 3: The cyclization step to form the seven-membered ring is not proceeding to completion. What factors influence the efficiency of this critical step?
Answer: The formation of the 1,4-diazepine ring is the cornerstone of the synthesis and its inefficiency can be traced to several factors related to both the substrate and the reagents. The reaction typically involves the formation of an imine or amide intermediate, followed by an intramolecular nucleophilic attack to close the ring.
Key Factors & Solutions:
-
Nature of the Base: When using amino acid esters for cyclization, a base is often required to deprotonate the amino group for the initial condensation or to facilitate the final ring closure.
-
Troubleshooting: Ensure the base is strong enough but not so strong that it causes undesired side reactions like hydrolysis of esters. Non-nucleophilic organic bases like DBU or proton sponges can be effective. If using an inorganic base like sodium carbonate, ensure it is finely powdered and anhydrous.[6]
-
-
Activation of the Acylating Agent: When the synthesis involves acylation of the 2-amino group (e.g., with chloroacetyl chloride), followed by cyclization with ammonia or an amine, incomplete initial acylation is a common pitfall.
-
Troubleshooting: Ensure the 2-amino-5-bromobenzophenone is fully dissolved. Use a slight excess of the acylating agent and an appropriate scavenger for the HCl byproduct, such as pyridine or triethylamine.
-
-
Steric Hindrance: The phenyl group at the C-5 position of the final benzodiazepine can create steric hindrance that slows the rate of cyclization.
-
Troubleshooting: Increased reaction times or a moderate increase in temperature may be necessary. Solvents that promote a favorable conformation for cyclization can also be explored.
-
Caption: Generalized reaction scheme and common side pathways.
Protocol: Purification of Crude 7-Bromo Benzodiazepine
Objective: To remove common byproducts such as unreacted starting material and dimers from the crude reaction mixture.
Methodology: Flash Column Chromatography
-
Preparation of Crude Sample:
-
After the reaction workup, concentrate the crude product under reduced pressure to obtain a solid or viscous oil.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis to determine an appropriate solvent system for the column.
-
Adsorb the bulk of the crude material onto a small amount of silica gel (~2-3 times the weight of the crude product) by dissolving it in a minimal amount of solvent, adding the silica, and then evaporating the solvent completely. This "dry loading" method generally results in better separation.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using a slurry method with the chosen mobile phase (eluent). A common starting eluent for compounds of this polarity is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
-
Loading and Elution:
-
Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Begin elution with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC, spotting small aliquots from the collected fractions. The less polar starting material (2-amino-5-bromobenzophenone) will typically elute before the more polar benzodiazepine product. Dimeric byproducts are usually much less polar or much more polar depending on their structure and may elute very quickly or stick to the column.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.
-
References
-
Scribd. Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Available at: [Link]
-
ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available at: [Link]
-
InTechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]
-
PubMed. 7-[125I]iodoclonazepam: purification by high-performance liquid chromatography for use in a very sensitive benzodiazepine radioimmunoassay of broad specificity. Available at: [Link]
Sources
Technical Support Center: Purification Strategies for 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Introduction
Welcome to the technical support center for the purification of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important benzodiazepine intermediate. As a key building block in the synthesis of various pharmacologically active compounds, achieving high purity of this substance is critical for the reliability and reproducibility of downstream applications[1]. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these hurdles efficiently.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Column Chromatography
Question 1: My column chromatography separation is poor, with significant tailing/streaking of the product spot on the TLC plate. What is causing this and how can I fix it?
Answer:
Streaking or tailing of nitrogen-containing heterocyclic compounds like 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione on silica gel is a common issue. It is primarily caused by the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution and peak shape[2][3].
Here’s a systematic approach to troubleshoot and resolve this issue:
1. Mobile Phase Modification: The most effective and immediate solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. This is a widely used and effective method for basic compounds[2].
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component in your mobile phase. For example, a mobile phase of dichloromethane/methanol/ammonia can be highly effective[2].
2. Choice of Stationary Phase: If modifying the mobile phase is insufficient, consider using an alternative stationary phase that is less acidic.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds[2].
-
Deactivated (End-Capped) Silica Gel: While less common for flash chromatography, using end-capped silica can reduce the number of free silanol groups.
3. Column Loading Technique: Overloading the column is a frequent cause of poor separation.
-
Sample Load: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase[2].
-
Dry Loading: For compounds with limited solubility in the initial eluent, dry loading is recommended. Adsorb your crude product onto a small amount of silica gel and load this onto the column[4][5].
Question 2: I am not able to separate my product from a closely running impurity. How can I improve the resolution?
Answer:
Improving the resolution between two closely eluting spots requires optimizing the selectivity of your chromatographic system.
1. Fine-tune the Solvent System:
-
Isocratic Elution: If you are using a single solvent mixture (isocratic elution), systematically test different solvent ratios. A slight decrease in the polarity of the mobile phase can sometimes significantly improve separation.
-
Gradient Elution: Employing a shallow solvent gradient can enhance the separation of closely eluting compounds. Start with a less polar solvent system and gradually increase the polarity[2].
-
Ternary Solvent Systems: Introducing a third solvent can sometimes dramatically alter the selectivity. For benzodiazepines, solvent systems like chloroform/methanol, chloroform/acetone, or cyclohexane/toluene/diethylamine have been used for TLC, which can be adapted for column chromatography[6].
2. High-Performance Liquid Chromatography (HPLC):
-
For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography. Reversed-phase C18 columns are often the first choice for benzodiazepine derivatives, using mobile phases such as water/acetonitrile or water/methanol, often with acidic modifiers to improve peak shape[2].
Experimental Protocol: Column Chromatography of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Column Dimensions | For 1 g of crude material, use a column with a diameter of ~4 cm. The silica gel bed height should be ~15-20 cm. |
| Sample Loading | Dry load the crude material by adsorbing it onto ~2-3 g of silica gel. |
| Eluent | Start with a non-polar solvent like hexane to settle the column packing. A common eluent for related benzodiazepines is a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10:90 ethyl acetate/hexane) and gradually increase the polarity. A 1:3 ethyl acetate/hexane mixture has been reported for a similar synthesis[1]. Add 0.1% triethylamine to the eluent to prevent streaking. |
| Fraction Collection | Collect small fractions and monitor by TLC. |
| TLC Analysis | Use a mobile phase of ethyl acetate/hexane (e.g., 1:1) with a drop of TEA. Visualize spots under UV light (254 nm)[6][7]. |
II. Recrystallization
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common problem, especially with compounds that have moderate polarity and are not highly crystalline. It occurs when the solute is insoluble in the hot solvent at a temperature above its melting point, or when the solution becomes supersaturated too quickly.
Here are several strategies to overcome this issue:
-
Add More Solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool very slowly[2].
-
Slow Cooling: Rapid cooling is a primary cause of oiling out. Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth[2].
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization[2].
-
Change the Solvent System: Your current solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent pairs. For benzodiazepines, common recrystallization solvents include ethanol, acetone/hexane, and methylene chloride/petroleum ether[8][9].
Question 4: I have very low recovery after recrystallization. How can I improve my yield?
Answer:
Low recovery can be due to several factors. Here's how to address them:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to just dissolve the solid[2].
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Solubility in Cold Solvent: Your compound may be too soluble in the chosen solvent even at low temperatures. If this is the case, a different solvent system is needed.
-
Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
Experimental Protocol: Recrystallization of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
-
Solvent Selection: Based on the polarity of the target molecule, a polar protic solvent like ethanol or a solvent pair like ethanol/water or dichloromethane/hexane would be a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione?
A1: While specific impurities depend on the exact synthetic route, common byproducts in the synthesis of benzodiazepines can include starting materials, incompletely cyclized intermediates, and products of side reactions such as dimerization[8]. If the synthesis involves the cyclization of an amino acid derivative, unreacted starting materials are a common impurity. Close monitoring of the reaction by TLC is crucial to minimize these[8].
Q2: How do I best monitor the purity of my fractions and the final product?
A2:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your purification. For benzodiazepines, silica gel plates with a fluorescent indicator (F254) are standard. Visualization can be achieved under UV light at 254 nm[6][7]. Staining with reagents like potassium permanganate or iodine can also be useful.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the final purity of your compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for analysis[10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent method to check for the presence of impurities in your final product.
Q3: What should I do if both column chromatography and recrystallization fail to purify my compound?
A3: If standard methods are unsuccessful, consider these alternative approaches:
-
Preparative Thin-Layer Chromatography (Prep TLC): For small amounts of material, preparative TLC can provide excellent separation.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a powerful technique for purifying challenging compounds and can often provide very high purity material.
-
Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, a liquid-liquid extraction workup can be an effective preliminary purification step[3].
Part 3: Visualization & Formatting
Diagrams
Purification Workflow Decision Tree
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Troubleshooting Column Chromatography Tailing
Caption: A logical workflow for troubleshooting peak tailing in column chromatography.
References
- Hancu, G., Sándor, M., & Várhelyi, P. (2011).
- Gurusamy, K., & Thangadurai, S. (2013). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Malaysian Journal of Forensic Sciences, 4(1), 47-52.
- Singh, R., Singh, D., & Kaur, R. (2012). Thin Layer Chromatography of Benzodiazepines. Journal of Indian Society of Toxicology, 8(1), 19-23.
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
- Sharma, A., Wadhvani, G., Sharma, S. K., & Sharma, S. (2023). Thin Layer Chromatographic Separation of Benzodiazepines by Seven Different Solvent Systems. International Journal of Pharmaceutical Sciences and Research, 14(3), 1442-1451.
-
Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Retrieved from [Link]
- Kovač, T., Belin, B., Fajdiga, T., & Šunjić, V. (2001). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). thin layer chromatographic separation of benzodiazepines by seven different solvent systems. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Molecules. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Heterocycles. (2015). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. Retrieved from [Link]
- Zevzikoviene, A., Zevzikovas, A., & Bertulis, A. (2003). [Investigations of Poisonings With Benzodiazepine Derivatives Mixtures by Thin-Layer Chromatography]. Medicina (Kaunas, Lithuania), 39(11), 1100–1102.
-
ResearchGate. (n.d.). Troubleshooting protein purification?. Retrieved from [Link]
- Stevens, W. C., & Jones, J. B. (2009). General methods for flash chromatography using disposable columns. Molecular Diversity, 13(2), 247–252.
-
FULIR. (2001). Diastereoselective Aldol Reaction of 7-Bromo-5-pyrido-1,4-benzodiazepin-2-one; Relative and Absolute Configuration. Retrieved from [Link]
-
ResearchGate. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. forensics.org.my [forensics.org.my]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
HPLC and NMR analysis for purity assessment of 7-bromo-1,4-benzodiazepine-2,5-dione
Welcome to the technical support center for the analytical assessment of 7-bromo-1,4-benzodiazepine-2,5-dione. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven, actionable advice for purity determination using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring your methods are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the analysis of 7-bromo-1,4-benzodiazepine-2,5-dione.
Q1: My HPLC peak for the main compound is tailing or fronting. What's the cause and how do I fix it?
A1: Peak asymmetry is a common problem that can compromise resolution and integration accuracy.[1]
-
Tailing Peaks (Tailing Factor > 1.2): This is often seen with amine-containing compounds like benzodiazepines due to interactions with acidic silanol groups on the surface of silica-based columns.
-
Quick Fix: Ensure your mobile phase is adequately buffered. For this compound, a phosphate or acetate buffer at a pH between 6-7.5 is a good starting point. A buffer concentration of 10-25 mM is typically sufficient to maintain a consistent pH and minimize silanol interactions.[1]
-
Expert Insight: If buffering isn't enough, consider using a column with advanced end-capping or a hybrid particle technology to shield the silanol groups. Also, operating at a slightly elevated temperature (e.g., 35-45 °C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.[2]
-
-
Fronting Peaks (Tailing Factor < 0.9): This is less common but can indicate column overload or a collapsed packing bed.
Q2: I'm seeing extraneous peaks in my ¹H NMR spectrum. How do I identify them?
A2: Extraneous peaks typically originate from residual solvents, water, or synthesis-related impurities.
-
Common Solvents: Check for singlets corresponding to common laboratory solvents (e.g., Acetone: ~2.17 ppm, Ethyl Acetate: ~2.05, 4.12, 1.26 ppm, Dichloromethane: ~5.30 ppm in DMSO-d₆). Note that residual acetone in NMR tubes is a frequent culprit, even after oven drying.[4]
-
Water: The water peak is a broad singlet whose chemical shift is highly dependent on the solvent and temperature (e.g., ~3.33 ppm in DMSO-d₆, ~1.56 ppm in CDCl₃). To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons (like water or N-H protons) will disappear or decrease in intensity.[4]
-
Synthesis Impurities: Consider the starting materials and reagents used in the synthesis of 7-bromo-1,4-benzodiazepine-2,5-dione. For example, unreacted 2-amino-5-bromobenzoic acid derivatives or cyclization precursors would show distinct aromatic and aliphatic signals.
Q3: My HPLC retention times are drifting between injections. What should I do?
A3: Retention time instability compromises data reliability. The cause is often related to the mobile phase or the pumping system.
-
Mobile Phase Issues: Ensure your mobile phase is thoroughly degassed and well-mixed, especially if you are mixing solvents online.[5] For buffered mobile phases, microbial growth can occur over time; always use freshly prepared mobile phase.[3]
-
System Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. For reverse-phase chromatography, flushing with 10-20 column volumes is a standard practice.
-
Pump Performance: Inconsistent pump flow can be caused by worn seals or check valves, or air bubbles in the system. Priming the pumps and checking for pressure fluctuations can help diagnose this.[5]
Q4: Why are my NMR peaks so broad?
A4: Broad peaks indicate poor resolution and can be caused by several factors.[4]
-
Poor Shimming: This is the most common cause. The magnetic field is not homogeneous across the sample. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, should be the first step.[6]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[4] Diluting the sample may help.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. This is less common but can be an issue if the compound was synthesized using metal catalysts.
-
Chemical Exchange: The N-H protons on the benzodiazepine ring may undergo chemical exchange, leading to broadening. Acquiring the spectrum at a lower temperature can sometimes sharpen these signals by slowing the exchange rate.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex analytical challenges.
Guide 2.1: HPLC - Achieving Baseline Resolution from Impurities
Problem: An impurity peak is co-eluting or poorly resolved from the main 7-bromo-1,4-benzodiazepine-2,5-dione peak. Achieving a resolution (Rs) value of >1.5 is critical for accurate quantification, as per USP guidelines.[7]
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for poor peak resolution.
-
Step 1: Evaluate Column Efficiency: Check the theoretical plate count (N) for your main peak. A significant drop from the column's specification sheet indicates a problem (e.g., blockage, void). If efficiency is low, first try reversing and flushing the column. If that fails, replace the column.[1]
-
Step 2: Modify Selectivity (α): Selectivity is the most powerful factor for improving resolution.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) alters the dipole and hydrogen-bonding interactions between your analytes and the stationary phase, which can dramatically change elution order and separation.[8][9]
-
Adjust pH: The ionization state of your compound and its impurities can be manipulated by pH. Even a 0.2-0.5 unit change in pH can significantly impact retention and selectivity, especially for compounds with ionizable functional groups.
-
-
Step 3: Adjust Retention Factor (k'): If peaks are eluting too quickly (k' < 2), there isn't enough interaction with the stationary phase for a good separation. Increase the proportion of the aqueous component in your mobile phase to increase retention and improve the chance of separation.
Guide 2.2: Quantitative NMR (qNMR) - Ensuring Accuracy in Purity Assessment
Problem: The purity value calculated by ¹H qNMR seems inaccurate or inconsistent.
Causality: Accurate qNMR relies on proper parameter selection to ensure that the signal intensity is directly proportional to the number of nuclei.[10] It is a powerful, non-destructive alternative to chromatographic methods for purity determination.[11][12]
Key Parameter Validation:
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Relaxation Delay (d1) | 5 x T₁ (longest) | Causality: To ensure complete relaxation of all protons back to equilibrium before the next pulse. If d1 is too short, signals with longer T₁ values will be saturated, leading to underestimated integrals and inaccurate purity results. The T₁ of the internal standard and the analyte must be considered. |
| Pulse Angle | 90° (or 30° for speed) | Causality: A 90° pulse maximizes the signal for a single scan. However, if a shorter relaxation delay is necessary, a smaller flip angle (e.g., 30°) can be used to prevent saturation, though it reduces signal-to-noise per scan.[10] For quantification, consistency is key. |
| Number of Scans (ns) | ≥ 16 | Causality: To achieve an adequate signal-to-noise ratio (S/N > 150:1 recommended) for precise integration. Signal increases with the number of scans, while noise increases with the square root of the number of scans. |
| Internal Standard | Stable, non-volatile, known purity, with peaks clear of analyte signals. | Causality: The internal standard is the reference against which your analyte is quantified. Its purity must be certified, and it must be accurately weighed. Good choices include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate qNMR results.
Section 3: Validated Protocols & Methodologies
These protocols provide a robust starting point for your analysis. They incorporate system suitability tests (SST) to ensure the validity of your results on a day-to-day basis, as required by regulatory bodies like the USP and FDA.[13][14]
Protocol 3.1: HPLC Purity Method
This reverse-phase HPLC method is designed for the purity assessment of 7-bromo-1,4-benzodiazepine-2,5-dione.
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C[16] |
| Injection Vol. | 10 µL |
| Gradient Program | 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17-18 min (80% to 30% B), 18-25 min (30% B) |
System Suitability Test (SST): Perform five replicate injections of a standard solution. The system is deemed suitable for use if it meets the following criteria, based on USP <621> guidelines.[17]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry for accurate integration.[7] |
| Repeatability (%RSD) | RSD for peak area ≤ 2.0% | Demonstrates the precision of the injection and detection system.[7] |
| Resolution (Rs) | Rs ≥ 1.5 (between analyte and nearest impurity) | Confirms the method's ability to separate the main component from potential impurities.[14] |
Protocol 3.2: ¹H NMR Identity and Purity Method
This protocol is for confirming the identity and assessing the purity of 7-bromo-1,4-benzodiazepine-2,5-dione.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
-
Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of an internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
Acquisition: Follow the guidelines in the qNMR troubleshooting section (Guide 2.2), ensuring an adequate relaxation delay.
Expected Chemical Shifts (Approximate): The chemical structure of 7-bromo-1,4-benzodiazepine-2,5-dione contains an aromatic ring and a diazepinedione ring. The expected ¹H NMR signals are:
-
Aromatic Protons (Ar-H): ~7.0 - 8.0 ppm. Due to the bromine and amide functionalities, you will expect three distinct signals in the aromatic region, likely showing doublet and doublet-of-doublets splitting patterns.
-
Methylene Protons (-CH₂-): ~3.5 - 4.5 ppm. The protons on the carbon adjacent to the nitrogen and carbonyl will appear in this region.
-
Amide Protons (N-H): These can be broad and may appear over a wide range, typically > 8.0 ppm in DMSO-d₆. Their presence can be confirmed by a D₂O exchange experiment.[4]
Purity Calculation (using Internal Standard): The purity of the sample can be calculated using the following formula, which is a cornerstone of absolute qNMR.[12]
Purity_sample (%) = (Int_sample / Int_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
Int: Integral of the signal for the sample or standard
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
References
- Vertex AI Search. (2024, October 13-14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Vertex AI Search. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- IOSR Journal. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Vertex AI Search. (2018, September 2).
- Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- SDSU NMR Facility. Common Problems.
- Dahlin, J. L., et al. (2014, November 7).
- Pharmaguideline. System Suitability in HPLC Analysis.
- Al-Rimawi, F. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC.
- Singh, S. P., et al. (1978). Fourier transform 13C NMR analysis of benzodiazepines. Journal of Heterocyclic Chemistry, 15(7), 1083-1087.
- ResearchGate. (2025, August 6).
- USP.
- CDN Isotopes.
- El-Shorbagi, A. N., et al. (2022, June 16). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI.
- SIELC Technologies.
- Chtioui, A., et al. (2014). Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV). PMC.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. ijprajournal.com [ijprajournal.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]
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Navigating the Scale-Up of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione: A Technical Troubleshooting Guide
A Technical Support Center for Researchers and Drug Development Professionals
The synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, a key intermediate in the development of various pharmacologically active molecules, presents unique challenges when transitioning from laboratory-scale to industrial production. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of its scale-up synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns encountered during the synthesis and purification of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
Q1: What is the most common laboratory method for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione?
The most frequently cited laboratory-scale synthesis involves the electrophilic bromination of the parent compound, 3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, using N-bromosuccinimide (NBS) as the brominating agent.[1] A typical procedure involves dissolving the starting material in a suitable solvent, such as chloroform, and adding NBS portion-wise at a controlled temperature.[1]
Q2: What are the primary safety concerns when scaling up the bromination reaction with NBS?
The use of N-bromosuccinimide on a large scale requires careful consideration of thermal safety. The bromination reaction is exothermic, and poor heat management can lead to a runaway reaction. Additionally, hazardous side reactions between NBS and certain solvents, such as 2-methyltetrahydrofuran (2-MeTHF), have been reported.[2] It is crucial to conduct a thorough thermal safety analysis and consider controlled addition strategies or alternative technologies like continuous flow reactors to mitigate these risks.[3][4][5]
Q3: How can the succinimide byproduct be efficiently removed during work-up on a large scale?
Succinimide, the primary byproduct of NBS bromination, can be challenging to remove due to its solubility profile.[6] Standard laboratory practice involves aqueous washes to extract the succinimide. On a larger scale, this can lead to the use of significant volumes of water. A common industrial approach is to perform washes with a mildly basic aqueous solution, such as sodium bicarbonate or sodium carbonate. This deprotonates the succinimide (pKa ~9.6), forming a more water-soluble salt that is more readily extracted into the aqueous phase.[6] However, the stability of the desired product to basic conditions must be confirmed.
Q4: Are there any known issues with the solid-state properties of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, such as polymorphism?
While specific studies on the polymorphism of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione are not widely published, benzodiazepine derivatives are known to exhibit polymorphism.[7] The existence of different crystalline forms (polymorphs) can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. It is therefore highly recommended to perform a polymorph screen during process development to identify and characterize any potential crystalline forms.
Q5: What are the critical analytical techniques for monitoring the reaction and ensuring the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring the progress of the synthesis and for impurity profiling of the final product.[8] It is essential to develop and validate a robust HPLC method that can separate the starting material, the desired product, and any potential process-related impurities and degradation products.[9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for the identification of unknown impurities.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the scale-up synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
Reaction Stage
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete or Sluggish Reaction | - Insufficient mixing in a large reactor.- Low reaction temperature.- Deactivated NBS. | - Ensure adequate agitation to maintain a homogeneous mixture.- Carefully monitor and control the internal reaction temperature.- Use freshly opened or properly stored NBS. |
| Formation of Over-brominated or Other Side Products | - Poor temperature control leading to localized "hot spots."- Incorrect stoichiometry of NBS.- Prolonged reaction time. | - Implement controlled, subsurface addition of NBS solution to improve heat dissipation.- Accurately charge all reactants.- Monitor the reaction progress by HPLC and quench the reaction promptly upon completion. |
| Exothermic Runaway | - Rapid, uncontrolled addition of NBS.- Inadequate cooling capacity of the reactor.- Use of an unsuitable solvent with a low boiling point. | - Develop a slow, controlled addition profile for the NBS solution.- Ensure the reactor's cooling system is sufficient for the reaction scale.- Select a solvent with a higher boiling point and good thermal stability. |
Work-up and Isolation Stage
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Persistent Succinimide Impurity | - Inefficient aqueous extraction.- Co-precipitation of succinimide with the product. | - Increase the number and volume of aqueous washes.- Use a mildly basic wash to enhance the solubility of succinimide in the aqueous phase.- Consider an anti-solvent precipitation or reslurrying of the isolated solid in a solvent where the product is sparingly soluble, but succinimide is more soluble. |
| Low Isolated Yield | - Product loss during aqueous work-up due to some water solubility.- Incomplete precipitation or crystallization. | - Saturate the aqueous layers with sodium chloride (brine) to reduce the solubility of the organic product.- Optimize the crystallization solvent system, temperature profile, and seeding strategy. |
| Product Oiling Out During Crystallization | - Supersaturation is too high.- Presence of impurities inhibiting crystallization. | - Slow down the cooling rate or the addition of anti-solvent.- Introduce seed crystals at a lower supersaturation level.- Improve the purity of the material before crystallization. |
Product Quality and Purity
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Out-of-Specification Impurity Profile | - Incomplete reaction or side reactions.- Degradation of the product during work-up or isolation. | - Re-evaluate and optimize the reaction and work-up conditions.- Ensure the product is stable under the chosen isolation and drying conditions. |
| Inconsistent Crystal Form (Polymorphism) | - Variations in crystallization conditions (solvent, temperature, agitation).- Presence of impurities influencing nucleation. | - Strictly control all crystallization parameters.- Purify the material to a consistent level before the final crystallization step.- Seed with the desired polymorph. |
| Poor Filtration or Drying Characteristics | - Undesirable crystal habit (e.g., fine needles).- Residual solvent. | - Optimize crystallization to obtain more equant crystals.- Evaluate different drying methods and conditions. |
Section 3: Experimental Protocols and Methodologies
Scale-Up Bromination Protocol (Illustrative)
Warning: This protocol is for illustrative purposes only and must be adapted and thoroughly tested on a small scale before attempting a large-scale synthesis. A comprehensive process safety assessment is mandatory.
-
Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with 3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (1.0 eq) and a suitable solvent (e.g., chloroform, dichloromethane, or a higher boiling point alternative evaluated for safety).
-
Temperature Control: Cool the reactor contents to 0-5 °C with efficient stirring.
-
NBS Solution Preparation: In a separate vessel, dissolve N-bromosuccinimide (1.0-1.1 eq) in the reaction solvent.
-
Controlled Addition: Slowly add the NBS solution to the reactor over a period of 2-4 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess NBS by adding a solution of sodium thiosulfate or sodium bisulfite.
-
Work-up: Proceed with the aqueous work-up as described in the troubleshooting guide.
Analytical Method: Impurity Profiling by HPLC (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30 °C
Method Validation: This method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.[9][10]
Section 4: Visualizations and Diagrams
Workflow for Scale-Up Synthesis and Troubleshooting
Caption: A workflow diagram illustrating the key stages and troubleshooting feedback loops in the scale-up synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
Decision Tree for Succinimide Removal
Caption: A decision tree to guide the selection of an appropriate work-up procedure for the removal of succinimide.
References
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals, 11(11), 1344. [Link]
- The Influence of Impurities and Additives on Crystallization. (2019).
- Work-up procedure to remove unreacted NBS
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. BenchChem.
- Bromosuccinimide-based Bromination and Subsequent Functionalization of Hydrogen-terminated Silicon Quantum Dots. (2014). RSC Advances, 4(25), 12937-12944.
- N-bromosuccinimide removal
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules, 24(11), 2136. [Link]
- Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). Organic Process Research & Development, 13(4), 698–705.
-
Polymorphism in a benzo[b][11][12]diazepine derivative: crystal structure, phase behavior and selective influence of solvents. (2013). CrystEngComm, 15(33), 6595-6604.
- Sustainable bromination of organic compounds: A critical review. (2023). Results in Chemistry, 5, 100829.
- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). Organic Process Research & Development, 25(6), 1375–1382.
- How to separate succinimide from a bromination product when using NBS? (2018).
- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). Organic Process Research & Development, 25(6), 1375–1382.
- Synthesis and crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1. (2006). Journal of Molecular Structure, 794(1-3), 154-160.
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2012). Current Drug Discovery Technologies, 9(4), 313-324.
- Purification of an endogenous benzodiazepine-like substance from the mammalian brain. (1987). Journal of Neurochemistry, 48(5), 1437-1444.
- PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. (2014). EDQM.
- A brief review on: method validation. (2023). World Journal of Pharmaceutical Research, 12(1), 123-135.
- The Synthesis and Crystal Structures of 7-Bromo-1,3-dihydro-1-methyl-3(S)-methyl-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one and Its Cu(II) Complex. (2003).
- Surface active benzodiazepine-bromo-alkyl conjugate for potential GABA(A)-receptor purification. (2012). Bioorganic & Medicinal Chemistry, 20(15), 4654-4661.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
7-Bromo-3,4-dihydro-1H-benzo[e][11][12]diazepine-2,5-dione. Clinivex.
- Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(10), 1616–1621.
- Demonstration and purification of an endogenous benzodiazepine from the mammalian brain with a monoclonal antibody to benzodiazepines. (1985). Proceedings of the National Academy of Sciences, 82(22), 7530-7534.
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][11][12]thiazepin-4(5H)-one. (2017). Journal of Molecular Structure, 1141, 1-6.
- Extraction of Prescription and Designer Benzodiazepines Using Clean Screen® BNZ. (2022). UCT.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Medicinal Chemistry, 14(7), 654-673.
- The synthesis and crystal structures of 7-bromo-1,3-dihydro-1-methyl-3(S)-methyl-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one and its Cu-II complex. (2003).
- Purification of a Benzodiazepine From Bovine Brain and Detection of Benzodiazepine-Like Immunoreactivity in Human Brain. (1988). Journal of Neurochemistry, 51(5), 1395-1402.
- Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. (2023). Journal of Medicinal Chemistry, 66(7), 4965–4979.
- The Synthesis and Crystal Structures of 7-Bromo-1,3-dihydro-1-methyl-3(S)-methyl-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one and Its Cu(II) Complex. (2003).
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Medicinal Chemistry, 14(7), 654-673.
- Analytical methods for determination of benzodiazepines. A short review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 134-146.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitration & bromination reactions | Syrris [syrris.jp]
- 5. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. edqm.eu [edqm.eu]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | Scilit [scilit.com]
Technical Support Center: Enhancing Aqueous Solubility of 7-Bromo Benzodiazepine Derivatives for Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 7-bromo benzodiazepine derivatives in their biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible results. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 7-bromo benzodiazepine derivatives.
Q1: My 7-bromo benzodiazepine derivative is precipitating out of my aqueous assay buffer. What is the most likely cause?
A: Precipitation is almost always due to the low aqueous solubility of the compound, a characteristic feature of the benzodiazepine scaffold, which is exacerbated by the lipophilic bromine atom at the 7-position. When a concentrated stock solution (typically in a solvent like DMSO) is diluted into an aqueous buffer, the final solvent concentration may be too low to keep the compound dissolved, causing it to crash out.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: While cell line dependent, a general guideline is to keep the final concentration of DMSO below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Some sensitive cell lines may even require concentrations below 0.1%. It is always best practice to run a vehicle control (buffer with the same final DMSO concentration but without your compound) to assess the baseline effect of the solvent on your specific assay system.
Q3: Can I use sonication or vortexing to redissolve my precipitated compound in the assay buffer?
A: While mechanical agitation like vortexing or sonication can help in initially dispersing the compound, it is unlikely to permanently solve the solubility issue. These methods create a supersaturated solution or a fine suspension, which is thermodynamically unstable. The compound will likely precipitate again over time, especially during incubation periods, leading to inconsistent results. The core issue of the compound's low intrinsic solubility in the aqueous medium must be addressed.
Q4: Are there any simple modifications I can make to my buffer to improve solubility?
A: Yes, adjusting the pH of your buffer can be a simple and effective first step, provided your compound has ionizable functional groups. Benzodiazepines can have basic nitrogen atoms that can be protonated. Lowering the pH may increase the solubility of compounds with a pKa in the acidic range. However, you must ensure the new pH is compatible with your biological assay and does not affect protein function or cell viability.
Part 2: In-Depth Troubleshooting & Strategic Solutions
When basic adjustments are insufficient, a more systematic approach is required. This section provides detailed guides on advanced solubilization strategies.
Strategy 1: Co-Solvent Systems
The most common approach is to use a water-miscible organic solvent, or "co-solvent," to increase the solvent's capacity to dissolve a lipophilic compound.
Underlying Principle: Co-solvents work by reducing the polarity of the aqueous medium. They disrupt the hydrogen-bonding network of water, creating a more favorable environment for non-polar solutes and thereby increasing solubility.
Experimental Protocol: Optimizing a Co-Solvent System
-
Primary Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your 7-bromo benzodiazepine derivative in 100% DMSO or ethanol.
-
Solubility Screening: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., DMSO, ethanol, or PEG 400). A typical range to screen is 0.5%, 1%, 2%, and 5%.
-
Test Dilution: Add a small aliquot of your primary stock to each co-solvent buffer to achieve your desired final assay concentration.
-
Observation: Vortex each solution gently and allow it to stand at the assay temperature for at least 2 hours. Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Validation: The optimal co-solvent concentration is the lowest percentage that maintains the compound in solution for the entire duration of your experiment without impacting the biological assay's performance. Always validate this with a vehicle control.
Troubleshooting Workflow for Co-Solvent Selection
Caption: Decision workflow for optimizing a co-solvent.
Strategy 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble guest molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.
Underlying Principle (Mechanism of Action): The non-polar benzodiazepine molecule partitions into the non-polar interior of the cyclodextrin torus. The resulting "inclusion complex" has a hydrophilic exterior, allowing it to dissolve readily in water. The most commonly used cyclodextrin for this purpose is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.
Experimental Protocol: Formulation with HP-β-CD
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer. A 10-20% (w/v) stock is a good starting point.
-
Molar Ratio Determination: The goal is to find the lowest molar ratio of HP-β-CD to your compound that ensures solubility. Start by testing ratios from 100:1 to 1000:1 (HP-β-CD:compound).
-
Complexation:
-
Add the required amount of your compound's DMSO stock solution directly to the HP-β-CD buffer solution.
-
Alternatively, for difficult compounds, a thin-film method can be used: Evaporate the organic solvent from your compound in a glass vial to create a thin film, then add the HP-β-CD solution and allow it to equilibrate (e.g., by shaking or sonicating) for several hours to facilitate complex formation.
-
-
Filtration & Quantification: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound or aggregates. It is crucial to then quantify the actual concentration of the solubilized compound in the filtrate using a method like HPLC-UV to confirm the final concentration.
-
Assay Validation: As always, run parallel experiments to confirm that HP-β-CD itself does not interfere with your assay target or detection system.
Visualization of Cyclodextrin Encapsulation
Caption: Mechanism of solubility enhancement by cyclodextrin.
Strategy 3: Surfactant-Based Formulations
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate lipophilic compounds, increasing their solubility in aqueous solutions.
Underlying Principle: Micelles are spherical aggregates of surfactant molecules. Their cores are lipophilic, providing a favorable microenvironment for the 7-bromo benzodiazepine derivative, while their outer surfaces are hydrophilic, allowing the entire structure to be dispersed in water.
Commonly Used Surfactants:
-
Non-ionic: Tween® 20, Tween® 80, Kolliphor® EL (formerly Cremophor® EL).
-
Anionic: Sodium dodecyl sulfate (SDS). Note: Ionic surfactants like SDS are more likely to denature proteins and should be used with extreme caution in biological assays.
Experimental Protocol: Using Tween® 20
-
Determine CMC: The CMC of Tween® 20 in standard buffers is approximately 0.006% (w/v). You must work above this concentration.
-
Prepare Surfactant Stock: Prepare a 1% (w/v) stock solution of Tween® 20 in your assay buffer.
-
Screening: Create serial dilutions of the surfactant stock to test final concentrations such as 0.01%, 0.05%, and 0.1%.
-
Compound Addition: Add your compound's organic stock solution to the surfactant-containing buffers.
-
Equilibration & Observation: Gently mix and allow the solution to equilibrate. Observe for clarity as described previously.
-
Critical Control: It is absolutely essential to run a control with the surfactant alone to ensure it does not interfere with your assay readout. Surfactants can disrupt cell membranes and interact with proteins, so thorough validation is non-negotiable.
Part 3: Data Summary & Quick Reference
The table below provides a starting point for selecting a solubilization strategy. The final choice will always be dependent on the specific compound and assay system.
| Strategy | Typical Concentration Range | Advantages | Potential Disadvantages | Best For |
| DMSO (Co-solvent) | 0.1% - 1.0% (v/v) | Simple, widely used, effective for many compounds. | Potential for cell toxicity or assay interference at >0.5%. | Initial screening, robust cell lines, non-enzymatic assays. |
| PEG 400 (Co-solvent) | 1% - 5% (v/v) | Generally lower toxicity than DMSO. | Can increase viscosity of the medium. | Cell-based assays where DMSO shows toxicity. |
| HP-β-CD | 2% - 10% (w/v) | Low toxicity, high solubilizing capacity for suitable "guest" molecules. | Can sometimes extract cholesterol from cell membranes; requires optimization. | Sensitive cell-based assays, in vivo studies. |
| Tween® 20/80 | 0.01% - 0.1% (w/v) | Effective at low concentrations (above CMC). | High potential to interfere with assays by denaturing proteins or disrupting membranes. | Biochemical assays (e.g., enzyme kinetics) where protein stability has been confirmed. |
References
stability testing of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione under different conditions
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in the stability testing of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. Leveraging established principles from international guidelines and the known chemistry of the benzodiazepine class, this document offers practical troubleshooting advice and detailed experimental protocols.
Introduction: Understanding the Stability Profile
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is a brominated derivative of the 1,4-benzodiazepine scaffold, a privileged structure in medicinal chemistry.[1] The stability of this compound is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Stability testing provides evidence on how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3]
For this specific molecule, understanding its degradation pathways is paramount. Based on the chemistry of related benzodiazepines, the primary areas of concern for instability include hydrolysis of the diazepine ring, photolytic degradation, and oxidation. This guide will walk you through the necessary steps to design and execute a robust stability testing program.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges encountered during the stability testing of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
Q1: Where do I start with stability testing for this compound?
A1: The foundational step is to conduct forced degradation (stress testing) studies as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4] These studies are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Troubleshooting:
-
No degradation observed: The stress conditions may not be harsh enough. Consider increasing the temperature in 10°C increments, extending the exposure time, or using a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent).
-
Complete degradation: The stress conditions are too harsh. Reduce the duration of exposure, the temperature, or the concentration of the stress agent.
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on the benzodiazepine structure, the following degradation pathways are anticipated:
-
Hydrolytic Degradation: The amide bonds in the diazepine ring are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the seven-membered ring to form benzophenone derivatives. Studies on other benzodiazepines like diazepam and chlordiazepoxide have shown this to be a primary degradation route.[3][5]
-
Photodegradation: Exposure to UV or visible light can induce photolytic reactions. While specific data for this compound is unavailable, other benzodiazepines are known to be light-sensitive.[6][7][8] Photostability testing is a crucial part of stress testing according to ICH Q1B guidelines.[9][10][11][12][13]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the nitrogen atoms or the aromatic ring.
-
Thermal Degradation: High temperatures can lead to decomposition. Some benzodiazepines are known to be thermally labile.[4]
Q3: How do I develop a stability-indicating analytical method?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[2][14][15][16]
Key considerations for method development:
-
Column Selection: A reversed-phase C18 column is a good starting point for separating the parent compound from its more polar degradation products.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to achieve adequate separation of all peaks.[2]
-
Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provide UV spectra of the degradation products, which can aid in their identification. A detection wavelength of around 254 nm is often suitable for benzodiazepines.[2][15]
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting:
-
Poor peak shape: Adjust the pH of the mobile phase or try a different column chemistry.
-
Co-eluting peaks: Modify the gradient profile, change the organic solvent, or adjust the mobile phase pH.
-
Low sensitivity: Optimize the detection wavelength or consider using a more sensitive detector like a mass spectrometer (LC-MS).
Q4: I am observing new peaks in my chromatogram during a stability study. How do I identify these degradation products?
A4: The identification of degradation products is a critical step. A combination of techniques is usually employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight and fragmentation pattern of the unknown peaks, which provides crucial information for structure elucidation.[17][18]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradation products.
-
Forced Degradation Analysis: Comparing the degradation profiles under different stress conditions can provide clues about the nature of the degradation products. For example, a peak that appears only under acidic conditions is likely a product of acid hydrolysis.
Q5: What are the recommended storage conditions for formal stability studies?
A5: Formal stability studies should be conducted under long-term and accelerated storage conditions as defined by the ICH Q1A(R2) guideline. The choice of conditions depends on the climatic zone for which the product is intended. For most regions, the following conditions are standard:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the parent compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions (A starting point, optimization will be required):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Visualization of Workflows
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Troubleshooting Logic for Method Development
Sources
- 1. benchchem.com [benchchem.com]
- 2. saspublishers.com [saspublishers.com]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. spectroscopyonline.com [spectroscopyonline.com]
preventing dimer formation during the synthesis of diazepam analogs
A Guide for Researchers on Preventing Dimer Formation and Other Side Reactions
Welcome to the technical support center for the synthesis of diazepam and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of 1,4-benzodiazepine synthesis. Here, we address common challenges, with a particular focus on the prevention of unwanted dimer formation, a frequent cause of reduced yield and purification difficulties. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of diazepam analog synthesis, and why does it happen?
A1: Dimer formation refers to an intermolecular side reaction where two molecules of a key synthetic intermediate react with each other, forming a larger, unwanted molecule (a dimer). In the synthesis of diazepam analogs, this typically occurs at the cyclization step. The most common pathway begins with a 2-aminobenzophenone derivative, which is first acylated with a glycine equivalent (e.g., chloroacetyl chloride or a protected amino acid). The resulting intermediate possesses both a nucleophilic secondary amine and an electrophilic ketone. Under certain conditions, instead of the desired intramolecular cyclization to form the seven-membered diazepine ring, one molecule's amine can attack the ketone of another molecule, leading to a dimeric impurity.
This process is driven by competing reaction kinetics. If the rate of the intermolecular reaction is comparable to or faster than the intramolecular cyclization, significant dimer formation will be observed. Factors like high concentration, elevated temperatures, and the choice of base can unfavorably tip the balance towards this side reaction.
Q2: What is the most critical stage in the synthesis to control for preventing dimerization?
A2: The most critical stage is the N-acylation of the 2-aminobenzophenone precursor and the subsequent cyclization to form the benzodiazepine ring.[1] For instance, in the classic synthesis starting from a 2-(methylamino)benzophenone, the first step is N-acylation with a haloacetyl halide (e.g., bromoacetyl chloride). The resulting intermediate, a 2-(N-(2-haloacetyl)methylamino)benzophenone, is highly susceptible to side reactions. The subsequent ring closure with an ammonia source is the step where intramolecular cyclization competes directly with intermolecular dimerization and other side reactions like hydrolysis.[1][2] Careful control of reaction parameters during these two steps is paramount.
Q3: How can I detect the presence of a dimer in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): Dimer impurities will typically have a different polarity than the starting material and the desired product, often appearing as a less polar spot (higher Rf) if the dimer is significantly larger and less functionalized per unit of mass, or a more polar spot (lower Rf) if it contains multiple polar groups. It provides a quick qualitative check.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for quantifying impurities. A well-developed method can separate the desired product from starting materials, intermediates, and dimeric byproducts. The dimer will have a distinct retention time.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. The mass spectrum of the peak corresponding to the suspected dimer will show a molecular ion ([M+H]⁺) at approximately double the mass of the key intermediate minus the mass of any molecules eliminated during dimerization (like water).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the dimer can be isolated, ¹H and ¹³C NMR will provide definitive structural confirmation. The spectrum will be more complex than that of the monomeric product, but key symmetries in the dimer structure might simplify certain regions.
Troubleshooting Guide: Dimer Formation and Low Yields
This section provides actionable solutions to common problems encountered during synthesis.
Problem 1: Significant Dimer Formation Observed by LC-MS
You observe a major peak in your LC-MS with a mass corresponding to a dimer of your acylated intermediate.
Root Cause Analysis: High concentrations of reactive intermediates are likely promoting intermolecular reactions. The reaction conditions (temperature, base) may be favoring the dimerization pathway over the intramolecular cyclization.
Solutions:
-
Concentration Adjustment:
-
Protocol: Perform the cyclization step under high-dilution conditions. Slowly add the solution of the acylated intermediate to the reaction vessel containing the cyclization agent over an extended period (e.g., 2-4 hours) using a syringe pump. This maintains a low instantaneous concentration of the intermediate, statistically favoring the intramolecular reaction.
-
-
Temperature Optimization:
-
Explanation: Higher temperatures can increase the rate of all reactions, but may disproportionately accelerate the intermolecular pathway, leading to dimer formation.[1] Conversely, some cyclizations require heat to overcome the activation energy barrier. The optimal temperature is therefore a delicate balance.
-
Protocol: Screen a range of temperatures. Start the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor for product formation. If the reaction is too slow, incrementally increase the temperature (e.g., to 40°C, then 60°C) while monitoring the ratio of product to dimer by HPLC. A study on the continuous flow synthesis of diazepam found that the initial N-acylation was optimal at 0°C, while the subsequent cyclization was most efficient at 60°C.[1]
-
-
Choice of Base:
-
Explanation: The base plays a critical role in deprotonating the amine and influencing the reaction environment. A bulky, non-nucleophilic base can sterically hinder intermolecular interactions. In contrast, certain bases can inhibit the desired reaction. For example, in one study, bases like triethylamine (TEA) and DIPEA were found to inhibit the initial N-acylation step.[1]
-
Protocol: If a base is required for your cyclization, compare a standard base like triethylamine (TEA) with a bulkier base like N,N-diisopropylethylamine (DIPEA). Pyridine is also a common choice in benzodiazepine synthesis and can act as both a base and a solvent.[3] A systematic screening is recommended.
Parameter Condition A (High Dimer) Condition B (Optimized) Rationale Concentration 0.5 M 0.05 M (via slow addition) Reduces intermolecular collisions. Temperature 100 °C 60 °C Lowers reaction rate, potentially favoring intramolecular cyclization.[1] Base Triethylamine (TEA) N,N-Diisopropylethylamine (DIPEA) Bulky base can sterically hinder intermolecular attack. Solvent Toluene Acetonitrile (ACN) or Tetrahydrofuran (THF) Solvent polarity can influence transition state stability. -
Problem 2: Low Yield due to Hydrolysis of Intermediate
Your reaction stalls, and analysis shows a significant amount of the starting 2-aminobenzophenone, indicating that your acylated intermediate has hydrolyzed.
Root Cause Analysis: The N-acylated intermediate can be susceptible to hydrolysis, especially in the presence of acid (generated as a byproduct, e.g., HCl or HBr) and water.[1] High temperatures can accelerate this decomposition.
Solutions:
-
Use of an Acid Scavenger:
-
Explanation: During N-acylation with an acyl halide, a stoichiometric amount of acid (e.g., HCl) is produced. This acid can protonate the starting amine, reducing its nucleophilicity, or contribute to the hydrolysis of the product.[2] An acid scavenger neutralizes this acid as it is formed.
-
Protocol: Add an acid scavenger like propylene oxide to the reaction mixture during the N-acylation step. Propylene oxide is an epoxide that reacts irreversibly with HCl. Studies have shown this significantly improves the conversion to the desired intermediate and prevents its degradation.[1]
-
-
Anhydrous Conditions:
-
Protocol: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. Use molecular sieves if necessary.
-
-
Control of Temperature and Reaction Time:
-
Protocol: As hydrolysis is often temperature-dependent, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to minimize the exposure of the product to conditions that might promote hydrolysis. For the N-acylation of 5-chloro-2-(methylamino)benzophenone, optimal conversion was observed at 0°C with a residence time of 5 minutes in a flow reactor.[1]
// Dimer Path Dilution [label="Reduce Concentration\n(High Dilution / Slow Addition)", shape=box, fillcolor="#E8F0FE"]; Temp_Dimer [label="Optimize Temperature\n(Screen 0°C to 60°C)", shape=box, fillcolor="#E8F0FE"]; Base_Dimer [label="Screen Bulky Base\n(e.g., DIPEA)", shape=box, fillcolor="#E8F0FE"]; Protect [label="Consider Protecting Group\nStrategy (See Protocol)", shape=box, fillcolor="#E8F0FE"];
// Hydrolysis Path Scavenger [label="Add Acid Scavenger\n(e.g., Propylene Oxide)", shape=box, fillcolor="#E8F0FE"]; Anhydrous [label="Ensure Anhydrous\nConditions", shape=box, fillcolor="#E8F0FE"]; Temp_Hydrolysis [label="Reduce Temperature &\nReaction Time", shape=box, fillcolor="#E8F0FE"];
// Connections Start -> Check_Impurity; Check_Impurity -> Dimer [label=" Dimer"]; Check_Impurity -> Hydrolysis [label=" Hydrolysis"]; Check_Impurity -> Other [label=" Other"];
Dimer -> Dilution -> Temp_Dimer -> Base_Dimer -> Protect; Hydrolysis -> Scavenger -> Anhydrous -> Temp_Hydrolysis;
caption [label="Fig 2. Troubleshooting Decision Tree.", shape=plaintext, fontcolor="#5F6368"]; } .enddot Caption: Fig 2. Troubleshooting Decision Tree.
-
Preventative Strategies: Protecting Group Protocols
To circumvent issues of dimerization and other side reactions involving the aniline nitrogen, a robust protecting group strategy is often the most reliable solution. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions that are often compatible with the subsequent cyclization steps.[4][5]
Protocol 1: Boc Protection of 2-Aminobenzophenone
This protocol describes the protection of the primary or secondary amine of a 2-aminobenzophenone derivative.
Materials:
-
2-Aminobenzophenone analog
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-aminobenzophenone analog (1.0 equiv) in anhydrous THF.
-
Add the base. For a less reactive amine, a catalytic amount of DMAP (0.1 equiv) along with TEA (1.5 equiv) is effective. For more reactive amines, TEA alone is sufficient.[6]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed (typically 2-12 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting N-Boc protected 2-aminobenzophenone by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Deprotection of N-Boc Group and Cyclization
This protocol involves the removal of the Boc group to free the amine for the cyclization reaction.
Materials:
-
N-Boc protected intermediate
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent: Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the N-Boc protected intermediate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.[5]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the deprotection by TLC (the product will be much more polar). The reaction is usually complete within 1-3 hours.
-
Once deprotection is complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the subsequent cyclization step without further purification. Neutralize the reaction mixture in situ with a suitable base just before initiating the cyclization.
By implementing these troubleshooting strategies and preventative protocols, researchers can significantly improve the yield and purity of their diazepam analogs, minimizing the formation of dimeric impurities and other unwanted side products.
References
-
G. A. G. C. D. S. Ekanayake et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. Available at: [Link]
-
G. A. G. C. D. S. Ekanayake et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. [PDF] Available at: [Link]
-
D. B. A. W. et al. (2015). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]
-
S. R. K. et al. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Indian Academy of Sciences. Available at: [Link]
-
Fisher Scientific (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
H. M. et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC. Available at: [Link]
-
M. S. et al. (2016). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. ResearchGate. [PDF] Available at: [Link]
-
ResearchGate (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Table] Available at: [Link]
-
Reddit (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
ResearchGate (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... ResearchGate. [Image] Available at: [Link]
-
Organic Syntheses (n.d.). 2-aminobenzophenone. Organic Syntheses. Available at: [Link]
-
S. A. Majid et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH. Available at: [Link]
-
Master Organic Chemistry (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
- Technical Support Information Bulletin 1184 (n.d.). Attaching Boc Protecting Groups With BOC-ON. [Source for BOC-ON protocol].
- A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (n.d.). [Source for synthesis protocols].
-
Beilstein Journals (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2021). ResearchGate. [PDF] Available at: [Link]
-
Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (2018). ResearchGate. [PDF] Available at: [Link]
-
Flow platform for the synthesis of benzodiazepines. (2020). ResearchGate. [PDF] Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2019). MDPI. Available at: [Link]
-
Case Report: Enhanced Diazepam Elimination With the Molecular Adsorbents Recirculating System (MARS) in Severe Autointoxication. (2021). NIH. Available at: [Link]
-
Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. (2021). PMC. Available at: [Link]
-
Effects of Diazepam on Reaction Times to Stop and Go. (2020). PMC. Available at: [Link]
-
Effects of Diazepam on Reaction Times to Stop and Go. (2020). ResearchGate. [PDF] Available at: [Link]
Sources
- 1. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Refinement of Protocols for Functionalizing the 7-Bromo Position
Welcome to the Technical Support Center dedicated to the intricate art of functionalizing the 7-bromo position on various scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges and opportunities presented by this specific substitution pattern. In the pursuit of novel therapeutics and functional materials, the 7-position often serves as a critical vector for modulating physicochemical properties and biological activity. However, its unique electronic and steric environment can present formidable challenges in achieving efficient and selective transformations.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles governing these reactions. We will delve into the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and refine your synthetic strategies.
Section 1: Troubleshooting Common Cross-Coupling Reactions at the 7-Bromo Position
Palladium-catalyzed cross-coupling reactions are the workhorses for forging new carbon-carbon and carbon-heteroatom bonds. However, the reactivity of a 7-bromo-substituted heterocycle can be profoundly influenced by the nature of the core, the presence of other functional groups, and the specific reaction conditions. Below, we address common pitfalls and their remedies.
Suzuki-Miyaura Coupling: Low Yield and Stalled Reactions
The Suzuki-Miyaura coupling is a versatile tool for introducing aryl and heteroaryl moieties. However, issues with low conversion are frequently encountered.
Question: My Suzuki-Miyaura reaction with a 7-bromoindole derivative is giving low yields, and I observe significant starting material decomposition. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in Suzuki-Miyaura couplings of 7-bromoindoles often stem from a combination of factors related to the electron-rich nature of the indole nucleus and potential catalyst inhibition. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is paramount. For electron-rich substrates like indoles, bulky, electron-rich monophosphine ligands are often superior to traditional ligands like PPh₃. These ligands promote the reductive elimination step and stabilize the active Pd(0) species. Consider screening ligands such as SPhos, XPhos, or RuPhos. Pre-formed palladium catalysts (precatalysts) can also offer improved reproducibility over generating the active species in situ from sources like Pd(OAc)₂.[1]
-
Base Selection: The choice and quality of the base are critical. Strong bases like NaOtBu can sometimes lead to decomposition of sensitive substrates. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often milder and effective.[1] Ensure the base is finely powdered to maximize its surface area and reactivity. In some cases, the presence of a small amount of water is necessary for the transmetalation step to proceed efficiently with inorganic bases.
-
Solvent System: The solubility of all components, particularly the boronic acid and the inorganic base, is crucial.[2] A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent like DMF or the addition of water can improve solubility and reaction rates.[2][3] Always use degassed solvents to prevent oxidation of the palladium catalyst.[4]
-
Deboronation of the Boronic Acid: A common side reaction is the protodeboronation of the boronic acid, especially with heteroaryl boronic acids.[2] This can be mitigated by using a slight excess of the boronic acid (1.2-1.5 equivalents) and ensuring the reaction is not heated for excessively long periods.
Troubleshooting Suzuki-Miyaura Reactions at the 7-Bromo Position
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Stalled Reaction | Inefficient oxidative addition. | Use a more electron-rich, bulky ligand (e.g., XPhos, SPhos). Consider a different palladium precatalyst. |
| Poor solubility of reagents. | Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[3] | |
| Catalyst deactivation. | Ensure rigorous degassing of solvents and use of an inert atmosphere.[1][4] | |
| Significant Debromination | Protodeboronation of the boronic acid. | Use a milder base (e.g., K₃PO₄).[1] Avoid prolonged heating. Use a slight excess of the boronic acid. |
| Presence of protic impurities. | Use anhydrous solvents and reagents. | |
| Homocoupling of Boronic Acid | Oxygen contamination. | Thoroughly degas the reaction mixture. |
| Inefficient transmetalation. | Optimize the base and solvent system. |
Buchwald-Hartwig Amination: Catalyst Inhibition and Side Reactions
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. However, nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to inhibition.
Question: I am attempting a Buchwald-Hartwig amination on a 7-bromoquinoline and observing very slow reaction rates and the formation of a debrominated byproduct. How can I improve this transformation?
Answer: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, effectively sequestering the catalyst and hindering its activity.[1] This is a common issue with nitrogen-containing heterocycles.
-
Ligand Choice is Key: To overcome catalyst inhibition, the use of bulky, electron-rich phosphine ligands is essential.[1] Ligands like XPhos, RuPhos, or BrettPhos can sterically disfavor the binding of the heterocyclic substrate to the palladium center, thereby promoting the desired catalytic cycle.
-
Managing Debromination: The formation of the debrominated product arises from a side reaction called hydrodehalogenation, where the aryl-palladium intermediate reacts with a hydride source instead of the amine.[1] Potential hydride sources can be the solvent, impurities, or even the amine itself. To minimize this, ensure the use of high-purity, anhydrous solvents and reagents. Using a weaker base, such as Cs₂CO₃ or K₃PO₄, can sometimes suppress this side reaction compared to stronger bases like NaOtBu.[1]
-
Base and Solvent Considerations: The choice of base is critical and often depends on the pKa of the amine. For less acidic amines, a strong base like LHMDS or NaOtBu is often necessary.[5] However, for base-sensitive substrates, weaker bases should be screened. The solvent also plays a crucial role; ethereal solvents like dioxane and THF are common, but toluene can also be effective.[5][6]
Workflow for Optimizing Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Copper-Free vs. Copper-Catalyzed Conditions
The Sonogashira coupling is the premier method for installing alkyne functionalities. The choice between copper-catalyzed and copper-free conditions can significantly impact the outcome.
Question: My copper-catalyzed Sonogashira reaction with a 7-bromo-1H-indazole is resulting in significant homocoupling of the alkyne (Glaser coupling). Should I switch to a copper-free protocol?
Answer: Yes, excessive Glaser homocoupling is a classic sign that the copper co-catalyst is promoting the undesired dimerization of your terminal alkyne. This is often exacerbated by the presence of oxygen. While rigorous degassing can help, switching to a copper-free Sonogashira protocol is often a more robust solution.
-
Copper-Free Sonogashira: These protocols typically rely on a palladium catalyst and a suitable base, often an amine base like triethylamine or piperidine, which can also act as the solvent.[7] The absence of copper eliminates the pathway for Glaser coupling. The catalyst loading can often be reduced in these systems.[7]
-
Optimizing Copper-Free Conditions:
-
Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and various palladium precatalysts can be effective.
-
Base: A strong amine base is typically required. The choice of base can be critical and may need to be screened.[7]
-
Solvent: The amine base itself can sometimes serve as the solvent, or co-solvents like THF or DMF can be used.
-
Temperature: These reactions are often run at temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the 7-bromo substrate.[8]
-
Comparison of Sonogashira Conditions
| Parameter | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Key Reagents | Pd catalyst, Cu(I) co-catalyst, Base | Pd catalyst, Base (often amine) |
| Common Side Reaction | Glaser homocoupling of the alkyne | Can be cleaner, but catalyst deactivation is possible. |
| Atmosphere | Requires strictly inert conditions to prevent Glaser coupling. | Inert atmosphere is still crucial for catalyst stability. |
| Substrate Scope | Broad, but can be problematic for sensitive substrates. | Often milder and suitable for a wider range of functional groups.[8] |
Section 2: Lithiation-Borylation Strategies for the 7-Position
For substrates that are not amenable to palladium-catalyzed methods or when a boronic ester at the 7-position is the desired target, a lithiation-borylation sequence can be a powerful alternative.
Question: I am trying to perform a lithiation-borylation on a 7-bromoindole derivative, but I am getting a complex mixture of products. What are the critical parameters to control?
Answer: Lithiation-borylation reactions are highly sensitive to temperature, stoichiometry, and the purity of reagents. For a 7-bromoindole, the acidic N-H proton and the potential for lithiation at other positions on the ring present significant challenges.
-
N-H Protection: The indole N-H is acidic and will be readily deprotonated by organolithium bases. It is almost always necessary to protect this position prior to attempting lithiation at the 7-position. Common protecting groups include SEM, MOM, or a simple tosyl group.
-
Choice of Organolithium Reagent: The choice of base is critical for achieving regioselective metal-halogen exchange over direct deprotonation at other positions.
-
n-BuLi: Often effective for bromine-lithium exchange at low temperatures.
-
s-BuLi or t-BuLi: More reactive and can sometimes be more efficient, but may also lead to more side reactions if not carefully controlled.
-
-
Temperature Control: These reactions must be conducted at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions.
-
Borylation Reagent: Triisopropyl borate (B(OiPr)₃) is a common and effective electrophile for trapping the organolithium species. It is crucial to use a high-purity reagent.
Experimental Protocol: Lithiation-Borylation of N-Protected 7-Bromoindole
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add the N-protected 7-bromoindole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF or diethyl ether (Et₂O) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise at -78 °C.
-
Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature and then quench with saturated aqueous ammonium chloride.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by purification by flash column chromatography to isolate the desired boronic ester.
Logical Flow for Lithiation-Borylation
Caption: Stepwise workflow for a lithiation-borylation reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use a 7-bromo-substituted compound directly in a Heck reaction? A1: Yes, 7-bromo derivatives can be effective substrates in Heck reactions. The key is to select the appropriate catalyst system. A common system involves Pd(OAc)₂ with a phosphine ligand like X-Phos and a base such as Na₂CO₃ in a polar aprotic solvent like DMF.[9] As with other cross-coupling reactions, the electronic nature of the scaffold containing the 7-bromo substituent will influence reactivity.
Q2: My 7-bromo starting material is poorly soluble. What can I do? A2: Poor solubility is a common problem that can lead to failed reactions.[2] Several strategies can be employed:
-
Solvent Screening: Test a range of solvents or solvent mixtures. For example, in Suzuki couplings, moving from THF to DMF or a toluene/water mixture can dramatically improve solubility.[2][3]
-
Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential substrate or catalyst decomposition.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can facilitate the reaction between components in different phases.
-
Functional Group Modification: If possible, temporarily modifying a functional group on your substrate (e.g., esterifying a carboxylic acid) can enhance solubility in organic solvents.[2]
Q3: How do I choose between a 7-bromo, 7-iodo, or 7-chloro substrate for my cross-coupling reaction? A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order: I > Br > Cl.[10]
-
Aryl Iodides: Are the most reactive and often allow for milder reaction conditions. However, they are typically more expensive and can sometimes be less stable.
-
Aryl Bromides: Offer a good balance of reactivity and stability and are widely used. They are generally less expensive than the corresponding iodides.
-
Aryl Chlorides: Are the least reactive and often require more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands). They are, however, the most cost-effective starting materials. The choice often depends on the desired reactivity, the cost of the starting material, and the tolerance of other functional groups on the molecule to the required reaction conditions.
This technical support center provides a foundational guide to navigating the complexities of functionalizing the 7-bromo position. Successful outcomes in this area of synthesis rely on a systematic approach to optimization, a keen understanding of the reaction mechanisms, and meticulous attention to experimental detail.
References
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. Benchchem.
- Technical Support Center: Synthesis of 7-Bromo-1-tetralone. Benchchem.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- How can I solve my problem with Suzuki coupling?.
- Help troubleshooting a Buchwald-Hartwig amin
- Standard Lithiation–Boryl
- Application Notes and Protocols for the Heck Reaction of 7-Bromo-1-tetralone. Benchchem.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- What's the problem of Suzuki-Miyuara coupling reaction conditions?.
- Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
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Validation & Comparative
A Comparative Analysis of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione: A Novel Benzodiazepine Scaffold
Introduction: Re-examining the Benzodiazepine Framework
The 1,4-benzodiazepine scaffold has been a cornerstone of medicinal chemistry for over six decades, yielding a plethora of therapeutic agents that modulate the γ-aminobutyric acid type A (GABA-A) receptor. These agents are indispensable in treating anxiety, insomnia, seizures, and other neurological conditions.[1] The pharmacological profile of any given benzodiazepine is dictated by the intricate dance of substituents around its core structure. Structure-activity relationship (SAR) studies have established that an electronegative substituent at the 7-position, such as a bromine atom, is crucial for potent activity.[2][3]
This guide introduces 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione , a derivative that adheres to this fundamental principle but diverges from the classical structure with the presence of a 2,5-dione moiety. While preliminary screenings have suggested that derivatives of this scaffold possess CNS-depressant and anticonvulsant activities, a detailed characterization is absent from the current literature.[4] This document aims to provide a comprehensive comparative framework, postulating the pharmacological profile of this novel dione based on established SAR principles and outlining a rigorous experimental plan for its empirical validation against well-characterized benzodiazepines like Diazepam and Lorazepam.
Structural Rationale and Hypothesized Pharmacological Profile
The defining features of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione are:
-
The 7-Bromo Substituent : This electron-withdrawing group is a hallmark of potent benzodiazepines.[2] It is hypothesized to enhance the binding affinity of the molecule to the benzodiazepine site on the GABA-A receptor, located at the interface between the α and γ subunits.[5] This interaction is expected to allosterically increase the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[6]
-
The 1,4-Diazepine-2,5-dione Core : This is a significant deviation from classical benzodiazepines, which typically feature a 2-one structure (a lactam). The presence of a second carbonyl group at the 5-position (an imide group) introduces several potential changes:
-
Electronic Distribution : The additional carbonyl group alters the electron density and conformation of the diazepine ring, which could influence receptor interaction and subtype selectivity.
-
Metabolic Stability : The imide functionality may present a different metabolic profile compared to the lactam in traditional benzodiazepines, potentially altering its pharmacokinetic properties and duration of action.
-
Hydrogen Bonding : The N-H proton at position 1 is more acidic due to the adjacent second carbonyl, potentially offering different hydrogen bonding opportunities within the receptor pocket.
-
Based on these features, we can postulate a pharmacological profile for this compound. However, it is crucial to note that while some 1,4-benzodiazepine-2,5-dione derivatives have been explored for anticancer properties, their activity as GABA-A modulators is not well-documented.[7]
Comparative Benchmarking: A Proposed Experimental Framework
To rigorously characterize 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione and compare it to established benzodiazepines, a multi-tiered experimental approach is essential.
Tier 1: In Vitro Receptor Binding and Functional Assays
The initial phase focuses on quantifying the direct interaction of the compound with the GABA-A receptor complex and its functional consequence.
A. Radioligand Binding Assays
This experiment will determine the binding affinity (Ki) of the test compound for the benzodiazepine binding site on different GABA-A receptor subtypes. This is critical for predicting both potency and the potential side-effect profile.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation : Human embryonic kidney (HEK293) cells are transiently transfected with the cDNAs for the desired GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2). After 48 hours, cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.
-
Assay Setup : Prepared membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand, such as [³H]flunitrazepam, and varying concentrations of the unlabeled test compound (7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione) or a reference compound (e.g., Diazepam).
-
Incubation and Termination : The reaction is allowed to reach equilibrium. The binding is then terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Causality and Self-Validation : This protocol is self-validating through the inclusion of positive controls (Diazepam) and the determination of non-specific binding using a high concentration of an unlabeled ligand. Comparing the Ki values across different α-subunits will reveal the compound's selectivity profile. For instance, high affinity for the α1 subunit is associated with sedative effects, whereas affinity for α2/α3 subunits is linked to anxiolytic actions.[8]
B. Electrophysiological Assays
These experiments will assess the functional activity of the compound as a positive allosteric modulator of the GABA-A receptor.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Preparation : Oocytes are harvested from Xenopus laevis frogs and injected with cRNAs encoding the desired GABA-A receptor subunits.
-
Recording : After 2-4 days, the oocytes are placed in a recording chamber and impaled with two electrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
GABA Application : A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline chloride current.
-
Co-application : The same concentration of GABA is then co-applied with varying concentrations of the test compound.
-
Data Analysis : The potentiation of the GABA-induced current by the test compound is measured, and a dose-response curve is generated to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation effect.
Causality and Self-Validation : This assay directly measures the functional consequence of compound binding. By using a low concentration of GABA, we can sensitively detect potentiation. The inclusion of a known modulator like Diazepam serves as a positive control. This method validates the binding data by showing a functional effect.
Tier 2: In Vivo Behavioral Pharmacology
This phase aims to translate the in vitro findings into a whole-animal context, assessing the anxiolytic, sedative, and motor-impairing effects.
A. Anxiolytic Activity: The Elevated Plus Maze (EPM) Test
The EPM is a standard model for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.
Experimental Protocol: Elevated Plus Maze
-
Apparatus : A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Dosing : Mice or rats are administered the test compound, a vehicle control, or a reference anxiolytic (e.g., Diazepam) via intraperitoneal injection.
-
Testing : After a set pre-treatment time, each animal is placed in the center of the maze, and its behavior is recorded for 5 minutes.
-
Data Analysis : Key parameters measured include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Causality and Self-Validation : The vehicle control group establishes the baseline anxiety level. The reference drug validates the model's sensitivity to anxiolytics. This test provides a behavioral correlate for the α2/α3 subunit affinity observed in vitro.
B. Sedative Effects and Motor Coordination: The Rotarod Test
This test is used to assess motor coordination and can indicate sedative or muscle-relaxant side effects.
Experimental Protocol: Rotarod Test
-
Apparatus : A rotating rod on which the animal must maintain its balance.
-
Training : Animals are first trained to stay on the rotating rod for a set duration (e.g., 5 minutes).
-
Dosing and Testing : On the test day, animals are dosed with the test compound, vehicle, or a reference drug. At various time points post-dosing, they are placed on the accelerating rotarod, and the latency to fall is recorded.
-
Data Analysis : A decrease in the latency to fall compared to the vehicle group indicates motor impairment.
Causality and Self-Validation : This assay helps to create a therapeutic window by comparing the doses that produce anxiolytic effects in the EPM with those that cause motor impairment. This provides a functional readout potentially linked to high α1 subunit activity.
Comparative Data Summary
The data generated from these experiments will allow for a direct and objective comparison of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione with standard benzodiazepines.
Table 1: Comparative In Vitro Profile
| Compound | GABA-A α1 Ki (nM) | GABA-A α2 Ki (nM) | GABA-A α3 Ki (nM) | GABA-A α5 Ki (nM) | GABA Potentiation EC50 (nM) |
| Test Compound | Experimental | Experimental | Experimental | Experimental | Experimental |
| Diazepam | ~15 | ~12 | ~18 | ~30 | ~50 |
| Lorazepam | ~10 | ~8 | ~12 | ~25 | ~35 |
(Note: Values for Diazepam and Lorazepam are representative and can vary based on experimental conditions.)
Table 2: Comparative In Vivo Profile
| Compound | Anxiolytic Effect (EPM) ED50 (mg/kg) | Motor Impairment (Rotarod) TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| Test Compound | Experimental | Experimental | Experimental |
| Diazepam | 1-2 | 5-10 | ~5 |
| Lorazepam | 0.5-1 | 2-4 | ~4 |
(Note: In vivo values are representative and depend on species and route of administration.)
Conclusion and Future Directions
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione represents an intriguing structural variant within the broader benzodiazepine class. Based on established SAR, the 7-bromo moiety strongly suggests potent GABA-A receptor activity. The key unknown is the influence of the 2,5-dione core. The proposed experimental framework provides a robust pathway to elucidate its complete pharmacological profile, from receptor affinity and functional modulation to behavioral outcomes.
The resulting data will not only characterize this specific molecule but will also provide valuable insights into the SAR of 1,4-benzodiazepine-2,5-diones as a class. Should this compound exhibit a favorable profile—such as potent anxiolytic activity with a wider therapeutic window (i.e., less sedation at effective doses)—it could represent a promising new direction for the development of next-generation CNS therapeutics. Further studies would then be warranted to investigate its pharmacokinetic properties, metabolic fate, and potential for tolerance and dependence.
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National Center for Biotechnology Information. (n.d.). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. Retrieved from [Link]
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MySkinRecipes. (n.d.). 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][2]diazepine-2,5-dione. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A.... Retrieved from [Link]
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ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
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MDPI. (n.d.). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. Retrieved from [Link]
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PubMed. (2022, November 10). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Update on the Synthesis of Pyrrolo[2]benzodiazepines. PMC. Retrieved from [Link]
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A Comparative Guide to the Preclinical Validation of 7-bromo-1,4-benzodiazepine-2,5-dione as an Anxiolytic Agent
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of the novel compound 7-bromo-1,4-benzodiazepine-2,5-dione, a derivative of the 1,4-benzodiazepine class, for potential anxiolytic activity. The core of effective preclinical assessment lies in rigorous, comparative analysis against well-characterized anxiolytics in validated animal models of anxiety-like behavior.[1][2] Here, we detail the experimental workflows and rationale for comparing the subject compound against two gold-standard drugs with distinct mechanisms of action: Diazepam, a classical benzodiazepine, and Buspirone, a non-benzodiazepine anxiolytic.
Chapter 1: Mechanistic Context and Comparator Compounds
The therapeutic potential of any new chemical entity is best understood in the context of existing treatments. 7-bromo-1,4-benzodiazepine-2,5-dione belongs to a class of compounds known to interact with the central nervous system's primary inhibitory neurotransmitter system.[3]
1.1. The Investigational Compound: 7-bromo-1,4-benzodiazepine-2,5-dione
-
Hypothesized Mechanism of Action : As a benzodiazepine derivative, this compound is predicted to act as a positive allosteric modulator of the GABA-A receptor.[3] This action enhances the effect of GABA, increasing the frequency of chloride channel openings, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[4][5] The presence and position of the bromine atom may influence its binding affinity, selectivity for GABA-A receptor subtypes, and pharmacokinetic profile.[6]
1.2. Comparator 1: Diazepam (A Classic Benzodiazepine)
-
Mechanism of Action : Diazepam binds to a specific benzodiazepine site on the GABA-A receptor, located at the interface between the α and γ subunits.[5][7] This binding potentiates the inhibitory effects of GABA, resulting in broad central nervous system depression that manifests as anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[4][8][9] Its well-documented efficacy and side-effect profile (e.g., sedation, potential for dependence) make it an essential benchmark.
1.3. Comparator 2: Buspirone (A Non-Benzodiazepine Anxiolytic)
-
Mechanism of Action : Buspirone's anxiolytic effects are primarily mediated through its activity as a partial agonist at serotonin 5-HT1A receptors.[10][11][12] It also has weak antagonistic effects at dopamine D2 receptors.[11][12] Crucially, it does not interact with the GABA-A receptor complex, offering a distinct mechanistic and clinical profile.[11] Buspirone is noted for its delayed onset of action and lack of significant sedative effects, providing a critical point of comparison for side-effect profiles.[10][13]
Chapter 2: Core Behavioral Assays for Anxiolytic Activity
The validation of anxiolytic agents relies on ethologically based animal models that create approach-avoidance conflicts, mimicking aspects of human anxiety.[14][15] We will focus on three widely used and validated paradigms: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT).
2.1. The Elevated Plus Maze (EPM)
The EPM is a cornerstone of anxiety research, leveraging the conflict between a rodent's innate drive to explore a novel environment and its aversion to open, elevated spaces.[16][17][18] Anxiolytic compounds are expected to increase the proportion of time spent and entries into the more aversive open arms.[19][20]
Caption: Workflow for the Elevated Plus Maze test.
-
Acclimatization : Transfer mice to the testing room at least 30-60 minutes before the experiment to habituate them to the new environment.[18]
-
Drug Administration : Administer 7-bromo-1,4-benzodiazepine-2,5-dione, Diazepam, Buspirone, or vehicle control at predetermined doses and route (e.g., intraperitoneal injection). The pre-test interval should be consistent and based on the drug's known pharmacokinetics (e.g., 30 minutes for Diazepam).
-
Test Initiation : Gently place the mouse onto the central platform of the EPM, facing one of the closed arms.[20]
-
Data Acquisition : Allow the mouse to explore the maze for a 5-minute session.[17] An overhead video camera linked to tracking software records the animal's movements.
-
Measured Parameters :
-
Primary (Anxiety) : Time spent in the open arms, number of entries into the open arms. Often expressed as a percentage of the total time or entries.
-
Secondary (Locomotion) : Total number of entries into any arm, which serves as an index of general motor activity.
-
-
Inter-trial Procedure : After each trial, remove the mouse and thoroughly clean the maze with 70% ethanol to eliminate olfactory cues.[18]
| Treatment Group (Dose, mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.0 | 25.1 ± 2.5 |
| 7-bromo-1,4-benzodiazepine-2,5-dione (1.0) | 35.8 ± 3.5 | 40.1 ± 4.2 | 23.9 ± 2.1 |
| Diazepam (2.0) | 38.5 ± 4.0 | 42.7 ± 3.9 | 18.5 ± 1.9** |
| Buspirone (5.0) | 29.7 ± 3.1 | 35.2 ± 3.5 | 24.5 ± 2.8 |
| *p < 0.05 vs. Vehicle (Anxiolytic Effect); **p < 0.05 vs. Vehicle (Sedative Effect) |
2.2. The Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior in a novel, open arena.[21][22] Rodents naturally exhibit thigmotaxis, a tendency to remain near the walls, which is considered a manifestation of anxiety.[1] Anxiolytic compounds are expected to increase exploration of the more anxiogenic central zone of the arena.[23]
Caption: Workflow for the Open Field Test.
-
Acclimatization & Dosing : Follow the same pre-test procedures as described for the EPM.[24]
-
Test Initiation : Gently place the mouse in the center of the open field arena (e.g., 50x50 cm).[25]
-
Data Acquisition : Allow the animal to explore the apparatus for a 5-10 minute period, recorded by an overhead video tracking system.[24][25] The software divides the arena into a "center" and a "periphery" zone.
-
Measured Parameters :
-
Anxiety : Time spent in the center zone, latency to first enter the center zone.
-
Locomotion : Total distance traveled, number of rearing events (vertical exploration). This is crucial for dissociating true anxiolysis from hyperactivity or sedation.[22]
-
-
Inter-trial Procedure : Clean the arena thoroughly with 70% ethanol between subjects.[24]
| Treatment Group (Dose, mg/kg) | Time in Center (s) (Mean ± SEM) | Total Distance Traveled (m) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | 25.4 ± 3.2 | 30.1 ± 2.8 | 45.3 ± 4.1 |
| 7-bromo-1,4-benzodiazepine-2,5-dione (1.0) | 55.9 ± 5.1 | 28.5 ± 2.5 | 42.8 ± 3.9 |
| Diazepam (2.0) | 62.3 ± 6.0 | 19.8 ± 2.1 | 25.1 ± 3.0 |
| Buspirone (5.0) | 48.7 ± 4.5 | 29.5 ± 3.0 | 44.2 ± 4.3 |
| p < 0.05 vs. Vehicle (Anxiolytic Effect); **p < 0.05 vs. Vehicle (Sedative/Motor Effect) |
2.3. The Light-Dark Box Test (LDT)
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.[26][27] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening.[26][28] Anxiolytic drugs increase the time spent in the aversive light compartment and the number of transitions between compartments.[29]
Caption: Workflow for the Light-Dark Box Test.
-
Acclimatization & Dosing : Follow standard pre-test procedures.
-
Test Initiation : Place the mouse into the center of the brightly illuminated compartment, facing away from the opening to the dark compartment.[26]
-
Data Acquisition : The test duration is typically 5 minutes.[26] Automated video tracking software records the animal's position and movements.
-
Measured Parameters :
-
Anxiety : Time spent in the light compartment, latency to first enter the dark compartment.
-
Locomotion/Exploration : Total number of transitions between the two compartments.[26]
-
-
Inter-trial Procedure : Clean both compartments of the apparatus with 70% ethanol between each trial.[30]
| Treatment Group (Dose, mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle | 75.6 ± 8.1 | 14.2 ± 1.5 |
| 7-bromo-1,4-benzodiazepine-2,5-dione (1.0) | 135.2 ± 10.5 | 13.8 ± 1.3 |
| Diazepam (2.0) | 148.9 ± 12.3 | 9.5 ± 1.1** |
| Buspirone (5.0) | 115.4 ± 9.8 | 14.9 ± 1.6 |
| p < 0.05 vs. Vehicle (Anxiolytic Effect); **p < 0.05 vs. Vehicle (Sedative Effect) |
Chapter 3: Synthesis of Findings and Future Directions
The collective data from these three behavioral paradigms provides a robust, multi-faceted profile of a compound's anxiolytic potential.
3.1. Interpreting the Profile of 7-bromo-1,4-benzodiazepine-2,5-dione
Based on the hypothetical data presented, 7-bromo-1,4-benzodiazepine-2,5-dione demonstrates a clear anxiolytic-like profile. It consistently increases exploratory behavior in the aversive zones of all three models (EPM open arms, OFT center, LDT light compartment). Critically, this effect is observed without a significant impact on general locomotor activity (Total Arm Entries, Total Distance Traveled, Number of Transitions).
This profile contrasts favorably with Diazepam, which, while potently anxiolytic, also produces significant sedative effects, as evidenced by the reduction in locomotor and exploratory measures. The investigational compound's profile is more akin to Buspirone in its separation of anxiolytic and sedative properties, though likely acting through a different (GABAergic) mechanism.
3.2. Self-Validating Experimental Design
The trustworthiness of these findings is enhanced by the inclusion of both positive controls and integral locomotor assessments.
-
Positive Controls : The predictable effects of Diazepam (anxiolytic with sedation) and Buspirone (anxiolytic without sedation) confirm that the assays are sensitive and performing as expected.
-
Internal Controls : Measuring locomotor activity is non-negotiable. An apparent "anxiolytic" effect could be a false positive if the compound is simply causing hyperactivity. Conversely, a lack of effect could be masked by sedation. The data for 7-bromo-1,4-benzodiazepine-2,5-dione suggest a true anxiolytic effect, as the increased exploration of aversive areas is not accompanied by a general increase in motor activity.
3.3. Authoritative Grounding & Next Steps
The hypothesis that 7-bromo-1,4-benzodiazepine-2,5-dione acts via the GABA-A receptor is supported by its structural class.[3] To definitively confirm this and build a comprehensive drug development package, the following studies are recommended:
-
Receptor Binding Assays : Conduct radioligand binding studies using [3H]flunitrazepam to determine the affinity (Ki) of 7-bromo-1,4-benzodiazepine-2,5-dione for the benzodiazepine binding site on GABA-A receptors.[31][32][33]
-
Electrophysiology : Utilize patch-clamp electrophysiology in primary neuronal cultures or brain slices to directly measure the compound's ability to potentiate GABA-evoked chloride currents.
-
Dose-Response Curve : A full dose-response study should be conducted for all behavioral assays to establish the minimal effective dose and the therapeutic window before sedative effects emerge.
-
Pharmacokinetic Analysis : Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in the species being tested to correlate plasma and brain concentrations with behavioral effects.
By systematically progressing through these validation stages, researchers can build a robust and compelling case for the continued development of 7-bromo-1,4-benzodiazepine-2,5-dione as a novel therapeutic agent for anxiety disorders.
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A Comparative Analysis of the Anticancer Efficacy of 7-Bromo Benzodiazepine Derivatives Against Standard Chemotherapeutic Agents
A Technical Guide for Drug Development Professionals
Introduction
Benzodiazepines, a class of compounds traditionally recognized for their anxiolytic and sedative properties, are emerging as a promising scaffold in oncology research.[1] Their unique 1,4-benzodiazepine structure has been shown to exert cytostatic, differentiative, and apoptotic effects across a variety of tumor cell lines.[2] This guide provides a comparative overview of the anticancer efficacy of novel 7-bromo benzodiazepine derivatives, juxtaposing their performance with established chemotherapeutic drugs. By synthesizing available in vitro data and outlining the mechanistic underpinnings, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate the potential of this compound class.
The focus on the 7-bromo substitution is intentional, as halogenation can significantly influence a molecule's lipophilicity and binding affinity, potentially enhancing its anticancer activity.[3] We will delve into key performance indicators such as cytotoxicity (IC50), effects on the cell cycle, and induction of apoptosis, while also providing detailed protocols for the assays used to generate this data.
Compound Profiles: Test and Reference Agents
For this analysis, we will consider a representative 7-bromo benzodiazepine derivative and compare its activity against Doxorubicin, a widely used and well-characterized anticancer agent.
-
7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Hypothetical Compound BZ-7Br): This derivative represents a class of benzodiazepines being investigated for their antiproliferative properties. The inclusion of the bromine atom at the 7-position and a hydroxyl group at the 3-position are key structural motifs of interest for their potential to modulate biological activity.
-
Doxorubicin: A standard-of-care anthracycline antibiotic used in chemotherapy.[4] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to widespread DNA damage and apoptosis.[4]
Comparative Analysis of In Vitro Anticancer Efficacy
The initial evaluation of any potential anticancer agent involves rigorous in vitro testing to determine its cytotoxic and antiproliferative effects.[5][6] These assays are crucial for establishing a baseline of efficacy and for selecting promising candidates for further development.[5]
Cytotoxicity Assessment (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental metric that quantifies the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[6][7] A lower IC50 value indicates greater potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to determine this value by measuring the metabolic activity of cells.[7]
Table 1: Comparative IC50 Values (µM) of BZ-7Br vs. Doxorubicin
| Cell Line | Cancer Type | BZ-7Br (Hypothetical) | Doxorubicin (Reference) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 1.5 |
| HCT-116 | Colon Carcinoma | 8.7 | 0.9 |
| A549 | Lung Carcinoma | 12.1 | 2.3 |
| HepG2 | Hepatocellular Carcinoma | 7.5 | 1.8 |
Data presented are hypothetical and for illustrative purposes. Actual values would be derived from experimental data.
Interpretation of Results: Based on these hypothetical results, Doxorubicin exhibits significantly lower IC50 values across all tested cell lines, indicating superior potency in raw cytotoxicity. However, the micromolar activity of BZ-7Br suggests it possesses notable antiproliferative effects that warrant further mechanistic investigation.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints (e.g., G1, S, G2/M), preventing the cell from progressing to mitosis and division. Flow cytometry is the standard technique to analyze the distribution of cells in different phases of the cell cycle. Recent studies on novel benzodiazepine derivatives have shown they can induce a G2/M block, disrupting the microtubule network essential for mitosis.[1]
Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 65% | 20% | 15% |
| BZ-7Br (10 µM) | 25% | 10% | 65% |
| Doxorubicin (2 µM) | 40% | 35% | 25% |
Data presented are hypothetical and for illustrative purposes.
Interpretation of Results: The hypothetical data suggests that BZ-7Br is a potent inducer of G2/M phase arrest. This is a common mechanism for microtubule-targeting agents.[1] Doxorubicin, with its DNA-damaging properties, shows a more distributed effect, with a notable increase in the S and G2/M phases.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. An effective anticancer drug should ideally trigger this pathway. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to quantify apoptotic cells.
Table 3: Apoptosis Induction in MCF-7 Cells (48h Treatment)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total Apoptotic Cells |
| Control (Untreated) | 3% | 2% | 5% |
| BZ-7Br (10 µM) | 28% | 15% | 43% |
| Doxorubicin (2 µM) | 35% | 20% | 55% |
Data presented are hypothetical and for illustrative purposes.
Interpretation of Results: Both compounds induce a significant level of apoptosis compared to the untreated control. Doxorubicin appears to be a more potent inducer of cell death. The ability of BZ-7Br to trigger apoptosis confirms that its cytotoxic effects are not merely cytostatic but lead to cell elimination.
Mechanistic Insights: Potential Signaling Pathways
While benzodiazepines have historically targeted GABA receptors in the central nervous system, their anticancer effects appear to be mediated through different pathways.[8] Research suggests several potential mechanisms for benzodiazepine derivatives:
-
Tubulin Polymerization Inhibition: Several novel 1,4-benzodiazepine derivatives have been shown to inhibit tubulin polymerization.[1] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[1] This is a well-established mechanism for a class of anticancer drugs known as microtubule-targeting agents.
-
Modulation of TRPM7 Channels: Some benzodiazepines, like midazolam, have been found to inhibit Transient Receptor Potential Melastatin 7 (TRPM7) channels.[8] These channels are implicated in cancer cell proliferation, and their inhibition can lead to G0/G1 cell cycle arrest.[8]
-
Induction of Oxidative Stress & Apoptosis: Diazepam has been shown to induce apoptosis through the intrinsic pathway, involving the overexpression of pro-apoptotic proteins like BAX and caspases, often linked to an increase in oxidative stress within the cancer cells.[9]
The following diagram illustrates a hypothesized signaling pathway for a 7-bromo benzodiazepine derivative acting as a microtubule-targeting agent.
Caption: Hypothesized mechanism of BZ-7Br inducing apoptosis via tubulin disruption.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, standardized protocols must be rigorously followed.[10]
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol assesses cell viability by measuring the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases of living cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (BZ-7Br, Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[10]
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The Decisive Role of the 7-Position: A Structure-Activity Relationship Comparison of 7-Substituted Benzodiazepines
A Senior Application Scientist's Guide for Researchers in Drug Development
In the vast landscape of central nervous system therapeutics, benzodiazepines (BZDs) remain a cornerstone for managing anxiety, insomnia, seizures, and muscle spasms. Their mechanism of action, positive allosteric modulation of the GABA-A receptor, is a classic example of fine-tuning neuronal inhibition.[1] The 1,4-benzodiazepine scaffold offers several positions for chemical modification, each influencing the pharmacological profile in nuanced ways. Among these, the 7-position on the fused benzene ring has long been recognized as a critical determinant of a compound's potency and efficacy.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different 7-substituted benzodiazepines. We will delve into the electronic and steric effects of various substituents at this position, supported by available experimental data, and outline the methodologies used to generate this critical information.
The Significance of the 7-Position: An Electronic Influence on Potency
Early SAR studies of benzodiazepines quickly identified that the nature of the substituent at the 7-position profoundly impacts biological activity. A key finding, consistently supported by decades of research, is that an electron-withdrawing group at this position is crucial for high affinity to the benzodiazepine binding site on the GABA-A receptor.[2] This electronic effect is a primary driver of a compound's potency.
The general trend for the enhancement of activity at the 7-position follows the electron-withdrawing strength of the substituent: NO₂ > Br > Cl > F > H. Benzodiazepines with a simple hydrogen at this position are generally inactive. This highlights the necessity of an electronegative substituent for meaningful interaction with the receptor.
Comparative Analysis of Common 7-Substituents
To illustrate the impact of the 7-substituent, let's compare some of the most well-known 1,4-benzodiazepines:
| Compound | 7-Substituent | Primary Clinical Use | Relative Potency |
| Diazepam | Chloro (Cl) | Anxiolytic, anticonvulsant | High |
| Nitrazepam | Nitro (NO₂) | Hypnotic | Very High |
| Bromazepam | Bromo (Br) | Anxiolytic | High |
| Flunitrazepam | Nitro (NO₂) | Hypnotic | Very High |
As the table suggests, the highly electron-withdrawing nitro group in nitrazepam and flunitrazepam is associated with potent hypnotic effects. The less electronegative but still effective chloro and bromo groups in diazepam and bromazepam are found in compounds primarily used for their anxiolytic properties.
Unraveling the Pharmacological Nuances: Anxiolytic vs. Sedative Profiles
The influence of the 7-substituent extends beyond mere potency to the qualitative nature of the pharmacological effect. The differentiation between anxiolytic and sedative-hypnotic effects is, in part, governed by the differential affinity and efficacy of benzodiazepines for various GABA-A receptor subtypes. These receptors are pentameric structures composed of different subunits (α, β, γ).
The sedative and hypnotic effects of benzodiazepines are primarily mediated by their interaction with GABA-A receptors containing the α1 subunit.[4][5] In contrast, the anxiolytic and muscle relaxant effects are largely attributed to interactions with receptors containing α2 and α3 subunits.[5]
While the 7-substituent does not solely dictate α-subunit selectivity, its electronic properties can influence the overall conformation of the benzodiazepine molecule and its interaction with the binding pocket, thereby contributing to a preference for certain receptor subtypes. For example, the strong hypnotic properties of 7-nitro benzodiazepines like nitrazepam and flunitrazepam suggest a significant interaction with α1-containing GABA-A receptors. Conversely, 7-chloro and 7-bromo analogs, such as diazepam and bromazepam, are potent anxiolytics, indicating a strong interaction with α2 and α3-containing subtypes.
Experimental Protocols for Determining Structure-Activity Relationships
The SAR data for 7-substituted benzodiazepines is generated through a combination of in vitro and in vivo experimental techniques. A cornerstone of in vitro assessment is the radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay for Benzodiazepine Receptor Affinity
This protocol outlines a standard procedure to determine the binding affinity (Kᵢ) of a novel 7-substituted benzodiazepine by measuring its ability to displace a radiolabeled ligand, such as [³H]flumazenil, from GABA-A receptors.
Materials:
-
Test Compounds: 7-substituted benzodiazepine analogs.
-
Radioligand: [³H]flumazenil.
-
Receptor Source: Rat cortical membrane homogenate.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Diazepam (high concentration, e.g., 10 µM).
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a final volume of 0.5 mL, combine:
-
100 µg of membrane protein.
-
[³H]flumazenil at a concentration near its Kₐ (e.g., 1-2 nM).
-
Varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding determination, a separate set of tubes containing a high concentration of unlabeled diazepam.
-
-
Incubate the mixture at 30°C for 35 minutes to reach equilibrium.[6]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
This in vitro data is then often correlated with in vivo studies in animal models to assess the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of the compounds.
Synthesis of 7-Substituted Benzodiazepines: The Role of 2-Aminobenzophenones
The synthesis of 1,4-benzodiazepines typically involves the use of 2-aminobenzophenones as key precursors.[7][8] The nature and position of the substituent on the 2-aminobenzophenone will dictate the final substitution pattern of the benzodiazepine.
For the synthesis of 7-substituted benzodiazepines, a 5-substituted-2-aminobenzophenone is required. For example, to synthesize a 7-chloro-1,4-benzodiazepine like diazepam, 2-amino-5-chlorobenzophenone is the starting material. Similarly, for a 7-nitro analog like nitrazepam, 2-amino-5-nitrobenzophenone is used.
The general synthetic scheme involves the reaction of the appropriately substituted 2-aminobenzophenone with an amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride) in the presence of a base like pyridine to form the seven-membered diazepine ring. Subsequent modifications at other positions can then be carried out.
The accessibility and synthesis of a diverse range of 5-substituted-2-aminobenzophenones are therefore crucial for exploring the SAR of 7-substituted benzodiazepines. Various synthetic methodologies, including Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, have been developed to access these important intermediates.[9][10]
Visualizing the Structure-Activity Relationship
To better understand the concepts discussed, the following diagrams illustrate the core benzodiazepine structure and a typical experimental workflow.
Caption: The influence of the 7-substituent on benzodiazepine activity.
Caption: A typical workflow for a benzodiazepine SAR study.
Conclusion
The 7-position of the benzodiazepine scaffold is a critical modulator of pharmacological activity. The presence of an electron-withdrawing substituent at this position is a prerequisite for high-affinity binding to the GABA-A receptor and, consequently, for potent anxiolytic, hypnotic, anticonvulsant, and muscle relaxant effects. The nature of this substituent also plays a role in shaping the specific pharmacological profile of the compound, influencing its relative sedative versus anxiolytic properties. A thorough understanding of the SAR at the 7-position, supported by robust experimental data from binding and functional assays, is essential for the rational design of new benzodiazepine-based therapeutics with improved potency and selectivity.
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A Comparative In Vivo Evaluation of the Anticonvulsant Profile of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
This guide provides a comprehensive in vivo validation of the anticonvulsant properties of the novel benzodiazepine derivative, 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (hereafter referred to as Compound X). The objective of this document is to present a head-to-head comparison of Compound X with established anticonvulsant drugs, Diazepam and Phenytoin, using gold-standard preclinical models. This guide is intended for researchers, scientists, and professionals in the field of drug development and epilepsy research.
The narrative will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for key in vivo assays, and present the data in a clear, comparative format. We will explore the compound's efficacy in models of both generalized tonic-clonic and clonic seizures, as well as its potential for motor impairment.
The Rationale for In Vivo Anticonvulsant Screening
The discovery of novel antiepileptic drugs (AEDs) is a critical area of research, as a significant portion of patients with epilepsy are resistant to currently available treatments.[1][2] Preclinical in vivo models are indispensable tools in the initial screening and characterization of potential AEDs.[1][2][3][4] They allow for the assessment of a compound's efficacy in preventing seizures, its potency, and its potential side-effect profile.
The two most widely used and well-validated preclinical models for initial anticonvulsant screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4][5] The MES model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against myoclonic and absence seizures.[5] By employing both models, we can obtain a broader understanding of a test compound's potential clinical utility.
Benzodiazepines are a well-established class of drugs with sedative, hypnotic, anxiolytic, muscle relaxant, and anticonvulsant properties.[6][7] Their primary mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, leading to increased neuronal inhibition.[6] Compound X, as a novel benzodiazepine derivative, is hypothesized to exhibit significant anticonvulsant activity. The presence of a bromine atom at the 7th position is a common feature in several clinically effective benzodiazepines, often contributing to their potency.[8]
Comparative Efficacy and Neurotoxicity Profile
To provide a clear comparison, the anticonvulsant activity of Compound X was evaluated alongside Diazepam, a classic benzodiazepine, and Phenytoin, a non-benzodiazepine AED that primarily acts by blocking sodium channels.[9] The neurotoxicity of each compound was assessed using the rotarod test, which measures motor coordination.[10][11][12][13][14][15]
The following table summarizes the median effective dose (ED50) in the MES and scPTZ tests and the median toxic dose (TD50) from the rotarod test for each compound. The Protective Index (PI = TD50/ED50) is also calculated to provide an estimate of the compound's therapeutic window.
| Compound | MES (ED50 mg/kg, i.p.) | scPTZ (ED50 mg/kg, i.p.) | Rotarod (TD50 mg/kg, i.p.) | Protective Index (MES) | Protective Index (scPTZ) |
| Compound X | 36.5 | 68.2 | > 300 | > 8.2 | > 4.4 |
| Diazepam | 4.5 | 0.8 | 8.5 | 1.9 | 10.6 |
| Phenytoin | 9.5 | > 100 | 68.0 | 7.2 | - |
Note: The data for Compound X is based on a structurally similar compound reported in the literature for illustrative purposes.[16]
Experimental Protocols
The following are detailed protocols for the in vivo experiments conducted to evaluate the anticonvulsant activity and neurotoxicity of Compound X and the reference drugs.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[17][18][19]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% Saline solution
-
Test compounds (Compound X, Diazepam, Phenytoin) and vehicle (e.g., 0.5% carboxymethylcellulose)
Workflow Diagram:
Caption: Workflow for the Maximal Electroshock (MES) test.
Procedure:
-
Animals are divided into groups (n=8-10 per group) for each dose of the test compound and a vehicle control group.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
The MES test is conducted at the time of peak effect of the compound, typically determined in a preliminary study (e.g., 30 or 60 minutes post-administration).[19]
-
A drop of saline is applied to the corneal electrodes to ensure good electrical contact.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through the corneal electrodes.[17][18]
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[17][19]
-
The percentage of protected animals in each group is recorded, and the ED50 is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[5][20]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice)[20]
-
Syringes and needles
-
Observation cages
-
Test compounds and vehicle
Workflow Diagram:
Caption: Workflow for the Rotarod test for neurotoxicity.
Procedure:
-
Mice are pre-trained on the rotarod for a few days to acclimatize them to the apparatus. [15]2. On the test day, animals are grouped and administered the test compound or vehicle.
-
At the time of peak effect, each mouse is placed on the rotating rod of the rotarod apparatus (e.g., accelerating from 4 to 40 rpm over 5 minutes). [15]4. The time each animal remains on the rod is recorded.
-
An inability to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a sign of neurotoxicity.
-
The percentage of animals exhibiting neurotoxicity in each group is recorded, and the TD50 is calculated.
Discussion and Interpretation of Results
The comparative data suggests that Compound X possesses a promising anticonvulsant profile. Its efficacy in the MES test indicates potential utility against generalized tonic-clonic seizures. While less potent than Phenytoin in this model, its significantly higher Protective Index suggests a wider therapeutic window and a lower propensity for motor impairment at effective doses.
In the scPTZ test, Compound X demonstrated activity, suggesting it may also be effective against clonic seizures. Its potency in this model is lower than that of Diazepam, which is expected given Diazepam's strong GABAergic mechanism of action, making it particularly effective in this seizure model. [21]However, the favorable Protective Index of Compound X in this assay is noteworthy.
Phenytoin's lack of efficacy in the scPTZ model is consistent with its known mechanism of action, which is less effective against seizures mediated by GABAergic dysfunction. [9] The high TD50 value for Compound X in the rotarod test is a significant finding, indicating a low potential for motor side effects at therapeutic doses. This is a desirable characteristic for any new AED, as motor impairment can significantly impact a patient's quality of life.
Conclusion
Based on this comprehensive in vivo evaluation, 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (Compound X) emerges as a promising anticonvulsant candidate. It exhibits a broad spectrum of activity in preclinical models of both generalized tonic-clonic and clonic seizures. Crucially, it demonstrates a superior safety profile in terms of motor impairment compared to the standard AEDs, Diazepam and Phenytoin, as indicated by its high Protective Index.
Further preclinical development, including studies on its mechanism of action, pharmacokinetic profiling, and evaluation in chronic epilepsy models, is warranted to fully elucidate the therapeutic potential of this novel benzodiazepine derivative.
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comparative study of GABA receptor binding affinity of 7-bromo vs 7-chloro benzodiazepines
An In-Depth Comparative Guide to the GABA-A Receptor Binding Affinity of 7-Bromo vs. 7-Chloro Benzodiazepines
Introduction
Benzodiazepines (BZDs) represent a cornerstone class of psychotropic drugs, widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] Their therapeutic effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[3] Benzodiazepines bind to a specific site on this receptor, distinct from the GABA binding site, and enhance the effect of GABA, thereby increasing the frequency of chloride channel opening.[2][4]
The structure-activity relationship (SAR) of the benzodiazepine scaffold is well-established, with specific substitutions at various positions dramatically influencing binding affinity, efficacy, and pharmacokinetic properties. The 7-position on the A ring of the benzodiazepine core is of particular importance; an electronegative substituent at this position is critical for agonist activity. This guide provides a detailed comparative analysis of two common halogen substitutions at this position: bromo (Br) and chloro (Cl). We will delve into the structural and chemical nuances that differentiate their binding affinities at the GABA-A receptor, supported by experimental data and protocols for researchers in pharmacology and drug development.
The GABA-A Receptor Benzodiazepine Binding Site: A Structural Overview
Classical benzodiazepines bind at the interface between the α and γ subunits of the GABA-A receptor.[3][5] The majority of clinically relevant benzodiazepines target receptors containing α1, α2, α3, or α5 subunits, along with a γ2 subunit.[3] This binding pocket is a complex three-dimensional space, and the affinity of a ligand is determined by the sum of its interactions with the amino acid residues lining this pocket.
Understanding the architecture of this binding site is fundamental to explaining the differential effects of 7-bromo and 7-chloro substitutions. Key amino acid residues in the α1 and γ2 subunits, for example, contribute to the binding of benzodiazepines. While the precise interactions are still a subject of extensive research, homology models and mutagenesis studies have provided significant insights.[5][6]
Figure 1: Schematic of the GABA-A receptor highlighting the benzodiazepine (BZD) binding site at the α1/γ2 subunit interface.
Comparative Analysis of 7-Bromo vs. 7-Chloro Substitution
The choice between a bromine or chlorine atom at the 7-position is not arbitrary and has significant consequences for the binding affinity of the resulting benzodiazepine. This is due to the differing physicochemical properties of these two halogens.
Physicochemical Properties:
| Property | Chlorine (Cl) | Bromine (Br) |
| Van der Waals Radius (Å) | 1.75 | 1.85 |
| Electronegativity (Pauling scale) | 3.16 | 2.96 |
| Polarizability (ų) | 2.18 | 3.05 |
Analysis of Binding Affinity:
-
Size and Steric Hindrance: Bromine is a larger atom than chlorine. This increased size can lead to a better "fit" within the binding pocket if the space accommodates it, potentially forming more favorable van der Waals interactions. Conversely, if the pocket is sterically constrained, the larger bromine atom could introduce steric hindrance, reducing affinity.
-
Electronic Effects: Although chlorine is more electronegative, the difference is not substantial. Both halogens act as electron-withdrawing groups, which is a known requirement for high affinity at the benzodiazepine binding site.
-
Polarizability and Halogen Bonding: Bromine is more polarizable than chlorine, meaning its electron cloud is more easily distorted. This property can enhance non-covalent interactions, such as halogen bonding, with electron-donating residues in the binding pocket. This may contribute to a stronger binding interaction for 7-bromo derivatives.
Experimental Data from Literature:
The following table compiles binding affinity data (Ki, nM) for several pairs of 7-bromo and 7-chloro benzodiazepines from various sources. It is important to note that other structural variations exist between these compounds, but they provide a general trend.
| 7-Chloro Benzodiazepine | Ki (nM) | 7-Bromo Benzodiazepine | Ki (nM) | Reference |
| Diazepam (7-chloro) | ~1.53 | Flubromazepam (7-bromo) | Potency noted to be several times higher than chlordiazepoxide | [7][8] |
| Clonazepam (7-nitro, 2'-chloro) | Potent | Phenazepam (7-bromo, 2'-chloro) | 5-10 fold more potent than Diazepam | [8] |
| Delorazepam (7-chloro) | Potent | Metaclazepam (7-bromo) | Potent | [9] |
| Lormetazepam (7-chloro) | Potent | Brotizolam (thieno-analog) | Potent | [9] |
A study on 3-arylidene-7-bromo-5-aryl-1,4-benzodiazepin-2-ones found that certain substitutions on the 5-phenyl ring of these 7-bromo compounds resulted in high affinity for the GABA-A receptor, with a Ki value of 245.5 nM for one of the most active compounds.[10] This highlights that while the 7-position is crucial, the overall affinity is a result of the entire molecular structure. For instance, the introduction of a chlorine atom at the ortho position of the 5-phenyl ring in a 7-bromo-1,4-benzodiazepin-2-one derivative was shown to increase affinity for the GABA-A receptor.[10]
The general trend suggested by available data and theoretical considerations often points towards 7-bromo analogs having comparable or slightly higher binding affinity than their 7-chloro counterparts, though this is not a universal rule and is highly dependent on the rest of the molecular structure.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine and compare the binding affinities of 7-bromo and 7-chloro benzodiazepines, a competitive radioligand binding assay is the gold standard. This protocol describes a self-validating system for screening and characterizing novel compounds.[4][7]
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., a 7-bromo or 7-chloro benzodiazepine) by measuring its ability to displace a high-affinity radioligand (e.g., [³H]flumazenil) from the benzodiazepine binding site on GABA-A receptors in rat cortical membranes.
Materials and Reagents:
-
Radioligand: [³H]flumazenil (specific activity ~80-90 Ci/mmol)
-
Reference Compound: Diazepam (for defining non-specific binding)
-
Test Compounds: 7-bromo and 7-chloro benzodiazepines of interest
-
Buffer: Tris-HCl (50 mM, pH 7.4)
-
Tissue: Rat cerebral cortex membranes
-
Equipment: Scintillation counter, glass fiber filters, cell harvester, centrifuge
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 100-200 µg per assay tube.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add 100 µg of membrane protein, [³H]flumazenil (at a final concentration near its Kd, e.g., 1 nM), and buffer to a final volume of 0.5 mL.
-
Non-specific Binding (NSB): Add the same components as for total binding, plus a high concentration of unlabeled diazepam (e.g., 10 µM) to saturate the receptors.[7]
-
Competitive Binding: Add membrane protein, [³H]flumazenil, and increasing concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate all tubes at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 35 minutes) to reach equilibrium.[7]
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for the competitive radioligand binding assay.
Conclusion
The substitution at the 7-position of the benzodiazepine ring system is a critical determinant of GABA-A receptor binding affinity. While both chlorine and bromine substituents fulfill the requirement for an electronegative group at this position, their subtle differences in size and polarizability can influence the strength of the interaction with the receptor binding site. The available literature suggests that 7-bromo benzodiazepines often exhibit equal or greater potency compared to their 7-chloro counterparts, a trend that can be attributed to the larger size and higher polarizability of bromine potentially allowing for more optimal van der Waals and halogen bonding interactions.
However, it is crucial for drug development professionals to recognize that this is a general trend and not an absolute rule. The binding affinity of any given benzodiazepine is the result of the collective contributions of all its structural features. Therefore, the empirical determination of binding affinity through robust methods like the competitive radioligand binding assay remains an indispensable tool in the development of novel GABA-A receptor modulators. This guide provides both the theoretical framework and the practical methodology to support researchers in this endeavor.
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A Comparative Guide to the Antimicrobial Spectrum of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antimicrobial scaffolds has never been more critical. This guide provides a comprehensive framework for validating the antimicrobial spectrum of a promising synthetic compound, 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. Benzodiazepine derivatives, traditionally known for their psychoactive properties, have emerged as a class of compounds with significant antimicrobial potential.[1][2][3] This document outlines a systematic approach to compare the efficacy of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione against established and clinically relevant microorganisms, alongside other antimicrobial benzodiazepine derivatives. The experimental protocols detailed herein are designed to provide robust and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Benzodiazepine Scaffold in Antimicrobial Research
The core benzodiazepine structure has proven to be a versatile template in medicinal chemistry.[4] While its impact on the central nervous system is well-documented, recent research has unveiled its potential to inhibit the growth of various pathogenic microbes.[5] Studies have demonstrated that different derivatives of 1,5-benzodiazepines exhibit considerable potency against a range of bacteria and fungi.[6][7] The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the benzodiazepine ring.[8] This guide focuses on a specific derivative, 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, and proposes a rigorous validation process to ascertain its place within the growing arsenal of antimicrobial agents.
Comparative Antimicrobial Spectrum Analysis: A Proposed Experimental Framework
To objectively assess the antimicrobial potential of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, a comparative analysis against a panel of clinically significant microorganisms is essential. The selection of comparator compounds should include other benzodiazepine derivatives with known antimicrobial activity to provide a relevant benchmark.
Table 1: Proposed Panel of Microorganisms and Comparator Compounds
| Microorganism | Type | Clinical Significance | Comparator Compound A | Comparator Compound B |
| Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | Common cause of skin, respiratory, and bloodstream infections. | Known Antimicrobial Benzodiazepine 1 | Ciprofloxacin |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | Frequent cause of urinary tract infections and gastroenteritis. | Known Antimicrobial Benzodiazepine 1 | Ciprofloxacin |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | Opportunistic pathogen causing infections in immunocompromised individuals. | Known Antimicrobial Benzodiazepine 2 | Gentamicin |
| Candida albicans (ATCC 10231) | Fungus (Yeast) | Common cause of opportunistic fungal infections. | Known Antifungal Benzodiazepine 3 | Fluconazole |
| Cryptococcus neoformans (ATCC 32264) | Fungus (Yeast) | Causative agent of cryptococcosis, a life-threatening fungal infection. | Known Antifungal Benzodiazepine 3 | Amphotericin B |
Experimental Data Summary:
The primary endpoints for this validation study are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values will quantitatively determine the antimicrobial efficacy of the test compound.
Table 2: Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Microorganism | 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione | Comparator A | Comparator B |
| S. aureus | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| E. coli | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| P. aeruginosa | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| C. albicans | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| C. neoformans | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methodologies for antimicrobial susceptibility testing. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for this determination.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The standardization of the inoculum is critical for the reproducibility of MIC results.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione and comparator compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a concentration gradient to identify the inhibitory concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only). These controls validate the viability of the organism and the sterility of the medium.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).
-
-
Reading the MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined by sub-culturing from the clear wells of the MIC assay.
Protocol: MBC/MFC Determination
-
Sub-culturing:
-
From each well that shows no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi). This step tests the viability of the microorganisms exposed to the compound.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the MIC assay.
-
-
Reading the MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
-
Hypothesized Mechanism of Action
While the precise mechanism of action for many antimicrobial benzodiazepines is still under investigation, some studies suggest that they may interfere with essential cellular processes. One proposed mechanism involves the inhibition of microbial topoisomerases, enzymes crucial for DNA replication and repair.[3]
Caption: Hypothesized Mechanism of Action via Topoisomerase Inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of the antimicrobial spectrum of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. The proposed comparative analysis, utilizing standardized protocols, will yield crucial data on its efficacy against a panel of clinically relevant pathogens. Positive results from these initial screens would warrant further investigation, including cytotoxicity studies to assess its safety profile and detailed mechanistic studies to elucidate its mode of action. The exploration of novel benzodiazepine derivatives like the one discussed here represents a promising avenue in the ongoing battle against antimicrobial resistance.
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A Comparative Guide to the Cytotoxicity of 7-Bromo Benzodiazepine Derivatives in Cancer and Normal Cell Lines
This guide provides a comprehensive analysis of the cytotoxic effects of 7-bromo benzodiazepine derivatives on various cancer and normal cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document synthesizes available experimental data to offer an in-depth comparison of their performance and sheds light on their mechanisms of action.
Introduction: The Therapeutic Potential of Benzodiazepines in Oncology
Benzodiazepines, a class of psychoactive drugs, have long been utilized for their anxiolytic, sedative, and anticonvulsant properties.[1] However, emerging research has unveiled their potential as anticancer agents.[2] This has led to a paradigm shift, with medicinal chemists now exploring the unique peptide-mimicking structure of the[3][4]benzodiazepine scaffold for oncological applications.[2] Of particular interest are halogenated derivatives, as the introduction of halogens can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on 7-bromo substituted benzodiazepines, evaluating their cytotoxic efficacy and selectivity against cancer cells.
Comparative Cytotoxicity: An Analysis of In Vitro Efficacy
The cytotoxic potential of 7-bromo benzodiazepine derivatives has been evaluated across a panel of human cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) serving as a key metric of efficacy. For a comprehensive comparison, these values are juxtaposed with those obtained from normal, non-cancerous cell lines to determine the therapeutic window and selectivity of these compounds.
While a single study providing a direct comparison of a wide array of 7-bromo benzodiazepine derivatives is not yet available in the published literature, we can synthesize data from multiple sources to build a comparative picture. For instance, studies on various benzodiazepine derivatives have reported promising activity against cell lines such as the human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human colorectal carcinoma (HCT-116).[3][5]
One study demonstrated that a 1,5-benzodiazepin-2-one derivative (compound 3b) exhibited potent anticancer effects against HCT-116, HepG-2 (liver cancer), and MCF-7 cell lines with IC50 values of 9.18, 6.13, and 7.86 µM, respectively.[5] Notably, this compound showed a degree of selectivity, with a higher IC50 value of 13.95 µM against normal human fibroblasts (WI-38), suggesting a wider therapeutic window.[5]
The selectivity of a compound is a critical factor in its potential as a therapeutic agent. The selectivity index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line, provides a quantitative measure of this property. An SI value greater than 1.0 indicates a compound with greater activity against cancer cells and lower cytotoxicity towards normal cells.[6][7] For a compound to be considered to have high selectivity, an SI value greater than 2 is often desired.[8]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Benzodiazepine Derivative (3b) | HCT-116 (Colon) | 9.18 | WI-38 (Fibroblast) | 13.95 | 1.52 | [5] |
| Benzodiazepine Derivative (3b) | HepG-2 (Liver) | 6.13 | WI-38 (Fibroblast) | 13.95 | 2.28 | [5] |
| Benzodiazepine Derivative (3b) | MCF-7 (Breast) | 7.86 | WI-38 (Fibroblast) | 13.95 | 1.77 | [5] |
| Hypothetical 7-Bromo Derivative A | A549 (Lung) | 5.5 | MRC-5 (Lung Fibroblast) | 25.0 | 4.55 | N/A |
| Hypothetical 7-Bromo Derivative B | MCF-7 (Breast) | 8.2 | MCF-10A (Non-tumorigenic breast) | 15.5 | 1.89 | N/A |
Note: Data for hypothetical 7-bromo derivatives are included for illustrative purposes to highlight the importance of comparative analysis. Actual experimental data for a comprehensive panel of 7-bromo derivatives is needed for a definitive comparison.
Mechanistic Insights: How 7-Bromo Benzodiazepines Exert Their Anticancer Effects
The anticancer activity of benzodiazepine derivatives is not merely a result of non-specific toxicity but stems from their ability to modulate specific cellular pathways, leading to cell cycle arrest and apoptosis (programmed cell death).
Induction of Apoptosis
Several studies have demonstrated that benzodiazepine derivatives can induce apoptosis in various cancer cell lines.[9] This process is often mediated through the intrinsic mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential and the activation of reactive oxygen species (ROS) production.[10] The activation of this pathway ultimately leads to the activation of caspases, the executioner enzymes of apoptosis.
One proposed mechanism involves the interaction of these compounds with the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO).[11] Ligands of this receptor have been shown to induce apoptosis and cell cycle arrest in esophageal and colorectal cancer cells.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, 7-bromo benzodiazepine derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents the cells from progressing through the phases of division. For example, some benzodiazepine derivatives have been shown to cause cell cycle arrest at the G0/G1 and G2/M phases.[5][8] This effect is often linked to the modulation of key cell cycle regulatory proteins.
Impact on Signaling Pathways
The induction of apoptosis and cell cycle arrest by benzodiazepine derivatives is orchestrated by their influence on critical intracellular signaling pathways. Research has implicated the p38 MAPK and JAK/STAT signaling pathways in the anticancer effects of these compounds.[10] For instance, a 1H-1,5-benzodiazepine derivative was found to induce apoptosis in colorectal cancer cells by downregulating the JAK/STAT signaling pathway.[10]
Caption: Proposed mechanism of action for 7-bromo benzodiazepine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer properties of 7-bromo benzodiazepine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 7-bromo benzodiazepine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution of a cell population.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
Cell Culture and Treatment: Culture cells and treat with the 7-bromo benzodiazepine derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Culture and Treatment: Culture and treat cells with the compounds as described above.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for apoptosis and cell cycle analysis by flow cytometry.
Conclusion and Future Directions
The available evidence suggests that 7-bromo benzodiazepine derivatives hold promise as a class of anticancer agents. Their ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with a degree of selectivity for malignant over normal cells, warrants further investigation.
Future research should focus on a systematic evaluation of a broader range of 7-bromo benzodiazepine derivatives against a comprehensive panel of cancer and normal cell lines. This will allow for a more definitive structure-activity relationship (SAR) to be established, guiding the design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these derivatives. Ultimately, promising candidates should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
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A Framework for Efficacy Comparison: The Established Anxiolytic Diazepam versus the Research Compound 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
This guide provides a comprehensive framework for the head-to-head comparison of the well-established benzodiazepine, diazepam, and the novel research compound, 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. Given the extensive clinical and preclinical data available for diazepam, it serves as the benchmark against which the potential therapeutic efficacy of new chemical entities within this class is measured.[1][2] Conversely, 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is a less-characterized molecule, primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex derivatives.[3] This document outlines the requisite experimental methodologies to objectively evaluate and compare the anxiolytic, sedative, anticonvulsant, and myorelaxant properties of these two compounds, thereby guiding researchers in the systematic assessment of novel benzodiazepine analogues.
Mechanistic Underpinnings: The GABA-A Receptor Complex
The primary mechanism of action for classical benzodiazepines like diazepam is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5][6] These receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[1][7] Diazepam and other benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, thereby increasing the frequency of channel opening.[7][8] This potentiation of GABAergic inhibition underlies the therapeutic effects of these drugs.[9][10]
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, as a derivative of the 1,4-benzodiazepine scaffold, is hypothesized to share this mechanism of action.[3] Its interaction with the GABA-A receptor is expected to enhance the inhibitory effects of GABA, leading to potential sedative and anxiolytic outcomes.[3] The presence and position of the bromine atom may influence its binding affinity, subtype selectivity, and overall efficacy compared to diazepam.
Caption: GABA-A Receptor Signaling Pathway.
A Proposed Experimental Workflow for Comparative Efficacy
A systematic in-vivo comparison requires a multi-tiered approach, assessing the primary pharmacological effects expected from a benzodiazepine. The following workflow provides a logical progression for such an evaluation.
Caption: In-Vivo Comparative Efficacy Workflow.
Detailed Experimental Protocols: The Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents and is sensitive to the effects of anxiolytic drugs like diazepam.[11][12][13]
Objective: To compare the anxiolytic effects of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione and diazepam by measuring the time spent and entries made into the open arms of the maze.
Materials:
-
Elevated Plus Maze apparatus (for mice: two open arms, 5x30 cm; two closed arms, 5x30x15 cm; elevated 50 cm from the floor).[14][15]
-
Male C57BL/6J mice (8-10 weeks old).
-
Diazepam (positive control).
-
7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (test compound).
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Video tracking software.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. The room should be dimly lit and quiet.
-
Drug Administration: Administer the vehicle, diazepam (e.g., 1-2 mg/kg), or the test compound at various doses intraperitoneally (i.p.) 30 minutes prior to testing.[16][17]
-
Test Initiation: Place a mouse in the center of the EPM, facing one of the open arms.
-
Data Recording: Record the animal's behavior for a 5-minute session using video tracking software.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).[17]
-
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.[12][13] Total distance traveled should be analyzed to rule out confounding effects of sedation or hyperactivity.
Quantitative Data Comparison
The following table summarizes the key efficacy parameters that would be collected in a comprehensive head-to-head comparison. The data for diazepam are representative values from the literature, while the entries for the test compound are left blank to indicate the necessity for experimental determination.
| Efficacy Parameter | Experimental Model | Metric | Diazepam (Representative Data) | 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione |
| Anxiolytic Effect | Elevated Plus Maze | % Time in Open Arms | Significant increase at 1-2 mg/kg[15][17] | Data to be determined |
| Open Arm Entries | Significant increase at 1-2 mg/kg[12] | Data to be determined | ||
| Sedative/Motor Effect | Rotarod Test | Latency to Fall (s) | Dose-dependent decrease[18] | Data to be determined |
| Anticonvulsant Effect | PTZ-induced Seizures | Seizure Score / Latency | Protection against seizures[19][20] | Data to be determined |
| Myorelaxant Effect | Grip Strength Test | Force (N) | Dose-dependent decrease | Data to be determined |
Conclusion
While diazepam remains a cornerstone of therapy for anxiety, seizures, and muscle spasms, the exploration of novel benzodiazepine derivatives is crucial for identifying compounds with improved therapeutic indices, such as reduced sedative side effects or lower dependence liability.[1][2][21] The research compound 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, by virtue of its chemical scaffold, presents a candidate for such investigation.[3] The experimental framework detailed in this guide provides a scientifically rigorous and logical pathway for a direct efficacy comparison with diazepam. By employing validated behavioral and physiological models, researchers can systematically elucidate the pharmacological profile of this and other novel compounds, contributing valuable data to the field of neuropharmacology and drug development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Bromo-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
A Comprehensive Guide to the Proper Disposal of 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
For researchers engaged in the vital work of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (CAS No. 195986-74-4), a brominated benzodiazepine derivative used in medicinal and pharmaceutical research.[3][4][5][6]
The protocols outlined herein are designed to provide a self-validating system for waste management, grounded in established safety principles and regulatory standards. By understanding the causality behind each step, laboratory professionals can not only ensure compliance but also cultivate a deep-seated culture of safety.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before any handling or disposal activities, a thorough risk assessment is paramount. Based on analogous compounds, 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, and may be harmful if swallowed.
Table 1: Hazard Profile and Required PPE
| Hazard Classification (Assumed) | GHS Hazard Statements | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Standard laboratory coat, Chemical-resistant gloves (Nitrile), Safety glasses with side shields or chemical splash goggles. |
| Skin Irritation | H315: Causes skin irritation | Standard laboratory coat, Chemical-resistant gloves (Nitrile), Safety glasses with side shields or chemical splash goggles. |
| Eye Irritation | H319: Causes serious eye irritation | Standard laboratory coat, Chemical-resistant gloves (Nitrile), Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. |
This data is extrapolated from the Safety Data Sheet for 7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one.
The causality is clear: the structural alerts within the molecule—a brominated aromatic ring and a diazepine scaffold—suggest potential biological activity and irritant properties. The prescribed PPE creates a necessary barrier to prevent accidental exposure through ingestion, dermal contact, or inhalation.
Waste Characterization and Segregation: A Critical Step for Compliance
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator.[7] For a novel or research compound not specifically "listed" by the Environmental Protection Agency (EPA), this determination is based on its "characteristics": ignitability, corrosivity, reactivity, and toxicity.[8][9]
Given that 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a solid, brominated organic compound, it must be managed as a halogenated organic waste .[10] This is a critical segregation step. Halogenated organic wastes must be kept separate from non-halogenated organic wastes, aqueous wastes, and general laboratory trash to prevent dangerous reactions and to ensure they are routed to the correct final disposal pathway.[10]
Experimental Protocol 1: Waste Segregation at the Point of Generation
-
Designate a Waste Container: At the location where the waste is generated (e.g., in the fume hood), designate a specific, compatible waste container for "Halogenated Organic Solids."
-
Container Compatibility: The container must be made of a material that will not react with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione " and a clear indication of its hazards (e.g., "Irritant," "Toxic").
-
Isolate from Incompatibles: Ensure the designated container is not in proximity to incompatible waste streams, particularly strong oxidizing agents or bases.
Accumulation and Storage: The Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in laboratories at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
Key SAA Requirements:
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.
-
Container Management: Waste containers must be kept securely closed except when actively adding waste. They should be in good condition and inspected regularly for any signs of degradation or leakage.
The Disposal Pathway: High-Temperature Incineration
The recommended and regulated method for the final disposal of halogenated organic compounds is high-temperature incineration .[10][11] This thermal destruction process is necessary to break the strong carbon-halogen bonds and prevent the release of persistent organic pollutants into the environment. Standard landfill disposal is not an appropriate or compliant option for this category of chemical waste.[12][13]
Diagram 1: Disposal Workflow
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Personal protective equipment for handling 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Comprehensive Safety and Handling Guide for 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
Hazard Assessment and Triage
7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a research chemical.[3][6] While specific toxicity data is limited, its structure as a brominated organic compound and a benzodiazepine derivative suggests several potential hazards. Benzodiazepines as a class are sedative-hypnotic drugs that can cause harm, and their misuse can lead to physical dependence.[7][8][9] A structurally similar compound, 7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[5] Therefore, a cautious approach is warranted.
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[5] |
| Skin Irritation | Causes skin irritation.[5] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[5] |
| Eye Irritation | Causes serious eye irritation.[5] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[5] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
Personal Protective Equipment (PPE): A Systemic Approach
The selection of PPE is the final and most personal line of defense against chemical exposure.[10] A comprehensive PPE system should be employed for all procedures involving this compound.[11]
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Double-gloving with nitrile gloves. | The inner glove provides a clean layer, while the outer glove is the primary barrier.[12] Check for tears and degradation before and during use. Change gloves frequently and immediately after any contamination. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against airborne powder and splashes.[13][14] |
| Body | A lab coat is mandatory. For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls are recommended. | Provides a removable barrier to protect skin and personal clothing.[14] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended, especially when handling the powder outside of a certified chemical fume hood.[10] | Given the potential for respiratory irritation from the powdered form, respiratory protection is crucial.[14] |
Operational and Handling Protocols
Adherence to established laboratory safety practices is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) provides a framework for safe laboratory operations.[1][15][16][17]
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors or dust.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Caption: Safe handling workflow for 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency and Disposal Plans
A written Chemical Hygiene Plan (CHP) should be in place, outlining specific procedures for emergencies.[1][16]
Spill and Exposure Procedures
-
Spill: In case of a spill, evacuate the area and prevent unprotected personnel from entering. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[5] Do not induce vomiting. Seek immediate medical attention.
Waste Disposal
As a brominated organic compound, 7-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione and any materials contaminated with it should be disposed of as halogenated organic waste.[2]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[2][18] This is crucial as the disposal methods differ, and cross-contamination can lead to higher disposal costs and environmental complications.[18][19]
-
Labeling: Waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[20]
-
Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[20]
References
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Laboratory Safety Guidance - OSHA . Source: Occupational Safety and Health Administration. [Link]
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OSHA Rules for Hazardous Chemicals - DuraLabel Resources . Source: DuraLabel. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group . Source: University of Illinois Urbana-Champaign. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis . Source: U.S. Environmental Protection Agency. [Link]
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Halogenated Solvents in Laboratories - Campus Operations . Source: Temple University. [Link]
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Benzodiazepines - StatPearls - NCBI Bookshelf - NIH . Source: National Center for Biotechnology Information. [Link]
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Benzodiazepines: Uses, Dangers, and Clinical Considerations - MDPI . Source: MDPI. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
